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Cucurbitadienol

Cat. No.: B1255190
CAS No.: 35012-08-9
M. Wt: 426.7 g/mol
InChI Key: WSPRAEIJBDUDRX-FBJXRMALSA-N
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Description

Cucurbitadienol is a tetracyclic triterpenoid that is 4,9-cyclo-9,10-secocholesta-5,24-diene substituted by methyl groups at the 9beta, 10, and 14 positions, and by a hydroxy group at position 1. It derives from a hydride of a cucurbitane.
This compound has been reported in Toxicodendron sylvestre with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B1255190 Cucurbitadienol CAS No. 35012-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-16-17-30(8)25-14-12-23-24(13-15-26(31)27(23,4)5)28(25,6)18-19-29(22,30)7/h10,12,21-22,24-26,31H,9,11,13-19H2,1-8H3/t21-,22-,24-,25-,26+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPRAEIJBDUDRX-FBJXRMALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317025
Record name Cucurbitadienol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35012-08-9
Record name Cucurbitadienol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35012-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitadienol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Rising Star in Triterpenoid Research: A Technical Guide to Cucurbitadienol from Cucurbitaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural sources, isolation, and biosynthetic pathways of cucurbitadienol, a pivotal precursor to bioactive compounds in the Cucurbitaceae family.

This whitepaper serves as an in-depth resource on this compound, a tetracyclic triterpenoid (B12794562) alcohol that is the central building block for a wide array of medicinally significant compounds, including the intensely sweet mogrosides and the bitter, cytotoxic cucurbitacins. As interest in these natural products for pharmaceutical and nutraceutical applications grows, a thorough understanding of their precursor, this compound, is paramount. This document provides a consolidated overview of its origins within the gourd family (Cucurbitaceae), detailed methodologies for its extraction and purification, and a visual representation of its biochemical journey.

Natural Sources and Abundance of this compound

This compound is the foundational molecule synthesized by members of the Cucurbitaceae family, which includes well-known species such as pumpkins, cucumbers, melons, and the increasingly popular monk fruit. The concentration of this precursor can vary significantly between species and even between different cultivars of the same species.

The most extensively studied source of this compound is the fruit of Siraitia grosvenorii (monk fruit), where it serves as the immediate precursor to the highly sweet mogrosides. Quantitative analyses have revealed that the this compound content in the fruits of different S. grosvenorii varieties can differ substantially.[1] For instance, studies have reported a mean content of 0.50 mg/g, with a range from 0.17 to 1.80 mg/g across various cultivars.[1]

While this compound is the precursor to cucurbitacins in other cucurbits like Cucurbita pepo (pumpkin), Cucumis sativus (cucumber), and Citrullus lanatus (watermelon), quantitative data for this compound itself in these species is less readily available in scientific literature. Research has predominantly focused on the downstream, more biologically active cucurbitacins. The presence and activity of the enzyme responsible for its synthesis, this compound synthase, has been confirmed in these species, indicating its role as a key intermediate.

Table 1: Quantitative Data of this compound in Siraitia grosvenorii

Plant SpeciesCultivar/VarietyPlant PartThis compound Content (mg/g dry weight)Reference
Siraitia grosvenoriiVariety 1Fruit1.80[1]
Siraitia grosvenoriiVariety 2Fruit1.24[1]
Siraitia grosvenoriiVariety 3Fruit0.85[1]
Siraitia grosvenoriiVariety 4Fruit0.62[1]
Siraitia grosvenoriiVariety 5Fruit0.50 (mean)[1]
Siraitia grosvenoriiVariety 6Fruit0.33[1]
Siraitia grosvenoriiVariety 7Fruit0.17[1]

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound is a critical branch point in the triterpenoid pathway in Cucurbitaceae. The pathway begins with the cyclization of 2,3-oxidosqualene, a common precursor for many triterpenoids and steroids in plants. This intricate cyclization is catalyzed by a specific oxidosqualene cyclase known as this compound synthase (CS or CbQ).

Following its synthesis, this compound undergoes a series of modifications, primarily oxidation and glycosylation, to yield the diverse array of bioactive compounds found in this plant family. These subsequent steps are catalyzed by various enzymes, most notably cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). The specific combination of these enzymes present in a particular species dictates whether the final products are the sweet mogrosides of Siraitia grosvenorii or the bitter cucurbitacins found in other cucurbits.

This compound Biosynthesis Pathway cluster_0 Upstream Mevalonate Pathway cluster_1 Triterpenoid Backbone Formation cluster_2 This compound Synthesis cluster_3 Downstream Diversification Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase This compound This compound 2,3-Oxidosqualene->this compound This compound Synthase (CS/CbQ) Mogrol Mogrol This compound->Mogrol CYP450s Cucurbitacins Cucurbitacins This compound->Cucurbitacins CYP450s, Acyltransferases Mogrosides Mogrosides Mogrol->Mogrosides UGTs

Biosynthesis of this compound and its major derivatives.

Experimental Protocols: Isolation and Quantification of this compound

The isolation and quantification of the relatively nonpolar this compound from complex plant matrices require a multi-step approach. The following protocols are a synthesis of methodologies reported in the literature for the analysis of this compound and related triterpenoids.

Extraction
  • Sample Preparation: Lyophilize fresh plant material (e.g., fruit pulp of S. grosvenorii) to a constant weight and grind into a fine powder.

  • Solvent Extraction:

    • For quantitative analysis of this compound, a dual-solvent system is effective. Extract the powdered plant material with a methanol (B129727)/water solution (e.g., 80:20, v/v) through ultrasonication or maceration.

    • For preparative isolation, a less polar solvent can be used initially. Perform a Soxhlet extraction or repeated maceration with n-hexane to enrich the nonpolar fraction containing this compound.

Purification and Isolation
  • Liquid-Liquid Partitioning:

    • For the methanol/water extract, evaporate the methanol under reduced pressure. Partition the remaining aqueous phase multiple times with an equal volume of n-hexane.

    • Combine the n-hexane fractions, as this compound will preferentially partition into this nonpolar solvent.

  • Drying and Concentration: Dry the combined n-hexane extracts over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield a crude extract enriched in this compound.

  • Chromatographic Purification (for high-purity isolation):

    • Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, use a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. This step is crucial for obtaining high-purity this compound for structural elucidation or as an analytical standard.

Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dissolve the purified extract or the dried n-hexane fraction in n-hexane.

    • GC Conditions: Use a nonpolar capillary column (e.g., HP-5MS). A typical temperature program starts at a lower temperature (e.g., 80°C), holds for a short period, then ramps up to a high temperature (e.g., 300°C) and holds to ensure elution of the high-boiling point triterpenoid.

    • MS Conditions: Use electron impact (EI) ionization at 70 eV. Quantification is achieved by creating a calibration curve with a purified this compound standard and comparing the peak area of the analyte in the sample to this curve.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_iso_analysis Isolation & Analysis start Plant Material (e.g., Cucurbitaceae fruit) grind Grinding & Lyophilization start->grind extract Solvent Extraction (Methanol/Water or Hexane) grind->extract partition Liquid-Liquid Partitioning (with n-Hexane) extract->partition concentrate Concentration (Rotary Evaporation) partition->concentrate prep_hplc Preparative HPLC (for pure compound) concentrate->prep_hplc For Isolation gc_ms GC-MS Analysis (for quantification) concentrate->gc_ms For Quantification prep_hplc->gc_ms Pure Standard end_iso Pure this compound prep_hplc->end_iso end_quant Quantitative Data gc_ms->end_quant

Workflow for the isolation and analysis of this compound.

Conclusion

This compound stands as a molecule of significant interest due to its central role in the biosynthesis of a wide range of commercially and medically important triterpenoids in the Cucurbitaceae family. This guide provides a foundational understanding of its natural sources, with a particular focus on the quantitative data available for Siraitia grosvenorii, and outlines the key enzymatic steps in its formation and subsequent diversification. The detailed experimental protocols offer a practical framework for researchers aiming to isolate and quantify this pivotal precursor. Further research into the quantitative distribution of this compound across a broader range of Cucurbitaceae species will undoubtedly unveil new opportunities for the targeted breeding of plants with enhanced profiles of desired bioactive compounds and will aid in the metabolic engineering efforts for their sustainable production.

References

The Pivotal Role of Cucurbitadienol in Plant Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitadienol, a tetracyclic triterpenoid (B12794562), stands as a critical biosynthetic intermediate in the plant kingdom, particularly within the Cucurbitaceae family. It is the molecular backbone from which two major classes of specialized metabolites with significant biological and commercial importance are derived: the bitter-tasting, defensive cucurbitacins and the intensely sweet mogrosides. This technical guide provides a comprehensive overview of the role of this compound in plant biochemistry, detailing its biosynthetic pathway, physiological functions, and the intricate regulatory networks that govern its production. This document synthesizes current research to offer valuable insights for professionals in plant science and drug development, highlighting the potential for metabolic engineering and the discovery of novel bioactive compounds.

Introduction

This compound is the first committed precursor in the biosynthesis of all cucurbitane-type triterpenoids.[1] Its formation represents a key metabolic branch point, diverting the flow of isoprenoids away from primary metabolism (such as sterol biosynthesis) towards the production of a diverse array of specialized metabolites.[1] These downstream compounds, notably cucurbitacins and mogrosides, play crucial roles in plant defense and have garnered significant interest for their pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities.[2][3] Understanding the biochemistry of this compound is therefore fundamental to harnessing the potential of these valuable natural products.

Biosynthesis of this compound and its Derivatives

The synthesis of this compound is the initial step in a multi-enzyme pathway that leads to the vast structural diversity of cucurbitane-type compounds. This process begins with the cyclization of a common triterpene precursor and is followed by a series of oxidative and other modifications.

The Core Biosynthetic Pathway

The biosynthesis of this compound and its subsequent conversion into cucurbitacins and mogrosides can be summarized in the following key steps:

  • Cyclization of 2,3-Oxidosqualene (B107256): The pathway initiates with the cyclization of (3S)-2,3-oxidosqualene, a linear triterpenoid precursor. This reaction is catalyzed by the enzyme This compound synthase (CS or CbQ) , a member of the oxidosqualene cyclase (OSC) family.[4][5][6] This step is the defining reaction for the formation of the cucurbitane skeleton.[1]

  • Oxidative Modifications: Following its formation, the this compound backbone undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) .[2][3] These enzymes introduce hydroxyl and carbonyl groups at various positions on the this compound molecule, leading to a wide array of structurally diverse intermediates.[2][3] For instance, in the biosynthesis of mogrosides, CYP87D18 has been identified as a multifunctional this compound oxidase that catalyzes oxidation at the C-11 position.

  • Further Tailoring Reactions: The oxidized this compound derivatives can be further modified by other enzymes, including acyltransferases (ACTs) and UDP-glycosyltransferases (UGTs) .[2][4] Acyltransferases are responsible for the acetylation of hydroxyl groups, a common feature in many cucurbitacins.[3] Glycosyltransferases, on the other hand, attach sugar moieties to the triterpenoid scaffold, leading to the formation of saponins (B1172615) like mogrosides.[4]

The following diagram illustrates the general biosynthetic pathway leading from 2,3-oxidosqualene to cucurbitacins and mogrosides, with this compound as the central intermediate.

This compound Biosynthetic Pathway cluster_0 Core Pathway cluster_1 Cucurbitacin Biosynthesis cluster_2 Mogroside Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound This compound Synthase (CS/CbQ) Oxidized this compound Derivatives Oxidized this compound Derivatives This compound->Oxidized this compound Derivatives Cytochrome P450s (CYP450s) Cucurbitacins Cucurbitacins Oxidized this compound Derivatives->Cucurbitacins Acyltransferases (ACTs) Mogrosides Mogrosides Oxidized this compound Derivatives->Mogrosides UDP-Glycosyltransferases (UGTs)

A simplified diagram of the this compound biosynthetic pathway.

Physiological Role of this compound and its Derivatives

The primary role of this compound in plant biochemistry is as a precursor to specialized metabolites that mediate interactions with the environment, particularly in defense against herbivores.

Chemical Defense

Cucurbitacins, the bitter-tasting derivatives of this compound, are potent defense compounds found in many members of the Cucurbitaceae family.[2][3] Their intense bitterness acts as a deterrent to a wide range of generalist herbivores, thereby protecting the plant from predation.[7] The production of these compounds can be constitutive or induced upon herbivore attack, highlighting a dynamic defense strategy.

Abiotic Stress Response

There is growing evidence to suggest that the biosynthesis of cucurbitacin, and by extension this compound, is linked to the plant's response to abiotic stress. Studies have shown that the expression of cucurbitacin biosynthetic genes can be upregulated by drought, cold, and the application of abscisic acid (ABA), a key phytohormone involved in stress signaling.[4] This suggests a broader role for these compounds in mediating the plant's adaptation to adverse environmental conditions.

Regulation of this compound Biosynthesis

The production of this compound and its derivatives is tightly regulated at the transcriptional level, ensuring that these metabolically expensive compounds are synthesized in the appropriate tissues and at the appropriate times.

Transcriptional Regulation

The genes encoding the enzymes of the cucurbitacin biosynthetic pathway are often co-expressed and organized in biosynthetic gene clusters.[2] The expression of these genes is controlled by specific transcription factors. In cucumber, two basic helix-loop-helix (bHLH) transcription factors, Bl (Bitter leaf) and Bt (Bitter fruit) , have been identified to regulate cucurbitacin biosynthesis in a tissue-specific manner.[2][4][7] More recently, a CmWRKY13 transcription factor has been shown to be involved in the regulation of cucurbitacin B biosynthesis in melon, and it appears to act synergistically with CmBt.[8]

Hormonal and Environmental Cues

As mentioned previously, the biosynthesis of cucurbitacins is influenced by the phytohormone abscisic acid (ABA).[4] ABA signaling is a central component of the plant's response to drought and other abiotic stresses.[9][10][11][12][13] The upregulation of cucurbitacin biosynthetic genes by ABA suggests a direct link between environmental stress perception and the activation of this defensive pathway.

The following diagram illustrates the transcriptional regulation of the cucurbitacin biosynthetic pathway.

Regulatory Pathway of Cucurbitacin Biosynthesis cluster_0 Environmental Cues cluster_1 Transcriptional Regulation cluster_2 Metabolic Output Abiotic Stress Abiotic Stress ABA Signaling ABA Signaling Abiotic Stress->ABA Signaling bHLH TFs (Bl, Bt) bHLH TFs (Bl, Bt) ABA Signaling->bHLH TFs (Bl, Bt) WRKY TF (CmWRKY13) WRKY TF (CmWRKY13) ABA Signaling->WRKY TF (CmWRKY13) Cucurbitacin Biosynthetic Genes Cucurbitacin Biosynthetic Genes bHLH TFs (Bl, Bt)->Cucurbitacin Biosynthetic Genes Activate WRKY TF (CmWRKY13)->Cucurbitacin Biosynthetic Genes Activate This compound This compound Cucurbitacin Biosynthetic Genes->this compound Encode enzymes for Cucurbitacins Cucurbitacins This compound->Cucurbitacins Precursor

A model for the regulation of cucurbitacin biosynthesis.

Data Presentation

Table 1: Quantitative Analysis of this compound and its Precursor in Siraitia grosvenorii Varieties
VarietySqualene Content (mg/g)This compound Content (mg/g)
C21.24Data not specified
E30.03Data not specified
Data from a study analyzing different varieties of S. grosvenorii, showing significant variation in the content of this compound's precursor, squalene.[14]
Table 2: Kinetic Parameters of Siraitia grosvenorii this compound Synthase (SgCS) Variants
SgCS VariantSpecific Activity (nmol min-1 mg-1)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
50R573L10.2428.31 ± 2.120.013 ± 0.001459.20
50C573LNot specified43.15 ± 3.560.012 ± 0.002278.10
50R573QActivity too weak for measurementNot determinedNot determinedNot determined
50C573QActivity too weak for measurementNot determinedNot determinedNot determined
50K573L (mutant)Not specified22.13 ± 1.890.017 ± 0.001768.19
Kinetic parameters of wild-type and a site-directed mutant of SgCS, demonstrating differences in catalytic efficiency.[14][15]

Experimental Protocols

Functional Characterization of this compound Synthase in Yeast

This protocol describes the heterologous expression of a candidate this compound synthase gene in a yeast strain to confirm its enzymatic function.

Workflow Diagram:

Yeast Expression Workflow Gene Cloning Gene Cloning Yeast Transformation Yeast Transformation Gene Cloning->Yeast Transformation Clone into pYES2 vector Galactose Induction Galactose Induction Yeast Transformation->Galactose Induction Transform into GIL77 strain Cell Harvesting Cell Harvesting Galactose Induction->Cell Harvesting Induce protein expression Saponification & Extraction Saponification & Extraction Cell Harvesting->Saponification & Extraction Collect yeast cells GC-MS Analysis GC-MS Analysis Saponification & Extraction->GC-MS Analysis 20% KOH/50% EtOH, n-hexane extraction

Workflow for the functional characterization of this compound synthase in yeast.

Methodology:

  • Gene Cloning and Yeast Transformation: The full-length cDNA of the candidate this compound synthase gene is cloned into a yeast expression vector (e.g., pYES2). The resulting plasmid is then transformed into a lanosterol (B1674476) synthase-deficient yeast strain, such as Saccharomyces cerevisiae GIL77, using the lithium acetate (B1210297) method.[16] An empty vector is used as a negative control.

  • Yeast Culture and Induction: Transformed yeast colonies are grown in an appropriate selection medium. Protein expression is induced by transferring the culture to a medium containing galactose.[16]

  • Metabolite Extraction: After induction, the yeast cells are harvested by centrifugation. The cell pellet is saponified by refluxing with 20% KOH in 50% ethanol. The non-saponifiable lipids are then extracted three times with an equal volume of n-hexane.[14][16]

  • GC-MS Analysis: The combined n-hexane extracts are dried, and the residue is redissolved in n-hexane for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced this compound.[14][16]

In Vitro Enzyme Assay for this compound Synthase

This protocol is for determining the kinetic parameters of a purified this compound synthase.

Methodology:

  • Protein Expression and Purification: The this compound synthase gene is expressed in a suitable host (e.g., E. coli or yeast) with a purification tag (e.g., His-tag). The recombinant protein is then purified using affinity chromatography.

  • Enzyme Reaction: The standard assay mixture contains the purified enzyme, the substrate (3S)-2,3-oxidosqualene, and a suitable buffer. The reaction is incubated at a specific temperature for a set period.

  • Product Quantification: The reaction is stopped, and the product, this compound, is extracted. The amount of product formed is quantified using GC-MS.

  • Kinetic Parameter Determination: The initial reaction velocities are measured at varying substrate concentrations. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are then determined by fitting the data to the Michaelis-Menten equation.[14][15]

Quantitative Analysis of this compound in Plant Tissues

This protocol outlines the extraction and quantification of this compound from plant material.

Methodology:

  • Sample Preparation: Fresh or dried plant material is ground into a fine powder.

  • Extraction: The powdered sample is extracted with a suitable solvent. For this compound, a two-phase extraction can be employed. First, an extraction with a polar solvent mixture like methanol/water is performed. This extract is then partitioned against a non-polar solvent such as n-hexane to isolate the this compound.[14]

  • GC-MS Analysis: The n-hexane extract is concentrated and analyzed by GC-MS. Quantification is typically performed using an external standard curve prepared with an authentic this compound standard.[14]

Conclusion and Future Perspectives

This compound is a cornerstone of specialized metabolism in the Cucurbitaceae family and beyond. Its biosynthesis pathway and regulatory networks are becoming increasingly well-understood, opening up new avenues for research and application. For drug development professionals, the diverse pharmacological activities of this compound derivatives, such as cucurbitacins, present a rich source of lead compounds for anti-cancer and anti-inflammatory therapies. For plant scientists and metabolic engineers, the elucidation of the biosynthetic pathway and its regulation provides the tools to engineer crops with enhanced pest resistance or to produce high-value compounds in microbial systems. Future research will likely focus on further unraveling the intricate details of the downstream tailoring enzymes, discovering novel regulatory elements, and leveraging synthetic biology approaches to produce this compound and its derivatives in a sustainable and scalable manner.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Cucurbitadienol as the Foundational Precursor in Mogroside Biosynthesis

This technical guide provides a comprehensive overview of the biosynthesis of mogrosides, a class of high-intensity, zero-calorie natural sweeteners derived from the fruit of Siraitia grosvenorii (monk fruit). Central to this pathway is the triterpenoid (B12794562) this compound, which serves as the molecular scaffold for all subsequent enzymatic modifications that lead to the diverse family of sweet-tasting mogrosides. This document details the key enzymatic steps, presents quantitative data from relevant studies, outlines experimental protocols, and visualizes the core biochemical pathway.

The Mogroside Biosynthetic Pathway: From Squalene to Sweetness

The biosynthesis of mogrosides is a multi-step enzymatic cascade that begins with a common precursor for triterpenoids and sterols, 2,3-oxidosqualene (B107256).[1] The pathway can be broadly divided into three major stages: the cyclization to form the core skeleton, the oxidation and hydroxylation of this skeleton to form the aglycone mogrol (B2503665), and the subsequent glycosylation to produce various mogrosides.[2][3]

  • Cyclization: The initial and committed step in mogroside biosynthesis is the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid skeleton of this compound.[1] This reaction is catalyzed by the enzyme This compound synthase (CS) , a member of the oxidosqualene cyclase (OSC) family.[1][4] This step represents a critical branch point, diverting the precursor away from the synthesis of phytosterols (B1254722) (via cycloartenol (B190886) synthase) and toward the production of cucurbitane-type triterpenoids.[1]

  • Oxidation/Hydroxylation: Following its synthesis, this compound undergoes a series of oxidation and hydroxylation reactions to produce the key aglycone, mogrol . These reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s).[2][3] One key identified enzyme is CYP87D18 , a multifunctional P450 that catalyzes the C-11 oxidation of this compound to produce intermediates such as 11-hydroxy this compound and 11-oxo this compound.[2][3] Further hydroxylations at the C-24 and C-25 positions are necessary to form mogrol, a process that may also involve epoxide hydrolases (EPH).[5]

  • Glycosylation: The final stage, which is responsible for the diversity and intense sweetness of mogrosides, is glycosylation.[6] This process involves the sequential addition of glucose moieties to the mogrol backbone, catalyzed by various UDP-glucosyltransferases (UGTs).[6][7] Specific UGTs exhibit high regio- and substrate-specificity. For example, UGT74AC1 has been shown to transfer a glucose moiety to the C-3 hydroxyl group of mogrol to form mogroside IE.[6] Other identified UGTs, such as UGT720-269-1 and UGT94-289-3 , are responsible for subsequent glycosylations that lead to the formation of the highly sweet mogroside V (M5) and other related compounds.[8] The number and linkage of these glucose units are critical determinants of the final taste profile.[9]

Key Enzymes in Mogroside Biosynthesis

The conversion of this compound to mogrosides is orchestrated by several key enzyme families. The genes encoding these enzymes have been identified through transcriptomic and genomic analysis of S. grosvenorii.[5][9]

Enzyme ClassSpecific Enzyme (Gene)FunctionReaction CatalyzedReference
Oxidosqualene Cyclase This compound Synthase (SgCS)Skeleton Formation2,3-oxidosqualene → this compound[1][6]
Cytochrome P450 CYP87D18C-11 OxidationThis compound → 11-hydroxy/11-oxo this compound[2][3]
Epoxide Hydrolase SgEPHSide Chain Modification24,25-epoxythis compound → 24,25-dihydroxythis compound[5]
UDP-Glycosyltransferase UGT74AC1C-3 GlycosylationMogrol + UDP-glucose → Mogroside IE[2][6]
UDP-Glycosyltransferase UGT720-269-1Primary GlycosylationMogrol + UDP-glucose → Mogroside IA1 / Mogroside IE[8][10]
UDP-Glycosyltransferase UGT94-289-3Branched GlycosylationMogroside IIE + UDP-glucose → Siamenoside I / Mogroside V[8]

Quantitative Data

Quantitative analyses have been crucial for understanding enzyme efficiency and for developing heterologous production systems.

Table 3.1: Catalytic Efficiency of SgCS Variants

An analysis of single nucleotide polymorphisms (SNPs) in the SgCS gene across different S. grosvenorii varieties revealed variants with different catalytic efficiencies.

SgCS Protein VariantSpecific Activity (nmol min⁻¹ mg⁻¹)Relative Efficiency EnhancementReference
50R573L10.24Highest wild-type activity[11]
50K573L (Site-directed mutant)~13.633% enhancement over 50R573L[1]
Table 3.2: Heterologous Production of Mogrosides

Metabolic engineering has enabled the production of mogrosides in various chassis organisms. The following table summarizes representative yields.

ProductHost OrganismYield (ng/g Fresh Weight)Reference
Mogroside VCucumis sativus (Cucumber)587[12]
Siamenoside IArabidopsis thaliana29.65 - 1036.96[13]
Mogroside IIIArabidopsis thaliana202.75[13]
Mogroside II-ENicotiana benthamiana339.27 - 5663.55[13]
Mogroside IIINicotiana benthamiana148.30 - 252.73[13]
Table 3.3: Mogroside Accumulation During Fruit Development

The composition of mogrosides changes significantly during the maturation of S. grosvenorii fruit.

Days After PollinationPredominant MogrosideTrendReference
15 - 45 daysMogroside IIEInitial accumulation of lower glycosylated forms[14]
45 - 60 daysMogroside IIIConversion from Mogroside IIE[14]
> 60 daysMogroside VRapid glycosylation to highly sweet forms[14]
75 - 90 daysMogroside V, Siamenoside IAccumulation and stabilization of sweet mogrosides[14]

Experimental Protocols

The elucidation of the mogroside biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Functional Characterization of Biosynthetic Genes in Yeast

This protocol describes the typical workflow for confirming the function of a candidate gene (e.g., a P450 or UGT) involved in mogroside biosynthesis.

  • Gene Amplification and Cloning: The full-length coding sequence of the candidate gene is amplified from S. grosvenorii cDNA using high-fidelity DNA polymerase. The PCR product is then cloned into a yeast expression vector, such as pESC-Leu, which allows for galactose-inducible expression.[2]

  • Yeast Transformation and Expression: The recombinant plasmid is transformed into a suitable Saccharomyces cerevisiae strain (e.g., BY4741). For characterizing P450s, co-transformation with a second plasmid containing a cytochrome P450 reductase (CPR) gene, like ATR1, is required to provide the necessary reducing equivalents.[2][3]

  • In Vivo Bioconversion: Transformed yeast cultures are grown in selective media. Gene expression is induced by adding galactose. The appropriate substrate (e.g., this compound for a P450, or mogrol for a UGT) is fed to the culture.[2]

  • Metabolite Extraction: After a period of incubation (e.g., 48-72 hours), yeast cells are harvested. For triterpenoids, extraction is typically performed by saponification with alcoholic KOH followed by extraction with an organic solvent like n-hexane or ethyl acetate.[5]

  • Product Analysis: The extracted metabolites are concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products by comparing their retention times and mass spectra to authentic standards.[2][3]

In Vitro Enzymatic Assays for UGTs

This protocol is used to determine the specific activity and substrate preference of a purified UGT enzyme.

  • Protein Expression and Purification: The UGT gene is cloned into an E. coli expression vector, such as pET21a, often with a His-tag for purification. The protein is expressed in an E. coli strain like BL21(DE3) and purified using nickel-affinity chromatography.[6]

  • Reaction Mixture Setup: The standard reaction mixture contains a buffered solution (e.g., Tris-HCl), the purified UGT enzyme, the acceptor substrate (e.g., mogrol), and the sugar donor, UDP-glucose.[6]

  • Enzymatic Reaction: The reaction is initiated by adding the enzyme or substrate and incubated at an optimal temperature (e.g., 30-37°C) for a defined period. The reaction is then terminated, typically by adding an organic solvent like methanol.[6]

  • Product Analysis by HPLC: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC). The formation of a new product peak is monitored, and its identity is confirmed by comparing its retention time to an authentic standard (e.g., mogroside IE) and by subsequent LC-MS analysis to verify the mass.[6]

Quantitative Analysis of Mogrosides by HPLC-MS/MS

This method is used for the accurate quantification of mogrosides in plant tissues or engineered organisms.

  • Sample Preparation: A known weight of powdered, dried plant material (e.g., 2g) is extracted with a solvent, typically 80% methanol, often using ultrasonication to improve efficiency.[13] The mixture is centrifuged, and the supernatant is collected.[13]

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column (e.g., Agilent Poroshell 120 SB C18).[13] A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) (B). The gradient is optimized to separate the different mogroside species.[13]

  • Mass Spectrometric Detection: The column effluent is directed to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13] Quantification is performed using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target mogroside.[13]

  • Quantification: The concentration of each mogroside is determined by comparing its peak area to a calibration curve generated using certified reference standards.[11]

Visualizations of Key Pathways and Processes

Mogroside V Biosynthetic Pathway

Mogroside_Biosynthesis cluster_compounds cluster_enzymes Squalene 2,3-Oxidosqualene This compound This compound Squalene:e->this compound:w Cyclization Intermediates Oxidized Intermediates This compound:e->Intermediates:w Oxidation Mogrol Mogrol Intermediates:e->Mogrol:w Hydroxylation M_IE Mogroside IE Mogrol:e->M_IE:w Glycosylation (C3-OH) M_IIE Mogroside IIE M_IE:e->M_IIE:w Glycosylation Sia_I Siamenoside I M_IIE:e->Sia_I:w Glycosylation M_V Mogroside V Sia_I:e->M_V:w Glycosylation CS SgCS CS->Squalene P450 CYP87D18 & other P450s, EPH P450->this compound UGT1 UGT74AC1 UGT1->Mogrol UGT2 UGT720-269-1 UGT2->M_IE UGT3 UGT94-289-3 UGT3->M_IIE UGT4 UGT94-289-3 UGT4->Sia_I

Caption: The biosynthetic pathway from 2,3-oxidosqualene to the sweet Mogroside V.

Experimental Workflow for Gene Functional Characterization

Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analytics Analytical Chemistry start Candidate Gene Selection (e.g., from Transcriptome Data) pcr Gene Amplification (PCR) start->pcr clone Cloning into Expression Vector pcr->clone transform Host Transformation (e.g., Yeast, E. coli) clone->transform express Protein Expression (Induction) transform->express assay Bioconversion Assay (Substrate Feeding) express->assay extract Metabolite Extraction assay->extract analyze Product Analysis (LC-MS / GC-MS) extract->analyze result Functional Annotation of Gene analyze->result

Caption: A generalized workflow for the functional characterization of a biosynthetic gene.

References

The Role of Cucurbitadienol in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitadienol, a tetracyclic triterpenoid, serves as a critical metabolic precursor to a diverse array of specialized metabolites involved in plant defense, notably the intensely bitter cucurbitacins and the sweet-tasting mogrosides. While not typically a direct defense compound itself, its biosynthesis is a pivotal and highly regulated step in the production of molecules that protect plants against a wide range of herbivores and pathogens. This technical guide provides an in-depth analysis of this compound's function, focusing on its biosynthesis, the signaling pathways that regulate its production, and its ultimate contribution to plant immunity. We present key quantitative data, detailed experimental protocols for its study, and visual representations of the associated molecular pathways to facilitate a comprehensive understanding for researchers in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to defend against biotic threats. Among the vast array of defensive compounds, triterpenoids play a crucial role. This compound is the foundational skeleton for the cucurbitane-type triterpenoids, a group of specialized metabolites predominantly found in the Cucurbitaceae family (e.g., cucumbers, melons, and pumpkins)[1][2]. The downstream products of this compound, such as cucurbitacins, are well-documented for their potent anti-herbivore properties and a range of pharmacological activities, including anti-cancer and anti-inflammatory effects[1][2]. Understanding the biosynthesis and regulation of this compound is therefore essential for harnessing these bioactive compounds for agricultural and therapeutic purposes.

Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene. This pathway is a key branch of the isoprenoid pathway, which is responsible for the production of a wide variety of essential plant molecules.

The Core Biosynthetic Pathway

The formation of this compound is catalyzed by a specific oxidosqualene cyclase (OSC) known as this compound synthase (CbQ or CS)[3][4]. The reaction proceeds as follows:

  • 2,3-Oxidosqualene Cyclization: The linear substrate, 2,3-oxidosqualene, is cyclized by this compound synthase to form the characteristic tetracyclic this compound backbone[3][5][6]. This is the committed step in the biosynthesis of all cucurbitane-type triterpenoids[7].

Following its synthesis, this compound serves as a substrate for a suite of tailoring enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) families, which modify the core structure to produce the vast diversity of cucurbitacins and mogrosides[3][8][9].

Cucurbitadienol_Biosynthesis cluster_main Isoprenoid Pathway cluster_downstream Downstream Modification 2,3-Oxidosqualene 2,3-Oxidosqualene Cucurbitadienol_Synthase This compound Synthase (CS/CbQ) 2,3-Oxidosqualene->Cucurbitadienol_Synthase This compound This compound P450s_UGTs CYP450s & UGTs This compound->P450s_UGTs Cucurbitadienol_Synthase->this compound Cucurbitacins Cucurbitacins Mogrosides Mogrosides P450s_UGTs->Cucurbitacins P450s_UGTs->Mogrosides

Figure 1: Simplified biosynthesis pathway of this compound and its downstream products.

Regulation of this compound Synthesis and Plant Defense

The production of this compound, and consequently its defensive derivatives, is tightly regulated at the transcriptional level, often in response to biotic and abiotic stresses.

Transcriptional Regulation

Key transcription factors, particularly those from the basic helix-loop-helix (bHLH) family, have been identified as master regulators of the cucurbitacin biosynthetic pathway[5]. In cucumber, the Bitter fruit (Bt) gene encodes a bHLH transcription factor that positively regulates the expression of the Bi gene, which encodes this compound synthase[5].

Induction by Stress Signals

The biosynthesis of cucurbitacins, initiated by this compound production, can be induced by various stress factors, including herbivory and pathogen attack[5][10]. Plant hormones such as jasmonic acid (JA) and abscisic acid (ABA) are implicated in the signaling cascade that leads to the upregulation of cucurbitacin biosynthetic genes[5][11]. For instance, studies have shown that drought, cold, and ABA treatments can up-regulate the expression of Bt and Bi genes in cucumber, leading to increased cucurbitacin C accumulation[5].

Defense_Signaling Herbivory Herbivory JA_ABA_Signaling JA & ABA Signaling Herbivory->JA_ABA_Signaling Pathogen_Attack Pathogen_Attack Pathogen_Attack->JA_ABA_Signaling Abiotic_Stress Abiotic_Stress Abiotic_Stress->JA_ABA_Signaling bHLH_TFs bHLH Transcription Factors (e.g., Bt) JA_ABA_Signaling->bHLH_TFs CS_Gene_Expression This compound Synthase Gene Expression (Bi) bHLH_TFs->CS_Gene_Expression Cucurbitadienol_Production Cucurbitadienol_Production CS_Gene_Expression->Cucurbitadienol_Production Plant_Defense Plant_Defense Cucurbitadienol_Production->Plant_Defense

Figure 2: Signaling pathway for the induction of this compound synthesis in plant defense.

Quantitative Data on this compound Synthesis

Direct quantitative data on the defensive properties of this compound itself are limited, as its primary role is that of a precursor. However, the efficiency of its synthesis and its accumulation in engineered systems have been quantified.

Enzyme/SystemOrganismSubstrateProduct(s)Specific Activity / TiterReference
This compound Synthase (SgCS)Siraitia grosvenorii2,3-OxidosqualeneThis compound10.24 nmol min-1 mg-1[12]
Engineered Saccharomyces cerevisiaeSaccharomyces cerevisiaeGlucoseThis compound6.1 g/L[13]
CYP87D18Siraitia grosvenoriiThis compound11-oxo this compound, 11-hydroxy this compoundNot specified[9]

Experimental Protocols

The study of this compound biosynthesis and its regulation involves a combination of molecular biology, biochemistry, and metabolic engineering techniques.

Functional Characterization of this compound Synthase in Yeast

This protocol is used to confirm the enzymatic function of a candidate this compound synthase gene.

Objective: To express a candidate this compound synthase gene in a yeast strain deficient in its native lanosterol (B1674476) synthase and to detect the production of this compound.

Methodology:

  • Yeast Strain: A lanosterol synthase-deficient mutant of Saccharomyces cerevisiae (e.g., GIL77) is typically used. This strain lacks the ability to produce its own sterols, preventing the background synthesis of related compounds.

  • Vector Construction: The open reading frame of the candidate this compound synthase gene is cloned into a yeast expression vector (e.g., pYES2).

  • Yeast Transformation: The expression vector is transformed into the lanosterol synthase-deficient yeast strain.

  • Culture and Induction: The transformed yeast is grown in a suitable medium, and gene expression is induced (e.g., with galactose for the GAL1 promoter).

  • Metabolite Extraction: Yeast cells are harvested, and triterpenoids are extracted using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound based on its mass spectrum and retention time compared to an authentic standard.

Yeast_Expression_Workflow cluster_prep Preparation Clone_Gene Clone Candidate Gene into Yeast Expression Vector Transform_Yeast Transform Yeast with Expression Vector Clone_Gene->Transform_Yeast Yeast_Strain Select Lanosterol Synthase-Deficient Yeast Yeast_Strain->Transform_Yeast Culture_Induce Culture and Induce Gene Expression Transform_Yeast->Culture_Induce Extract_Metabolites Extract Triterpenoids Culture_Induce->Extract_Metabolites Analyze_GCMS Analyze by GC-MS Extract_Metabolites->Analyze_GCMS Confirm_Function Confirm this compound Synthase Function Analyze_GCMS->Confirm_Function

Figure 3: Experimental workflow for the functional characterization of this compound synthase.
Metabolic Engineering in Hairy Roots

This protocol is used to study the effects of overexpressing biosynthetic genes or transcription factors on the production of cucurbitacins.

Objective: To generate hairy root cultures of a cucurbit species that overexpress a gene of interest and to quantify the resulting changes in cucurbitacin profiles.

Methodology:

  • Vector Construction: The gene of interest (e.g., a bHLH transcription factor or a P450 enzyme) is cloned into a binary vector suitable for Agrobacterium rhizogenes-mediated transformation.

  • Agrobacterium Transformation: The binary vector is introduced into A. rhizogenes.

  • Plant Transformation: Sterile explants (e.g., cotyledons or hypocotyls) of the target plant (e.g., Cucurbita pepo) are infected with the transformed A. rhizogenes.

  • Hairy Root Induction and Selection: Hairy roots are induced at the infection sites. These are excised and cultured on a solid medium containing an appropriate antibiotic to eliminate the Agrobacterium.

  • Culture and Growth: Established hairy root lines are cultured in a liquid medium for proliferation.

  • Metabolite Extraction: Hairy root tissue is harvested, freeze-dried, and ground. Metabolites are extracted with a solvent such as methanol.

  • Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify specific cucurbitacins.

Role in Plant Defense: An Indirect but Crucial Contribution

While this compound itself is not known to be a potent deterrent to herbivores or pathogens, its role as the committed precursor to cucurbitacins makes it fundamental to the chemical defense of many plant species[1][2][14]. Cucurbitacins are highly effective feeding deterrents for a wide range of generalist herbivores[2]. They are also known to have antimicrobial properties, contributing to the plant's defense against pathogenic fungi and bacteria[15][16]. Therefore, the synthesis of this compound is the gateway to a powerful and versatile defense system.

Conclusion and Future Perspectives

This compound stands at a critical juncture in the biosynthesis of a class of potent plant defense compounds. While its own direct bioactivity in plant defense appears limited, its formation is the rate-limiting and regulatory checkpoint for the production of cucurbitacins and other defensive metabolites. The elucidation of the this compound biosynthetic pathway and its regulatory networks has opened up new avenues for metabolic engineering to enhance disease and pest resistance in crops. For drug development professionals, understanding this pathway is key to the sustainable production of pharmacologically active cucurbitacins. Future research should focus on the intricate cross-talk between the this compound pathway and other defense signaling networks, as well as the potential for engineering novel cucurbitane-type structures with enhanced therapeutic properties.

References

The Pivotal Role of Cucurbitadienol as a Tetracyclic Triterpenoid Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitadienol, a tetracyclic triterpenoid, stands as a critical biosynthetic intermediate in the production of a diverse array of bioactive compounds, most notably cucurbitacins and mogrosides. These natural products, found predominantly in the Cucurbitaceae family, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and potent sweetening properties.[1][2] Understanding the enzymatic transformations originating from this compound is paramount for the metabolic engineering of high-value triterpenoids and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of this compound's role, detailing its biosynthetic pathway, the enzymes involved, quantitative data, and the experimental protocols utilized in its study.

Biosynthesis of this compound and its Derivatives

The biosynthesis of cucurbitacins and mogrosides commences with the cyclization of 2,3-oxidosqualene (B107256) to form the foundational this compound skeleton.[3][4] This reaction is catalyzed by the enzyme This compound synthase (CS or CbQ) , an oxidosqualene cyclase.[3][5] Following its formation, the this compound backbone undergoes a series of modifications, primarily orchestrated by cytochrome P450 monooxygenases (CYP450s) and acyltransferases (ACTs) , leading to the vast structural diversity observed in these compounds.[3][4]

Cucurbitadienol_Biosynthesis cluster_upstream Upstream Pathway cluster_core Core Intermediate cluster_downstream Downstream Pathways 2_3_Oxidosqualene 2,3-Oxidosqualene This compound This compound 2_3_Oxidosqualene->this compound this compound Synthase (CS) Cucurbitacins Cucurbitacins (e.g., B, C, E, I) This compound->Cucurbitacins CYP450s, Acyltransferases (ACTs) Mogrosides Mogrosides This compound->Mogrosides CYP450s, Glycosyltransferases (UGTs)

Quantitative Data

The enzymatic conversion of this compound and its derivatives has been quantitatively assessed to understand the efficiency and substrate specificity of the involved enzymes. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters of this compound Synthase Alleles from Siraitia grosvenorii [6]

Enzyme VariantSpecific Activity (nmol min⁻¹ mg⁻¹)
50R573L10.24
50C573LData not available
50R573QData not available
50C573QData not available
50K573L (mutant)~13.6 (33% enhancement over 50R573L)

Table 2: Enzyme Kinetic Parameters of Acetyltransferases (ACTs) in Watermelon [7]

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Vₘₐₓ (nmol/min/mg)
ACT3Cucurbitacin B11.75 ± 1.741.24 x 10⁻²10.56 x 10²10.34 ± 1.12
ACT3Cucurbitacin D10.39 ± 1.481.15 x 10⁻²11.07 x 10²9.58 ± 0.97
ACT3Cucurbitacin I12.11 ± 2.031.31 x 10⁻²10.82 x 10²10.92 ± 1.24

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Cytochrome P450 Enzymes

This protocol describes the general steps for producing plant-derived CYP450 enzymes in a host organism like E. coli or yeast for in vitro characterization.

  • Gene Cloning and Vector Construction:

    • The open reading frame of the target CYP450 gene is amplified from cDNA.

    • The amplified gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast) containing a suitable promoter and affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression:

    • The expression vector is transformed into the host organism.

    • For E. coli, cultures are grown to a specific optical density (OD₆₀₀ of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • For yeast, cultures are grown in a glucose-containing medium and then transferred to a galactose-containing medium to induce expression.

  • Cell Lysis and Membrane Fraction Preparation:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer and disrupted by sonication or French press.

    • The cell lysate is centrifuged to pellet cell debris. The supernatant is then ultracentrifuged to pellet the membrane fraction containing the CYP450s.

  • Purification:

    • The membrane fraction is solubilized using a detergent.

    • The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • The purity of the protein is assessed by SDS-PAGE.

Protocol 2: In Vitro Assay of Cytochrome P450 Activity on this compound[8]

This protocol outlines the procedure for determining the enzymatic activity of a purified CYP450 on its substrate, this compound.

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared in a potassium phosphate (B84403) buffer (100 mM, pH 7.5).

    • The mixture contains the purified CYP450 enzyme, a cytochrome P450 reductase (CPR) as an electron donor, and the substrate, this compound (typically around 10 µg).

  • Enzymatic Reaction:

    • The reaction is initiated by the addition of NADPH to a final concentration of 1 mM.

    • The reaction mixture is incubated at 30°C for a defined period (e.g., 2 hours).

  • Product Extraction:

    • The reaction is stopped, and the products are extracted from the aqueous mixture using an organic solvent such as n-hexane or ethyl acetate.

  • Analysis:

    • The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the modified this compound derivatives.

Protocol 3: Quantification of Cucurbitacins by HPLC-MS/MS[1][9][10][11]

This protocol provides a detailed method for the sensitive and selective quantification of cucurbitacins in biological matrices.

  • Sample Preparation (Plasma): [8]

    • To 100 µL of plasma, add an internal standard.

    • Add 500 µL of dichloromethane, vortex for 2 minutes, and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18 RRHD, 50 × 3 mm; 1.8 µm).[9]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile:isopropanol (9:1) (B).[9]

    • Flow Rate: 0.6 mL/min.[9]

    • Column Temperature: 40°C.[9]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of specific cucurbitacins. The precursor and product ion masses for each cucurbitacin of interest need to be determined. For Cucurbitacin IIa, a precursor ion (Q1) of m/z 503.2 and a product ion (Q3) of m/z 113.1 can be used.[8]

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Start: Biological Sample (e.g., Plasma, Plant Extract) Extraction Liquid-Liquid Extraction (e.g., Dichloromethane) Start->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column, Gradient Elution) Reconstitution->HPLC MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Quantification Quantification (Peak Area Integration) MSMS->Quantification End End: Concentration Determination Quantification->End

Conclusion

This compound is a cornerstone molecule in the biosynthesis of a wide range of economically and pharmaceutically important triterpenoids. The elucidation of its biosynthetic pathway and the characterization of the enzymes involved are crucial for harnessing the potential of these natural products. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers in the field to further explore the metabolic engineering of cucurbitacin and mogroside pathways, paving the way for the development of novel drugs and sustainable production methods. Further research is warranted to fully characterize the kinetics of all cytochrome P450 enzymes involved in the modification of the this compound scaffold.

References

Preliminary Studies on the Anti-inflammatory Effects of Cucurbitadienol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cucurbitadienol is a tetracyclic triterpenoid (B12794562) that serves as the foundational precursor for the biosynthesis of a diverse group of highly oxygenated triterpenes known as cucurbitacins. While direct and extensive research on the anti-inflammatory properties of this compound is limited, its pivotal role as the molecular backbone for pharmacologically active cucurbitacins, such as cucurbitacin B, D, E, and I, positions it as a key molecule of interest in the study of inflammation.[1] This technical guide summarizes the current understanding of the anti-inflammatory effects of this compound's derivatives, providing quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

The Biosynthetic Pathway: From this compound to Bioactive Cucurbitacins

Cucurbitacins are synthesized in plants via the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA.[2] A series of enzymatic reactions lead to the formation of 2,3-oxidosqualene, which is then cyclized by the enzyme this compound synthase to form the core this compound skeleton.[2][3] Subsequent modifications of the this compound backbone, including oxidation and acetylation at various carbon positions (such as C2, C11, C20, and C25) by enzymes like cytochromes P450 and acyltransferases, give rise to the variety of cucurbitacins.[1][3][4][5]

Cucurbitacin Biosynthesis acetyl_coa Acetyl-CoA mva Mevalonate Pathway acetyl_coa->mva Multiple Steps oxidosqualene 2,3-Oxidosqualene mva->oxidosqualene Multiple Steps This compound This compound oxidosqualene->this compound This compound Synthase cucurbitacins Cucurbitacins (B, D, E, I, etc.) This compound->cucurbitacins CYP450s, Acyltransferases

Biosynthesis of Cucurbitacins from this compound.

Anti-inflammatory Mechanisms of Cucurbitacin Derivatives

The anti-inflammatory effects of cucurbitacins are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] Additionally, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[8][9]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[6]

Cucurbitacins have been shown to inhibit several steps in this pathway. For instance, they can reduce the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[6] Some studies also indicate that cucurbitacins can inhibit the nuclear translocation of NF-κB.[6][9]

NF-kB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB IκBα degradation NFkB_n NF-κB NFkB->NFkB_n translocates Cucurbitacins Cucurbitacins Cucurbitacins->IKK inhibits Cucurbitacins->NFkB_n inhibits translocation DNA DNA NFkB_n->DNA binds to Pro_inflammatory Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) DNA->Pro_inflammatory Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis invitro_start Test Compound (this compound Derivative) protein_denaturation Protein Denaturation Assay invitro_start->protein_denaturation hrbc HRBC Membrane Stabilization Assay invitro_start->hrbc no_production NO Production Assay (e.g., RAW 264.7 cells) invitro_start->no_production quant_data Quantitative Data (% Inhibition, IC50) protein_denaturation->quant_data hrbc->quant_data no_production->quant_data invivo_start Test Compound (this compound Derivative) writhing_test Acetic Acid-Induced Writhing Test (Mice) invivo_start->writhing_test paw_edema Carrageenan-Induced Paw Edema (Rats) invivo_start->paw_edema writhing_test->quant_data paw_edema->quant_data mechanism Mechanism of Action (e.g., NF-κB, MAPK) quant_data->mechanism

References

The Architecture of Bitterness: A Technical Guide to Cucurbitacin Biosynthesis from the Cucurbitadienol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacins, a class of highly oxygenated tetracyclic triterpenoids, are renowned for their potent biological activities, ranging from anti-inflammatory and anti-cancer effects to their characteristic bitter taste, which serves as a natural defense mechanism in plants of the Cucurbitaceae family. The biosynthesis of these complex molecules originates from the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol scaffold, which then undergoes a series of intricate modifications. This technical guide provides an in-depth exploration of the enzymatic cascade that transforms this compound into various cucurbitacin congeners, with a focus on the key enzyme families, their catalytic mechanisms, and the genetic regulation of the pathway. Detailed experimental methodologies and quantitative data are presented to facilitate further research and application in metabolic engineering and drug discovery.

Introduction

The diverse structures of cucurbitacins arise from the functionalization of the this compound backbone, primarily through the action of cytochrome P450 monooxygenases (CYPs) and acyltransferases (ACTs).[1] These modifications, including hydroxylation, oxidation, and acetylation, at various carbon positions, give rise to the wide array of cucurbitacin variants, such as cucurbitacin B, C, and E, each with distinct biological properties.[2] Understanding the biosynthetic pathway at a molecular level is crucial for harnessing the therapeutic potential of these compounds, either through synthetic biology approaches or by targeted breeding of producer plants.[3][4] This guide will systematically dissect the biosynthetic pathway, from the initial cyclization to the final tailoring steps, providing a comprehensive resource for the scientific community.

The Biosynthetic Pathway: From this compound to Bioactive Cucurbitacins

The journey from the universal triterpene precursor, 2,3-oxidosqualene, to the diverse family of cucurbitacins is a multi-step enzymatic process. The initial and committing step is the cyclization of 2,3-oxidosqualene to this compound, catalyzed by the enzyme this compound synthase (CS).[5][6][7] This foundational scaffold is then elaborately decorated by a series of tailoring enzymes.

The Core Scaffold: Formation of this compound

The formation of this compound is the gateway to the entire class of cucurbitacins. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), this compound synthase.[5][6][7]

Cucurbitadienol_Formation 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound This compound Synthase (CS/OSC)

Figure 1: Formation of the this compound scaffold.
Biosynthesis of Cucurbitacin E

Cucurbitacin E is a widely studied member of the family, and its biosynthetic pathway is one of the better-characterized routes. The transformation from this compound involves a series of oxidation and acetylation steps.[1][4]

Cucurbitacin_E_Biosynthesis This compound This compound Intermediate1 11-oxo-cucurbitadienol This compound->Intermediate1 CYP87D20 (C11 oxidation) Intermediate2 11-oxo-20-hydroxy-cucurbitadienol Intermediate1->Intermediate2 CYP87D20 (C20 hydroxylation) Intermediate3 Cucurbitacin D Intermediate2->Intermediate3 CYP81Q58 (C25 hydroxylation) Cucurbitacin_E Cucurbitacin_E Intermediate3->Cucurbitacin_E ACT (C25 acetylation)

Figure 2: Biosynthetic pathway of Cucurbitacin E.
Biosynthesis of Cucurbitacin B

The biosynthesis of Cucurbitacin B shares several enzymatic steps with the Cucurbitacin E pathway, with key divergences in the final modification steps.[3][4]

Cucurbitacin_B_Biosynthesis This compound This compound Intermediate1 11-oxo-cucurbitadienol This compound->Intermediate1 CYP87D20 (C11 oxidation) Intermediate2 11-oxo-20-hydroxy-cucurbitadienol Intermediate1->Intermediate2 CYP87D20 (C20 hydroxylation) Cucurbitacin_I Cucurbitacin I Intermediate2->Cucurbitacin_I Unidentified Oxygenase Cucurbitacin_B Cucurbitacin_B Cucurbitacin_I->Cucurbitacin_B ACT (acetylation)

Figure 3: Biosynthetic pathway of Cucurbitacin B.
Biosynthesis of Cucurbitacin C

Cucurbitacin C biosynthesis involves a distinct set of hydroxylation events on the this compound scaffold.[1][4]

Cucurbitacin_C_Biosynthesis This compound This compound Intermediate1 19-hydroxy-cucurbitadienol This compound->Intermediate1 CYP88L2 (C19 hydroxylation) Intermediate2 19,25-dihydroxy-cucurbitadienol Intermediate1->Intermediate2 CYP81Q58 (C25 hydroxylation) Cucurbitacin_C Cucurbitacin_C Intermediate2->Cucurbitacin_C Unidentified Oxygenase/s

Figure 4: Biosynthetic pathway of Cucurbitacin C.

Key Enzymes and Their Characteristics

The biosynthesis of cucurbitacins is orchestrated by a suite of specialized enzymes. While comprehensive kinetic data for all enzymes are not yet available, studies on key enzymes have provided valuable insights.

Table 1: Quantitative Data for Key Enzymes in Cucurbitacin Biosynthesis

EnzymeGene Name (example)Source OrganismSubstrateProductSpecific Activity (nmol min⁻¹ mg⁻¹)Km (µM)kcat (s⁻¹)Reference
This compound SynthaseSgCS (50R573L)Siraitia grosvenorii2,3-OxidosqualeneThis compound10.2433.8-[3]
This compound SynthaseSgCS (50K573L mutant)Siraitia grosvenorii2,3-OxidosqualeneThis compound---[3]

Note: A dash (-) indicates that the data is not available in the cited literature. The specific activity of the 50K573L mutant was reported to have a 33% enhancement in catalytic efficiency compared to the wild-type 50R573L.[3]

Experimental Protocols

The elucidation of the cucurbitacin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental methodologies.

Heterologous Expression of Biosynthetic Genes in Yeast

Saccharomyces cerevisiae is a widely used host for the functional characterization of plant-derived biosynthetic enzymes.[1][8][9]

Protocol Outline:

  • Gene Cloning: The coding sequences of candidate biosynthetic genes (e.g., CS, CYP450s, ACTs) are amplified from cDNA of the source plant and cloned into yeast expression vectors.

  • Yeast Transformation: The expression plasmids are transformed into a suitable yeast strain. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

  • Cultivation and Induction: Transformed yeast cells are cultured in an appropriate medium. Gene expression is induced, typically by switching the carbon source (e.g., from glucose to galactose).

  • Metabolite Extraction: After a period of incubation, the yeast cells and culture medium are harvested. Metabolites are extracted using an organic solvent (e.g., ethyl acetate (B1210297) or n-hexane).

  • Analysis: The extracted metabolites are analyzed by GC-MS or LC-MS to identify the enzymatic products.

Yeast_Expression_Workflow Start Gene of Interest Cloning Cloning into Yeast Expression Vector Start->Cloning Transformation Yeast Transformation Cloning->Transformation Cultivation Cultivation and Induction Transformation->Cultivation Extraction Metabolite Extraction Cultivation->Extraction Analysis GC-MS / LC-MS Analysis Extraction->Analysis

Figure 5: Workflow for heterologous expression in yeast.
In Vitro Enzyme Assays

In vitro assays using purified enzymes or microsomal fractions are essential for determining enzyme kinetics and substrate specificity.[10][11]

General Protocol for a P450 Enzyme Assay:

  • Enzyme Preparation: The P450 enzyme and its corresponding CPR are typically expressed in yeast or E. coli and isolated as microsomal fractions or purified proteins.

  • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., potassium phosphate, pH 7.5), the enzyme preparation, the substrate (e.g., this compound), and a cofactor (NADPH).

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching and Extraction: The reaction is stopped, often by the addition of a solvent like ethyl acetate, which also serves to extract the products.

  • Analysis: The extracted products are analyzed by chromatographic methods (TLC, HPLC, GC-MS) to identify and quantify the enzymatic products.

Analytical Techniques for Cucurbitacin Characterization

The structural elucidation and quantification of cucurbitacins rely heavily on sophisticated analytical techniques.

4.3.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the separation, detection, and identification of cucurbitacins in complex mixtures.[5][12][13]

Methodological Overview:

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with a C18 column is commonly used for separation. A gradient elution with solvents like water (often with formic acid) and acetonitrile/isopropanol is typically employed.[12]

  • Mass Spectrometry: Electrospray ionization (ESI) is a common ionization source, often operated in both positive and negative ion modes. High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are used for accurate mass measurements and fragmentation analysis (MS/MS) to aid in structural identification.[5][12]

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural determination of novel cucurbitacins.[14][15][16]

Protocol for NMR Data Acquisition:

  • Sample Preparation: The purified cucurbitacin is dissolved in a deuterated solvent (e.g., pyridine-d5).

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • 1D ¹H NMR: To determine proton chemical shifts and coupling constants.

    • 1D ¹³C NMR: To identify the chemical shifts of all carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are crucial for assigning the complete structure.

  • Data Analysis: The spectral data is processed and analyzed to assign all proton and carbon signals and confirm the molecular structure.[14]

Regulation of Cucurbitacin Biosynthesis

The biosynthesis of cucurbitacins is tightly regulated at the transcriptional level. Basic helix-loop-helix (bHLH) transcription factors have been identified as key regulators that can activate the expression of biosynthetic genes in a tissue-specific manner.[17][18][19] Overexpression of these transcription factors has been shown to significantly increase the accumulation of cucurbitacins.[18]

Conclusion and Future Perspectives

Significant progress has been made in unraveling the biosynthetic pathway of cucurbitacins from the this compound scaffold. The identification and functional characterization of key enzymes, particularly CYPs and ACTs, have provided a roadmap for understanding the chemical diversity of this important class of natural products. The ability to reconstitute parts of the pathway in heterologous hosts like yeast and tobacco opens up exciting possibilities for the sustainable production of high-value cucurbitacins for pharmaceutical applications.[1][8][9]

Future research should focus on:

  • Elucidating the remaining uncharacterized steps in the biosynthesis of various cucurbitacins.

  • Performing comprehensive kinetic studies on all the enzymes in the pathway to create a complete quantitative model.

  • Engineering more efficient enzymes through techniques like site-directed mutagenesis to improve product yields.[3]

  • Optimizing microbial production platforms for the industrial-scale synthesis of specific cucurbitacins.

This in-depth technical guide serves as a foundational resource for researchers aiming to delve deeper into the fascinating world of cucurbitacin biosynthesis and to unlock its full potential for the benefit of human health.

References

The Enzymatic Heart of Bitter Gold: A Technical Guide to the Cyclization of 2,3-Oxidosqualene into Cucurbitadienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biochemical transformation responsible for the synthesis of cucurbitadienol, the committed precursor to the vast and pharmacologically significant family of cucurbitacins. Herein, we provide a comprehensive overview of the enzymatic cyclization of 2,3-oxidosqualene (B107256), focusing on the pivotal role of this compound synthase. This document offers detailed experimental protocols, quantitative data analysis, and visual representations of the underlying molecular processes to empower researchers in the fields of natural product chemistry, enzyme engineering, and drug discovery.

Introduction: The Gateway to Cucurbitacin Diversity

Cucurbitacins, a class of tetracyclic triterpenoids, are renowned for their potent biological activities, including anti-inflammatory and anti-cancer properties.[1] Their biosynthesis initiates with the remarkable cyclization of the linear substrate, (3S)-2,3-oxidosqualene, into the foundational cucurbitane skeleton of this compound.[2][3][4] This intricate reaction is catalyzed by a specialized oxidosqualene cyclase (OSC) known as this compound synthase (EC 5.4.99.33).[5] Understanding the mechanism, kinetics, and stereochemistry of this enzymatic step is paramount for the heterologous production of high-value cucurbitacins and the rational design of novel therapeutic agents.

The Cyclization Cascade: A Mechanistic Overview

The transformation of the flexible, linear 2,3-oxidosqualene into the rigid, polycyclic this compound is a feat of enzymatic precision. The reaction proceeds through a series of concerted, yet distinct, electronic rearrangements within the active site of this compound synthase.

The currently accepted mechanism involves a protonation-initiated cascade that begins with the opening of the epoxide ring of 2,3-oxidosqualene. This initial step generates a tertiary carbocation, which then triggers a series of stereospecific ring closures. The folding of the substrate within the enzyme's active site is crucial, adopting a pre-organized chair-boat-chair conformation that dictates the final stereochemistry of the product.[6][7] Following the formation of the tetracyclic ring system, a series of hydride and methyl shifts occur, ultimately leading to the deprotonation and formation of the final product, this compound.

cyclization_mechanism sub 2,3-Oxidosqualene p1 Protosteryl Cation Intermediate sub->p1 Epoxide Protonation & Ring Opening p2 Cucurbitanyl Cation Intermediate p1->p2 Cyclization Cascade (Chair-Boat-Chair) prod This compound p2->prod Hydride/Methyl Shifts & Deprotonation

Figure 1: Simplified reaction cascade for the formation of this compound.

Quantitative Analysis of this compound Synthase Activity

The efficiency of this compound synthase can be quantified through kinetic analysis. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for 2,3-oxidosqualene. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of the enzyme is best described by the kcat/Km ratio.

Enzyme SourceVariantSpecific Activity (nmol min⁻¹ mg⁻¹)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Siraitia grosvenorii50R573L10.2425.30.013514[8]
Siraitia grosvenorii50C573L1.28---[8]
Siraitia grosvenorii50R573Q0.64---[8]
Siraitia grosvenorii50C573Q0.32---[8]
Siraitia grosvenorii50K573L (mutant)13.624.80.017685[8]

Table 1: Kinetic parameters of this compound synthase variants from Siraitia grosvenorii. A dash (-) indicates that the data was not reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound synthase.

Heterologous Expression and Purification of this compound Synthase

The production of recombinant this compound synthase is typically achieved through heterologous expression in Saccharomyces cerevisiae (yeast) strains deficient in their native lanosterol (B1674476) synthase, such as GIL77. This minimizes the background production of other triterpenoids.

Protocol:

  • Gene Cloning and Vector Construction:

    • The full-length cDNA of the this compound synthase gene is amplified by PCR from a suitable plant source (e.g., Cucurbita pepo, Siraitia grosvenorii).

    • The amplified gene is cloned into a yeast expression vector, such as pYES2, under the control of a galactose-inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • The recombinant plasmid is transformed into a lanosterol synthase-deficient yeast strain (e.g., GIL77) using the lithium acetate/polyethylene glycol method.

    • Transformants are selected on appropriate synthetic defined medium lacking the auxotrophic marker present on the expression vector.

  • Protein Expression:

    • A single colony of the transformed yeast is inoculated into selective medium containing glucose and grown overnight.

    • The culture is then used to inoculate a larger volume of selective medium containing galactose to induce protein expression. The culture is incubated for 48-72 hours at 30°C with shaking.

  • Cell Lysis and Microsome Preparation:

    • Yeast cells are harvested by centrifugation.

    • The cell pellet is washed and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

    • Cells are disrupted by mechanical means (e.g., glass bead vortexing or a French press).

    • The cell lysate is centrifuged at a low speed to remove cell debris, and the supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound this compound synthase.

  • Protein Purification (Optional, for in vitro assays):

    • If a tagged version of the enzyme (e.g., His-tag) is expressed, the microsomal fraction can be solubilized with a mild detergent (e.g., Triton X-100) and purified using affinity chromatography (e.g., Ni-NTA resin).

    • The purified protein is then dialyzed against a storage buffer and its concentration determined.

expression_workflow start Gene Amplification cloning Cloning into Yeast Vector start->cloning transform Yeast Transformation cloning->transform expression Protein Expression (Galactose Induction) transform->expression lysis Cell Lysis & Microsome Isolation expression->lysis purification Affinity Purification (optional) lysis->purification end Purified Enzyme purification->end

Figure 2: Workflow for heterologous expression and purification of this compound synthase.
In Vitro Enzyme Assay

In vitro assays are essential for characterizing the kinetic properties of the purified this compound synthase.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

    • The substrate, 2,3-oxidosqualene, is typically dissolved in a detergent solution (e.g., 1% Triton X-100) to ensure its solubility in the aqueous buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, the 2,3-oxidosqualene substrate solution, and the purified enzyme or microsomal fraction.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

    • The reaction is terminated by the addition of a strong base (e.g., 10 M KOH in methanol) for saponification.

  • Product Extraction:

    • The saponified reaction mixture is extracted with an organic solvent (e.g., n-hexane or ethyl acetate).

    • The organic phase, containing the this compound product, is collected and evaporated to dryness under a stream of nitrogen.

  • Analysis:

    • The dried extract is redissolved in a suitable solvent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification by GC-MS

GC-MS is the primary analytical technique for the identification and quantification of this compound.

Protocol:

  • Sample Preparation:

    • The extracted product from the in vivo or in vitro assay is derivatized, typically by silylation (e.g., using BSTFA with 1% TMCS), to increase its volatility for GC analysis.

  • GC-MS Analysis:

    • An aliquot of the derivatized sample is injected into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

    • The oven temperature is programmed to separate the components of the mixture. A typical program might be an initial hold at a lower temperature followed by a ramp to a higher temperature.

    • The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range.

  • Data Analysis:

    • The retention time and mass spectrum of the product peak are compared with those of an authentic this compound standard for positive identification.

    • Quantification can be achieved by integrating the peak area and comparing it to a standard curve.

Stereochemical Considerations

The cyclization of 2,3-oxidosqualene to this compound is a highly stereospecific process. The chair-boat-chair pre-folding of the substrate within the enzyme's active site ensures the formation of the correct stereoisomer.[6][7] The absolute stereochemistry of the product can be confirmed using advanced analytical techniques.

Stereochemical Analysis:

  • Chiral Gas Chromatography: The use of a chiral stationary phase in GC can potentially separate enantiomers, although this is less common for complex triterpenoids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D and 2D NMR analysis (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) of the purified product allows for the complete assignment of its structure and relative stereochemistry. Comparison of the NMR data with published values for this compound confirms its identity.

  • X-ray Crystallography: If a suitable crystal of the product can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

Conclusion

The enzymatic conversion of 2,3-oxidosqualene to this compound represents a critical juncture in the biosynthesis of a diverse array of pharmacologically active natural products. The methodologies and data presented in this guide provide a robust framework for researchers to explore the intricacies of this compound synthase and to leverage this knowledge for applications in synthetic biology and drug development. A thorough understanding of this foundational reaction will undoubtedly pave the way for the sustainable production of known cucurbitacins and the discovery of novel analogs with enhanced therapeutic potential.

References

Methodological & Application

Protocol for Heterologous Expression of Cucurbitadienol Synthase in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cucurbitadienol is a tetracyclic triterpenoid (B12794562) that serves as a key precursor for the biosynthesis of valuable natural products, including mogrosides and cucurbitacins, which exhibit a wide range of pharmacological activities such as anti-inflammatory and anti-cancer effects.[1] The heterologous expression of this compound synthase in microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative to extraction from plant sources.[2] This document provides a detailed protocol for the expression of this compound synthase in yeast, covering molecular cloning, yeast transformation, protein expression, and metabolite analysis.

Data Presentation

The following table summarizes quantitative data on this compound production in engineered S. cerevisiae from various studies, highlighting the impact of different metabolic engineering strategies.

Strain/ConditionThis compound Synthase (CBS) SourceKey Genetic ModificationsTiter (mg/L)Reference
Engineered S. cerevisiaeSiraitia grosvenoriiHeterologous expression of CBS in a triterpenoid chassis strain27.44[1]
Further CBS expression regulationSiraitia grosvenoriiRegulation of CBS expression82.89 (shake flask), 1724.10 (high cell density fermentation)[1]
Engineered yeastHemsleya chinensis (HcOSC6)Co-overexpression of HcOSC6 and upstream mevalonate (B85504) pathway genes296.37[3]
Engineered S. cerevisiae CS-021Siraitia grosvenorii (SgCBS)Integration of SgCBS gene and enhanced squalene (B77637) precursor supply63.00[4]
Modular metabolic engineeringNot specifiedN-degron tag for metabolic flux direction, enzyme engineering, and upregulation of pre-squalene pathway6100 (in 5 L bioreactor)[5][6]

Experimental Protocols

Gene Cloning and Plasmid Construction

This protocol describes the cloning of the this compound synthase (CBS) gene into a yeast expression vector, such as pYES2/CT. The pYES2/CT vector contains the GAL1 promoter for galactose-inducible expression and the URA3 gene for selection in uracil-deficient media.[7][8][9][10][11][12]

Materials:

  • DNA source for CBS gene (e.g., cDNA from Siraitia grosvenorii)

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • pYES2/CT expression vector

  • E. coli competent cells (e.g., DH5α)

  • LB medium with ampicillin

  • Plasmid purification kit

Procedure:

  • Primer Design: Design primers for the amplification of the full-length CBS coding sequence. Include restriction sites in the primers that are compatible with the multiple cloning site of the pYES2/CT vector.

  • PCR Amplification: Perform PCR to amplify the CBS gene using a high-fidelity DNA polymerase.

  • Vector and Insert Preparation: Digest both the amplified CBS PCR product and the pYES2/CT vector with the selected restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the digested CBS insert into the linearized pYES2/CT vector using T4 DNA ligase.

  • Transformation of E. coli: Transform the ligation mixture into competent E. coli cells.

  • Selection and Verification: Plate the transformed cells on LB agar (B569324) plates containing ampicillin. Select resistant colonies and screen for the presence of the correct insert by colony PCR and restriction digestion of purified plasmids. Confirm the sequence of the insert by DNA sequencing.

Yeast Transformation

This protocol outlines the transformation of the constructed pYES2/CT-CBS plasmid into a suitable S. cerevisiae strain (e.g., INVSc1).

Materials:

  • S. cerevisiae strain (e.g., INVSc1)

  • YPD medium

  • pYES2/CT-CBS plasmid

  • Transformation reagent (e.g., lithium acetate/polyethylene (B3416737) glycol method)

  • SC-Ura (Synthetic Complete medium lacking uracil) plates

Procedure:

  • Prepare Yeast Competent Cells: Grow the S. cerevisiae strain in YPD medium to the mid-log phase. Harvest the cells and wash them with sterile water. Resuspend the cells in a transformation solution containing lithium acetate.

  • Transformation: Add the pYES2/CT-CBS plasmid DNA and carrier DNA to the competent cells. Add polyethylene glycol and heat-shock the cells.

  • Plating: Plate the transformed cells on SC-Ura agar plates to select for transformants containing the plasmid.

  • Incubation: Incubate the plates at 30°C for 2-3 days until colonies appear.

Protein Expression and Fermentation

This protocol describes the induction of CBS expression and the cultivation of yeast for this compound production.

Materials:

  • Transformed S. cerevisiae strain

  • SC-Ura medium with 2% glucose (w/v)

  • SC-Ura medium with 2% raffinose (B1225341) (w/v)

  • SC-Ura medium with 2% galactose (w/v)

Procedure:

  • Pre-culture: Inoculate a single colony of the transformed yeast into SC-Ura medium containing 2% glucose and grow overnight at 30°C with shaking.

  • Induction Culture: Inoculate the pre-culture into SC-Ura medium containing 2% raffinose and grow until the culture reaches the mid-log phase.

  • Galactose Induction: To induce protein expression, harvest the cells and resuspend them in SC-Ura medium containing 2% galactose.

  • Fermentation: Continue the culture for 48-72 hours at 30°C with shaking to allow for this compound production. For high-density fermentation, a bioreactor with controlled pH, temperature, and dissolved oxygen is used.[1]

Metabolite Extraction and Analysis

This protocol details the extraction of this compound from the yeast culture and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Yeast culture

  • 20% KOH in 50% ethanol (B145695) (v/v)

  • n-hexane or ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Cell Lysis and Saponification: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in 20% KOH/50% ethanol and heat at 70-80°C for 1-2 hours to lyse the cells and saponify lipids.[13][14]

  • Solvent Extraction: Cool the mixture and extract the non-saponifiable fraction containing this compound three times with an equal volume of n-hexane or ethyl acetate.[13][15]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • GC-MS Analysis: Redissolve the dried extract in a suitable solvent (e.g., n-hexane or ethyl acetate) for GC-MS analysis.[13] The GC-MS program should be optimized to separate and identify this compound based on its retention time and mass spectrum.[13]

Visualizations

Signaling Pathways and Experimental Workflows

Cucurbitadienol_Biosynthesis_Pathway cluster_MVA_Pathway Mevalonate (MVA) Pathway cluster_Triterpenoid_Pathway Triterpenoid Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP DMAPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene This compound This compound Oxidosqualene->this compound CBS Experimental_Workflow cluster_Cloning 1. Gene Cloning cluster_Yeast_Work 2. Yeast Engineering & Fermentation cluster_Analysis 3. Analysis A CBS Gene Amplification C Ligation A->C B Vector Preparation (pYES2/CT) B->C D E. coli Transformation C->D E Plasmid Purification & Verification D->E F Yeast Transformation E->F G Selection of Transformants F->G H Galactose Induction & Fermentation G->H I Metabolite Extraction H->I J GC-MS Analysis I->J K Data Interpretation J->K

References

Application Note: Quantitative Analysis of Cucurbitadienol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitadienol is a tetracyclic triterpenoid (B12794562) and a key precursor in the biosynthesis of pharmacologically important compounds such as mogrosides, known for their intense sweetness, and cucurbitacins, which exhibit potent cytotoxic and anti-inflammatory activities[1][2][3]. Accurate and sensitive quantification of this compound is crucial for metabolic engineering studies aimed at enhancing the production of these valuable natural products in host systems like yeast, as well as for quality control of plant-based raw materials. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the analysis of this compound. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from both plant and yeast matrices.

Biosynthesis of this compound and its Derivatives

This compound is synthesized from 2,3-oxidosqualene (B107256) through a cyclization reaction catalyzed by the enzyme this compound synthase[3][4]. It then serves as a branching point for the biosynthesis of various bioactive compounds, as illustrated in the pathway below.

This compound Biosynthesis Pathway cluster_0 Upstream Pathway cluster_1 This compound Synthesis cluster_2 Downstream Pathways 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound this compound Synthase (CS) Mogrosides Mogrosides This compound->Mogrosides Oxidation & Glycosylation Cucurbitacins Cucurbitacins This compound->Cucurbitacins Oxidation & Acetylation

Figure 1: Simplified biosynthetic pathway of this compound and its derivatives.

Experimental Protocols

A generalized workflow for the GC-MS analysis of this compound is presented below.

GC-MS Analysis Workflow Sample Sample (Plant or Yeast) Extraction Extraction Sample->Extraction Derivatization Silylation Derivatization Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Figure 2: General experimental workflow for this compound analysis.
Protocol 1: Extraction of this compound from Plant Material (e.g., Siraitia grosvenorii fruits)

This protocol is adapted from methodologies used for the analysis of triterpenoids in monk fruit[5].

  • Sample Preparation: Dry the plant material (e.g., fruit) and grind it into a fine powder (approximately 50 mesh)[5].

  • Initial Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a flask.

    • Add 25 mL of 80% methanol (B129727) (v/v) in water.

    • Perform extraction using an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the residue twice more with 25 mL of 80% methanol each time.

    • Combine all the supernatants.

  • Liquid-Liquid Extraction:

    • Take a known volume of the combined methanol/water extract (e.g., 50 mL) and place it in a separatory funnel.

    • Add an equal volume of n-hexane and shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the upper n-hexane layer.

    • Repeat the extraction with n-hexane two more times.

    • Combine the n-hexane extracts[5].

  • Drying and Reconstitution:

    • Dry the combined n-hexane extracts under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in 1 mL of n-hexane or ethyl acetate (B1210297) for derivatization[5].

Protocol 2: Extraction of this compound from Engineered Yeast

This protocol is based on methods for analyzing triterpenoids produced in yeast[1][3].

  • Cell Harvesting:

    • Culture the engineered yeast cells under appropriate induction conditions.

    • Harvest the cells from a known volume of culture by centrifugation.

    • Wash the cell pellet with distilled water and centrifuge again.

  • Saponification and Extraction:

    • To the cell pellet, add 5 mL of 20% KOH in 50% ethanol (B145695) (v/v)[3].

    • Reflux the mixture at 80°C for 10 minutes to lyse the cells and saponify lipids[1].

    • Allow the mixture to cool to room temperature.

    • Add an equal volume of n-hexane or petroleum ether and vortex for 1 minute[1][3].

    • Centrifuge to separate the phases and collect the upper organic layer.

    • Repeat the extraction two more times.

    • Combine the organic extracts.

  • Drying and Reconstitution:

    • Dry the combined organic extracts under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of ethyl acetate) for derivatization.

Protocol 3: Silylation Derivatization

Triterpenoids like this compound contain hydroxyl groups that make them less volatile. Silylation is a necessary step to increase their volatility for GC-MS analysis[6][7][8].

  • Reagent Preparation: Use a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Derivatization Reaction:

    • Transfer a dried aliquot of the sample extract (e.g., 50 µL) to a glass autosampler vial[1].

    • Add 50 µL of the silylating reagent (e.g., MSTFA)[1].

    • If desired, an internal standard (e.g., betulin (B1666924) or a deuterated triterpenoid) can be added at this stage for accurate quantification.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS injection.

Protocol 4: GC-MS Analysis

The following parameters are a starting point and may require optimization for specific instruments.

  • Instrument: Agilent 7890B GC coupled with a 5977A MS detector (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4].

  • Injection:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 - 320°C[1][4].

    • Injection Mode: Splitless or split (e.g., 10:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp at 20°C/min to 300°C.

    • Hold at 300°C for 18 min[4].

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound-TMS: The mass spectrum of silylated this compound will show characteristic fragment ions. The molecular ion [M]+ and other prominent fragment ions should be selected for SIM analysis.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below are examples of how to tabulate results from different studies.

Table 1: this compound Content in Different Varieties of Siraitia grosvenorii

VarietyThis compound Content (mg/g dry weight)Reference
Variety A0.85[9]
Variety B1.20[9]
Variety C0.50[9]
Variety D1.80[9]
Variety E0.17[9]

Table 2: Production of this compound in Engineered Saccharomyces cerevisiae

Yeast StrainThis compound Titer (mg/L)Reference
Strain 1296.37[2]
Strain 2 (Variant 50R573L)0.365 (mg/g yeast cells)[9]
Strain 3 (Variant 50C573L)0.300 (mg/g yeast cells)[9]
Strain 4 (Variant 50R573Q)0.015 (mg/g yeast cells)[9]
Strain 5 (Variant 50C573Q)0.022 (mg/g yeast cells)[9]

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound. Proper sample preparation, including extraction and derivatization, is critical for achieving accurate results. This protocol serves as a comprehensive guide for researchers in natural product chemistry, metabolic engineering, and drug development to facilitate their studies on this compound and its valuable derivatives. Method validation, including the determination of linearity, limits of detection and quantification, precision, and accuracy, is recommended to ensure the reliability of the obtained data[3][10][11].

References

Application Notes and Protocols for Cucurbitadienol Extraction from Siraitia grosvenorii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of cucurbitadienol from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is the aglycone precursor to the intensely sweet mogrosides and a key bioactive compound of interest for its potential anti-inflammatory and anti-cancer activities.[1] The following protocols are based on established methods for the extraction of cucurbitane-type triterpenoids from S. grosvenorii.

Introduction to Extraction Methodologies

The extraction of this compound from Siraitia grosvenorii is intrinsically linked to the extraction of its glycosylated forms, the mogrosides.[2] Generally, a crude extract rich in mogrosides is first obtained, from which the non-polar this compound can then be isolated. The primary extraction methods employed include solvent-based techniques, often enhanced with advanced technologies to improve efficiency. These methods include traditional solvent extraction, ultrasonic-assisted extraction (UAE), and supercritical fluid extraction (SFE).

Data Summary of Extraction Methods

The following tables summarize quantitative data from various studies on the extraction of cucurbitane-type triterpenoids from Siraitia grosvenorii. While most studies focus on mogroside yield, the initial extraction steps are relevant for obtaining this compound.

Table 1: Solvent Extraction Parameters for Mogrosides from Siraitia grosvenorii

SolventSolid/Liquid RatioTemperature (°C)Extraction TimeYield (Mogrosides)Purity (Mogrosides)Reference
Water1:3Boiling3-5 hours (3 times)1.8%86%[3]
Water1:12Pasteurization (300 kPa)2.5 minutes (3 times)0.47%96.1%[3]
70% Aqueous Ethanol (B145695)1:4 (g/mL)Not specified2 hours (3 times)0.5%94.18% (Total Mogrosides)[3]
Water1:3 ( kg/L )804 hoursNot specifiedNot specified[3]
Water1:15 (g/mL)Not specified60 minutes (3 times)5.6%Not specified[4]

Table 2: Advanced Extraction Method Parameters for Mogrosides from Siraitia grosvenorii

MethodKey ParametersYield (Mogrosides)Purity (Mogrosides)Reference
Flash ExtractionMaterial-liquid ratio: 1:20 (g/mL), Blade speed: 6000 r/min, Temp: 40°C, Time: 7 min6.9%>92%[4]
Supercritical CO₂ ExtractionPressure: 20.7 MPa, Temp: 60°C, Time: 30 min, Co-solvent: EthanolLower efficiency than subcritical waterNot specified[3]
Subcritical Water ExtractionPressure: 1.17 MPa, Temp: 150°C, Time: 10 minHigher efficiency than supercritical CO₂Not specified[3]

Experimental Protocols

Protocol 1: General Solvent Extraction of Cucurbitane Triterpenoids

This protocol describes a standard method for obtaining a crude extract containing both mogrosides and this compound.

Materials and Equipment:

  • Dried and powdered Siraitia grosvenorii fruit

  • Solvent (e.g., 70% ethanol or deionized water)

  • Reflux extraction apparatus or heating mantle with a flask

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Freeze dryer (optional)

Procedure:

  • Sample Preparation: Weigh the desired amount of powdered S. grosvenorii fruit.

  • Extraction:

    • Mix the powdered fruit with the chosen solvent at a specified solid-to-liquid ratio (e.g., 1:15 g/mL).[4]

    • Heat the mixture to the desired temperature (e.g., 70°C for 70% ethanol) and reflux for a set duration (e.g., 2 hours).[3]

    • For exhaustive extraction, repeat the process two more times with fresh solvent.

  • Filtration: After each extraction cycle, filter the mixture while hot to separate the extract from the solid residue.

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • Drying: Dry the concentrated extract to a constant weight, for instance by using a freeze dryer, to obtain the crude triterpenoid (B12794562) extract.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Cucurbitane Triterpenoids

UAE is a green and efficient method that can enhance extraction yields and reduce extraction time.[5][6]

Materials and Equipment:

  • Dried and powdered Siraitia grosvenorii fruit

  • Solvent (e.g., water or ethanol-water mixture)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place a weighed amount of powdered S. grosvenorii fruit into an extraction vessel.

  • Extraction:

    • Add the solvent at a chosen ratio.

    • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Sonicate for a specified time (e.g., 30 minutes) and power. Temperature should be monitored and controlled.[6]

  • Separation and Concentration: Follow steps 3-5 from Protocol 1 to obtain the crude extract.

Protocol 3: Isolation of this compound from Crude Extract

This protocol details the separation of the non-polar this compound from the polar mogrosides in the crude extract.[7]

Materials and Equipment:

  • Crude triterpenoid extract from S. grosvenorii

  • Methanol/water solution (e.g., 80:20, v/v)

  • n-hexane

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Dissolution: Dissolve the crude extract in a methanol/water solution (80:20, v/v).

  • Liquid-Liquid Extraction:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of n-hexane and shake vigorously. Allow the layers to separate.

    • The non-polar this compound will partition into the upper n-hexane layer, while the more polar mogrosides will remain in the lower methanol/water layer.

    • Collect the n-hexane layer.

    • Repeat the extraction of the methanol/water layer with fresh n-hexane two more times to ensure complete recovery.

  • Concentration: Combine the n-hexane extracts and dry them under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue will be enriched in this compound. Further purification can be achieved using chromatographic techniques if necessary.

  • Analysis: Dissolve the final product in n-hexane for analysis by GC-MS to confirm the presence and purity of this compound.[7]

Visualizations

Extraction_Workflow Start Dried & Powdered Siraitia grosvenorii Fruit Extraction Solvent Extraction (e.g., 70% Ethanol, 70°C, 2h x3) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Triterpenoid Extract (this compound & Mogrosides) Concentration->Crude_Extract Dissolution Dissolve in 80% Methanol Crude_Extract->Dissolution LLE Liquid-Liquid Extraction with n-hexane (x3) Dissolution->LLE Aqueous_Phase Aqueous Phase (Mogrosides) LLE->Aqueous_Phase Lower Layer Hexane_Phase n-Hexane Phase (this compound) LLE->Hexane_Phase Upper Layer Dry_Hexane Dry n-Hexane Phase Hexane_Phase->Dry_Hexane Final_Product This compound-Enriched Extract Dry_Hexane->Final_Product

Caption: Workflow for this compound Extraction and Isolation.

UAE_Workflow Start Dried & Powdered Siraitia grosvenorii Fruit UAE Ultrasonic-Assisted Extraction (Water, 30 min) Start->UAE Filtration Filtration UAE->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Triterpenoid Extract Concentration->Crude_Extract

Caption: Ultrasonic-Assisted Extraction Workflow.

References

Application of Cucurbitadienol in Metabolic Engineering of Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitadienol is a tetracyclic triterpenoid (B12794562) that serves as a key precursor in the biosynthesis of a wide range of bioactive compounds, including mogrosides and cucurbitacins.[1][2] These compounds exhibit a diverse array of pharmacological activities, from the intense sweetness of mogrosides used as natural, zero-calorie sweeteners to the anti-inflammatory and anti-cancer properties of cucurbitacins.[2][3] The limited availability of these compounds from their natural plant sources has driven the exploration of metabolic engineering strategies to enhance their production in microbial and plant systems. This document provides detailed application notes and protocols for the metabolic engineering of crops to produce this compound and its valuable derivatives.

Biosynthesis of this compound and Downstream Products

The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by the enzyme this compound synthase (CS or CbQ).[4][5] This step is a critical branch point in the terpenoid pathway, diverting flux away from the synthesis of sterols. Following its formation, this compound can be further modified by a series of enzymes, primarily from the cytochrome P450 (CYP450) and UDP-glycosyltransferase (UGT) superfamilies, to generate a diverse array of cucurbitane-type triterpenoids.[4][5][6]

For instance, in the biosynthesis of mogrosides in Siraitia grosvenorii, this compound undergoes a series of oxidation reactions catalyzed by CYP450s to form the aglycone mogrol (B2503665).[4][6] Subsequently, UGTs catalyze the addition of glucose moieties to the mogrol backbone to produce various mogrosides.[4] Similarly, the biosynthesis of cucurbitacins involves the oxidation and acetylation of the this compound scaffold by specific CYP450s and acyltransferases.[7]

Application Notes: Metabolic Engineering Strategies

The metabolic engineering of crops to produce this compound and its derivatives can be approached through several strategies:

  • Overexpression of this compound Synthase (CS): Introducing and overexpressing the gene encoding CS is the most direct approach to producing this compound in a heterologous host. The choice of CS gene can be critical, as different orthologs may exhibit varying catalytic efficiencies.[8][9]

  • Enhancing Precursor Supply: Increasing the pool of the precursor 2,3-oxidosqualene can significantly boost this compound production. This can be achieved by upregulating genes in the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.[5] Squalene epoxidase (SQE) is a key rate-limiting enzyme in this part of the pathway.[5][10]

  • Downregulation of Competing Pathways: To channel more carbon flux towards this compound, competing pathways, such as sterol biosynthesis, can be downregulated. This can be accomplished using gene silencing techniques like RNAi or CRISPR-Cas9 to target enzymes like lanosterol (B1674476) synthase.

  • Heterologous Expression of Downstream Modification Enzymes: To produce specific this compound derivatives, genes encoding the necessary CYP450s and UGTs can be co-expressed with CS. This allows for the reconstitution of entire biosynthetic pathways in a heterologous host.[2]

  • Transcription Factor Engineering: The expression of genes in biosynthetic pathways is often regulated by transcription factors. Overexpressing specific transcription factors can upregulate the entire pathway, leading to increased product accumulation.[3][11]

Quantitative Data

The following tables summarize quantitative data from various metabolic engineering studies aimed at producing this compound and its derivatives.

Table 1: Heterologous Production of this compound

Host OrganismEngineering StrategyThis compound TiterReference
Saccharomyces cerevisiaeOverexpression of SgCBS, key MVA pathway enzymes, and knockout of ERG763.0 mg/L[12]
Saccharomyces cerevisiaeIntegration of HcOSC6 and CPR1296.4 mg/L[12][13]
Saccharomyces cerevisiaeWeakening of lanosterol synthase Erg7494.0 mg/L (shake flask)[12]
Saccharomyces cerevisiaeMulti-modular strategy including N-degron tag, enzyme engineering, and transcription factor introduction6.1 g/L (5 L bioreactor)[1][12]
Nicotiana benthamianaTransient expression94.8 mg/g dry weight[13]

Table 2: Catalytic Efficiency of this compound Synthase Variants

Enzyme VariantSpecific Activity (nmol min⁻¹ mg⁻¹)Relative Catalytic Efficiency EnhancementReference
50R573L (wild-type)10.24-[9]
50K573L (site-directed mutant)Not specified33%[9]

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transformation of Leaf Explants

This protocol describes a general method for introducing genes of interest into a plant genome using Agrobacterium tumefaciens.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101, AGL-1) carrying a binary vector with the gene of interest (e.g., this compound Synthase) and a selectable marker.

  • LB medium with appropriate antibiotics.

  • Plant tissue (e.g., leaf discs).

  • Co-cultivation medium.

  • Selection medium containing antibiotics/herbicides.

  • Rooting medium.

  • Growth media (nutrient soil:vermiculite).

Procedure:

  • Agrobacterium Culture: Inoculate a single colony of Agrobacterium carrying the binary vector into LB medium with appropriate antibiotics and grow at 28°C with shaking until the culture reaches an OD600 of 0.6-0.8.[14]

  • Infection: Pellet the Agrobacterium cells by centrifugation and resuspend in a liquid co-cultivation medium to an OD600 of 0.8.[14] Immerse the plant explants in the bacterial suspension for a specified time (e.g., 30 minutes).

  • Co-cultivation: Transfer the infected explants to a solid co-cultivation medium and incubate in the dark for 2-3 days at 22-25°C.

  • Selection and Regeneration: Transfer the explants to a selection medium containing antibiotics (e.g., kanamycin) to select for transformed cells and plant hormones to induce shoot regeneration. Subculture every 2-3 weeks.

  • Rooting: Once shoots have developed, excise them and transfer to a rooting medium.

  • Acclimatization: After roots have formed, transfer the plantlets to soil and grow in a controlled environment with high humidity initially, gradually acclimatizing them to lower humidity.[15]

Protocol 2: CRISPR/Cas9-mediated Gene Editing in Plants

This protocol provides a general workflow for using CRISPR/Cas9 to create targeted mutations in plant genes, for example, to knock out a competing pathway.

Materials:

  • Binary vector containing Cas9 and a guide RNA (gRNA) expression cassette targeting the gene of interest.

  • Agrobacterium tumefaciens.

  • Plant transformation reagents and media (as in Protocol 1).

  • PCR reagents for screening.

  • Sequencing reagents.

Procedure:

  • gRNA Design and Vector Construction: Design a gRNA specific to the target gene. Clone the gRNA into a binary vector that also expresses the Cas9 nuclease.

  • Plant Transformation: Introduce the CRISPR/Cas9 construct into plants using Agrobacterium-mediated transformation (see Protocol 1).

  • Screening for Mutations: Regenerate transgenic plants and screen for the presence of the T-DNA. Extract genomic DNA from T0 plants and use PCR to amplify the target region. Analyze the PCR products for mutations using methods such as restriction fragment length polymorphism (RFLP) or sequencing.

  • Characterization of Edited Plants: Grow the T0 plants to maturity and collect T1 seeds. Segregate out the Cas9 transgene through genetic crosses to obtain stable, transgene-free edited plants. Analyze the T1 and subsequent generations to confirm the heritability of the mutation and to assess the phenotypic consequences of the gene knockout.[16][17]

Protocol 3: Extraction and Analysis of this compound by GC-MS

This protocol describes the extraction of this compound from plant or yeast samples and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plant or yeast tissue.

  • Extraction solvent (e.g., ethyl acetate (B1210297), n-hexane).[13][18]

  • Derivatization agent (e.g., 1-trimethylsilyl).[13]

  • GC-MS system.

  • This compound standard.

Procedure:

  • Extraction: Homogenize the biological material and extract the triterpenoids with an appropriate organic solvent. For example, use ethyl acetate or perform a liquid-liquid extraction with n-hexane from a methanol/water extract.[13][18]

  • Sample Preparation: Dry the extract under a stream of nitrogen. For GC-MS analysis, derivatize the dried sample with a silylating agent to increase volatility.[13]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. A typical GC program would involve an initial temperature of around 80-170°C, followed by a ramp up to 300°C.[6][13] The mass spectrometer is operated in scan mode to acquire mass spectra.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.[6][13]

Protocol 4: HPLC Analysis of Cucurbitacin B and Dihydrocucurbitacin B

This protocol is for the quantitative analysis of specific cucurbitacins using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant root material.

  • Dichloromethane (B109758).

  • HPLC system with a C18 column and UV detector.

  • Mobile phase: acetonitrile/water (40:60).[19]

  • Cucurbitacin B and Dihydrocucurbitacin B standards.

Procedure:

  • Extraction: Extract the dried and powdered plant material with dichloromethane under reflux.[19]

  • Sample Preparation: Filter the extract through a 0.45 µm membrane before injection.[19]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with acetonitrile/water (40:60).[19]

    • Flow Rate: 1.2 mL/min.[19]

    • Detection: UV at 230 nm.[19]

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amounts of cucurbitacin B and dihydrocucurbitacin B in the samples.[19]

Visualizations

Cucurbitadienol_Biosynthesis_Pathway node_23_oxidosqualene 2,3-Oxidosqualene node_this compound This compound node_23_oxidosqualene->node_this compound This compound Synthase (CS) node_cyp450_mogrol CYP450s node_this compound->node_cyp450_mogrol node_cyp450_cuc CYP450s, Acyltransferases node_this compound->node_cyp450_cuc node_mogrol Mogrol node_ugts UGTs node_mogrol->node_ugts node_mogrosides Mogrosides node_cucurbitacins Cucurbitacins node_cyp450_mogrol->node_mogrol node_ugts->node_mogrosides node_cyp450_cuc->node_cucurbitacins Experimental_Workflow_Metabolic_Engineering node_gene_identification Gene Identification (CS, CYP450s, UGTs) node_vector_construction Vector Construction node_gene_identification->node_vector_construction node_transformation Plant Transformation (Agrobacterium-mediated) node_vector_construction->node_transformation node_regeneration Regeneration of Transgenic Plants node_transformation->node_regeneration node_molecular_analysis Molecular Analysis (PCR, Sequencing) node_regeneration->node_molecular_analysis node_metabolite_analysis Metabolite Analysis (GC-MS, HPLC) node_regeneration->node_metabolite_analysis node_phenotypic_evaluation Phenotypic Evaluation node_molecular_analysis->node_phenotypic_evaluation node_metabolite_analysis->node_phenotypic_evaluation CRISPR_Workflow node_target_selection Target Gene Selection (e.g., Competing Pathway) node_grna_design gRNA Design & Vector Construction node_target_selection->node_grna_design node_transformation Plant Transformation node_grna_design->node_transformation node_screening Screening for Mutations (T0 Generation) node_transformation->node_screening node_segregation Segregation of Transgene (T1 Generation) node_screening->node_segregation node_analysis Analysis of Edited Lines node_segregation->node_analysis

References

Application Notes and Protocols for In Vitro Enzymatic Activity Assays of Cucurbitadienol Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitadienol is the precursor to a wide array of bioactive triterpenoids, including the potent anti-inflammatory and anti-cancer cucurbitacins, as well as the natural high-intensity sweeteners known as mogrosides. The synthesis of this compound is a critical branching point in isoprenoid metabolism, diverting from the primary sterol biosynthesis pathway. This pivotal step involves the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by the enzyme this compound synthase (EC 5.4.99.33).[1][2] The study of this compound synthase activity is paramount for understanding the biosynthesis of these valuable natural products and for the metabolic engineering of microorganisms and plants to enhance their production.

These application notes provide detailed protocols for the expression of recombinant this compound synthase, in vitro enzymatic activity assays, and the quantification of the resulting product, this compound. The methodologies described herein are essential for researchers in natural product chemistry, synthetic biology, and drug development who are focused on the cucurbitane family of triterpenoids.

Data Presentation

Quantitative Data Summary

The following table summarizes the kinetic parameters for this compound synthase variants from Siraitia grosvenorii. While comprehensive kinetic data for this compound synthases are not widely reported, the available data, along with typical values for other plant triterpene cyclases, are provided for comparison.

Enzyme Variant (from S. grosvenorii)Specific Activity (nmol min⁻¹ mg⁻¹)Apparent K_m_ (µM)k_cat_ (min⁻¹)k_cat_/K_m_ (µM⁻¹ min⁻¹)Reference
50R573L10.24Not DeterminedNot DeterminedNot Determined[3]
50C573L~8.19 (approx. 20% less than 50R573L)Not DeterminedNot DeterminedNot Determined[3]
50R573QToo low for measurementNot DeterminedNot DeterminedNot Determined[3]
50C573QToo low for measurementNot DeterminedNot DeterminedNot Determined[3]
50K573L (site-directed mutant)~13.67 (33% enhancement over wild-type)Not DeterminedNot DeterminedNot Determined

Note: The apparent K_m_ values for other plant oxidosqualene cyclases, such as lanosterol (B1674476) synthase and β-amyrin synthase, typically range from 25 to 125 µM.[3][4]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of this compound Synthase

This protocol describes the expression of this compound synthase in a yeast system, which is a common host for functional characterization of this enzyme.

1. Gene Cloning and Vector Construction: a. Obtain the coding sequence for this compound synthase from the organism of interest. b. Amplify the gene using PCR with primers that add appropriate restriction sites. c. Ligate the PCR product into a yeast expression vector (e.g., pESC series) suitable for heterologous protein expression.

2. Yeast Transformation: a. Transform a suitable yeast strain, preferably one deficient in lanosterol synthase (e.g., GIL77), with the expression vector containing the this compound synthase gene.[2] b. Select for transformed yeast colonies on appropriate selection media.

3. Protein Expression: a. Grow a starter culture of the transformed yeast in selective media. b. Inoculate a larger volume of expression media with the starter culture. c. Induce protein expression according to the vector manufacturer's instructions (e.g., by adding galactose). d. Grow the culture for an additional 48-72 hours at a controlled temperature (e.g., 28-30°C).

4. Preparation of Microsomal Fraction: a. Harvest the yeast cells by centrifugation. b. Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5). c. Resuspend the cells in a lysis buffer containing protease inhibitors. d. Disrupt the cells using methods such as glass bead homogenization or a French press. e. Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris. f. Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. g. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration. This fraction contains the membrane-bound this compound synthase.

Protocol 2: In Vitro Enzymatic Activity Assay

This protocol outlines the procedure for determining the enzymatic activity of the prepared this compound synthase.

1. Reaction Mixture Preparation: a. In a microcentrifuge tube, prepare the following reaction mixture (total volume of 1 mL):

  • 100 mM Potassium Phosphate Buffer (pH 7.5)
  • 200 µL of the microsomal fraction containing this compound synthase
  • 10 µg of 2,3-oxidosqualene (substrate)
  • 1 mM NADPH (optional, but often included for P450-coupled assays and can be included for consistency)[5]

2. Enzymatic Reaction: a. Pre-incubate the reaction mixture at 30°C for 5 minutes. b. Initiate the reaction by adding the substrate, 2,3-oxidosqualene. c. Incubate the reaction for 2 hours at 30°C with gentle shaking.[5] d. As a negative control, use a boiled microsomal fraction or a microsomal fraction from yeast transformed with an empty vector.

3. Product Extraction: a. Stop the reaction by adding an equal volume of n-hexane (or ethyl acetate). b. Vortex vigorously for 1 minute. c. Centrifuge to separate the phases. d. Carefully collect the upper organic phase. e. Repeat the extraction two more times. f. Pool the organic phases and evaporate to dryness under a stream of nitrogen.

4. Sample Preparation for Analysis: a. Re-dissolve the dried residue in a known volume of n-hexane or other suitable solvent for GC-MS analysis.

Protocol 3: Quantification of this compound by GC-MS

This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. GC-MS System and Column: a. Use a GC-MS system equipped with a capillary column suitable for triterpenoid (B12794562) analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

2. GC Conditions (Example):

  • Injector Temperature: 280°C
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 3 minutes.
  • Ramp 1: 6°C/min to 200°C, hold for 3 minutes.
  • Ramp 2: 6°C/min to 300°C, hold for 10 minutes.[6]
  • Carrier Gas: Helium at a constant flow rate.
  • Injection Mode: Splitless or split (e.g., 10:1).[6]

3. MS Conditions (Example):

  • Transfer Line Temperature: 200°C
  • Ion Source Temperature: 180°C
  • Scan Range: m/z 40-600.[6]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

4. Data Analysis: a. Identify the this compound peak based on its retention time and mass spectrum by comparing it to an authentic standard. b. Quantify the amount of this compound produced by creating a standard curve with known concentrations of a this compound standard. c. Calculate the specific activity of the enzyme (e.g., in nmol of product per minute per mg of protein).

Visualizations

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis gene_cloning Gene Cloning yeast_transform Yeast Transformation gene_cloning->yeast_transform protein_expr Protein Expression yeast_transform->protein_expr microsome_prep Microsome Preparation protein_expr->microsome_prep reaction_setup Reaction Setup microsome_prep->reaction_setup incubation Incubation reaction_setup->incubation extraction Product Extraction incubation->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_quant Data Quantification gcms_analysis->data_quant

Caption: Experimental workflow for this compound synthase activity assay.

signaling_pathway squalene 2,3-Oxidosqualene This compound This compound squalene->this compound cyclization downstream Downstream Triterpenoids (e.g., Cucurbitacins, Mogrosides) This compound->downstream oxidation, glycosylation, etc. enzyme This compound Synthase enzyme->squalene

Caption: Biosynthetic pathway of this compound and its derivatives.

References

Engineering High-Yielding Yeast: Application Notes and Protocols for Cucurbitadienol Overproduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the metabolic engineering of Saccharomyces cerevisiae to achieve high-level production of cucurbitadienol. This compound is a key tetracyclic triterpenoid (B12794562) precursor for the synthesis of valuable bioactive compounds, including mogrosides and cucurbitacins, which have applications in the food and pharmaceutical industries.[1][2] The protocols outlined below are based on successful strategies in yeast metabolic engineering, focusing on enhancing precursor supply, redirecting metabolic flux, and optimizing fermentation conditions.

Introduction to this compound Production in S. cerevisiae

Saccharomyces cerevisiae is a well-established host for the production of various high-value compounds due to its well-characterized genetics, ease of cultivation, and robustness in industrial fermentation processes.[3] The native yeast mevalonate (B85504) (MVA) pathway produces the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors for all terpenoids.[4][5] By introducing a heterologous this compound synthase (CBS) and engineering the endogenous MVA pathway, S. cerevisiae can be transformed into a microbial cell factory for this compound production.[3]

Key metabolic engineering strategies include:

  • Enhancing the MVA pathway: Overexpression of key rate-limiting enzymes to increase the supply of precursors.

  • Downregulating competing pathways: Reducing the metabolic flux towards ergosterol (B1671047) biosynthesis, the natural fate of the MVA pathway products in yeast.

  • Heterologous expression of this compound synthase: Introducing a high-efficiency enzyme to convert 2,3-oxidosqualene (B107256) to this compound.

  • Fermentation optimization: Fine-tuning cultivation parameters to maximize product yield.

Metabolic Pathway and Engineering Strategy

The production of this compound in S. cerevisiae begins with acetyl-CoA and proceeds through the MVA pathway to generate 2,3-oxidosqualene. A heterologous this compound synthase then cyclizes this intermediate to form the final product. The following diagram illustrates the engineered metabolic pathway.

Cucurbitadienol_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MevP Mevalonate-5-P Mevalonate->MevP MevPP Mevalonate-5-PP MevP->MevPP IPP IPP MevPP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP ERG20 DMAPP->GPP FPP FPP GPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Lanosterol (B1674476) Lanosterol Oxidosqualene->Lanosterol ERG7 (down) This compound This compound Oxidosqualene->this compound SgCBS (heterologous) Ergosterol Ergosterol Lanosterol->Ergosterol

Caption: Engineered metabolic pathway for this compound production in S. cerevisiae.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound production in engineered S. cerevisiae.

Table 1: Genetic Modifications and this compound Titer

Strain IDKey Genetic ModificationsThis compound Titer (mg/L)Reference
SyBE_Sc01110001Overexpression of SgCBS15.2[3]
SyBE_Sc01110002Overexpression of SgCBS and tHMG128.4[3]
SyBE_Sc01110003Overexpression of SgCBS, tHMG1, and UPC2-155.3[3]
SyBE_Sc01110004Overexpression of SgCBS, tHMG1, UPC2-1, and downregulation of ERG789.1[3]
SyBE_Sc01110005Fusion of ERG1V249H/L343A with SgCBS, overexpression of tHMG1 and UPC2-1, downregulation of ERG7126.5[3]
Final StrainFed-batch fermentation optimization of SyBE_Sc011100056100[1][2]
Chen et al.Integration of Hemsleya chinensis OSC6 and CPR1296.4[3][6]
Du et al.Weakened endogenous lanosterol synthase ERG7494.0[6]

Table 2: Fermentation Parameters for High-Titer Production

ParameterOptimized Value
Temperature30°C
pH5.5 (controlled with NH3·H2O)
Dissolved Oxygen30%
Feeding StrategyGlucose fed-batch
Nitrogen SupplementationEliminated after initial growth phase

Experimental Protocols

This section provides detailed protocols for the key experiments involved in engineering and evaluating this compound-producing S. cerevisiae strains.

Plasmid Construction and Yeast Transformation

A standard lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method is used for yeast transformation.

Materials:

  • Yeast strain (e.g., S. cerevisiae W303-1A)

  • Plasmids containing genes of interest (e.g., pESC vectors)

  • YPD medium

  • 1 M Lithium Acetate (LiAc)

  • Single-stranded carrier DNA (ss-DNA)

  • 50% (w/v) Polyethylene Glycol (PEG 3350)

  • Sterile water

  • Selective agar (B569324) plates (e.g., SC-Ura for plasmids with URA3 marker)

Protocol:

  • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water.

  • Resuspend the cells in 1 mL of 100 mM LiAc and incubate for 15 minutes at 30°C.

  • Prepare the transformation mix:

    • 240 µL 50% PEG

    • 36 µL 1 M LiAc

    • 25 µL ss-DNA (2 mg/mL)

    • 1 µg of plasmid DNA in 59 µL of sterile water

  • Add 100 µL of the competent cells to the transformation mix and vortex gently.

  • Incubate at 42°C for 40 minutes (heat shock).

  • Pellet the cells by centrifugation at 8000 x g for 1 minute.

  • Remove the supernatant and resuspend the cells in 100 µL of sterile water.

  • Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-3 days until colonies appear.

Shake-Flask Fermentation

Materials:

  • Engineered yeast strain

  • YPD medium (or defined synthetic medium)

  • 250 mL shake flasks

  • Incubator shaker

Protocol:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium and grow overnight at 30°C and 220 rpm.[7]

  • Inoculate 50 mL of YPD medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.[7]

  • Incubate at 30°C with shaking at 220 rpm for 72-96 hours.

  • Collect samples at regular intervals for OD600 measurement and this compound analysis.

Fed-Batch Fermentation in a Bioreactor

Materials:

  • Engineered yeast strain

  • Fermentation medium (e.g., YPD)

  • 5 L bioreactor

  • Glucose feeding solution

  • pH and dissolved oxygen probes

Protocol:

  • Prepare the 5 L bioreactor with 3 L of fermentation medium and sterilize.

  • Inoculate the bioreactor with an overnight seed culture to an initial OD600 of 0.2.

  • Maintain the temperature at 30°C and pH at 5.5.

  • Control the dissolved oxygen level at 30% by adjusting the agitation speed and aeration rate.

  • After the initial batch phase (when glucose is depleted), start the fed-batch phase by feeding a concentrated glucose solution to maintain a low glucose concentration in the fermenter.

  • Continue the fermentation for 120-144 hours, collecting samples periodically for analysis.

This compound Extraction and Quantification

Materials:

  • Yeast culture broth

  • n-Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • This compound standard

Protocol:

  • Take 1 mL of the yeast culture broth and add an equal volume of n-hexane.

  • Vortex vigorously for 10 minutes to extract the this compound.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper organic phase (n-hexane).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Analyze the sample by GC-MS.

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a this compound standard.

Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow for strain development and the logical relationship of the metabolic engineering strategies.

Experimental_Workflow Strain_Selection Host Strain Selection (e.g., S. cerevisiae W303-1A) Plasmid_Construction Plasmid Construction (Gene cloning and assembly) Strain_Selection->Plasmid_Construction Yeast_Transformation Yeast Transformation Plasmid_Construction->Yeast_Transformation Strain_Screening Shake-Flask Screening Yeast_Transformation->Strain_Screening Fed_Batch Fed-Batch Fermentation Strain_Screening->Fed_Batch Analysis Product Analysis (GC-MS) Fed_Batch->Analysis Optimization Iterative Optimization Analysis->Optimization Optimization->Plasmid_Construction Refine genetic modifications

Caption: Experimental workflow for developing high-yield this compound-producing yeast.

Logic_Diagram Goal High this compound Titer Strategy1 Increase Precursor Supply Strategy1->Goal Strategy2 Redirect Metabolic Flux Strategy2->Goal Strategy3 Optimize Fermentation Strategy3->Goal Action1a Overexpress tHMG1 Action1a->Strategy1 Action1b Overexpress UPC2-1 Action1b->Strategy1 Action2a Downregulate ERG7 Action2a->Strategy2 Action2b Express heterologous SgCBS Action2b->Strategy2 Action3a Fed-batch feeding Action3a->Strategy3 Action3b Control DO and pH Action3b->Strategy3

References

Application Notes and Protocols for Transient Expression of the Cucurbitadienol Pathway in Nicotiana benthamiana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitadienol is the foundational precursor for a diverse group of tetracyclic triterpenoids known as cucurbitacins, which exhibit a wide range of pharmacological activities, including potent anti-inflammatory and anti-cancer properties. The transient expression of the this compound biosynthetic pathway in Nicotiana benthamiana offers a rapid and scalable platform for producing this high-value compound. This document provides detailed application notes and experimental protocols for the heterologous production of this compound in N. benthamiana, leveraging an Agrobacterium tumefaciens-mediated transient expression system.

Nicotiana benthamiana is a well-established model organism for transient gene expression due to its susceptibility to Agrobacterium-mediated transformation, rapid growth, and high biomass yield.[1] This system allows for the swift evaluation of biosynthetic pathway genes and the production of significant quantities of metabolites for research and development purposes. By co-expressing the necessary enzymes, the endogenous metabolic flux of the plant can be redirected towards the synthesis of this compound.

Core Concepts and Pathway Overview

The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor in triterpenoid (B12794562) synthesis. This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC) known as this compound synthase (CbQ or Bi).[2] Subsequent modifications to the this compound backbone by enzymes such as cytochrome P450s (CYPs) and acyltransferases (ACTs) lead to the vast diversity of cucurbitacins found in nature. For the production of the core scaffold, the expression of a functional this compound synthase is the primary requirement.

Cucurbitadienol_Biosynthesis_Pathway 2_3_Oxidosqualene 2,3-Oxidosqualene This compound This compound 2_3_Oxidosqualene->this compound this compound Synthase (CbQ/Bi) Cucurbitacins Cucurbitacins This compound->Cucurbitacins CYPs, ACTs, etc.

Quantitative Data Summary

The transient expression system in N. benthamiana has been shown to be highly effective for producing triterpenoids, with yields varying based on the specific enzymes expressed and the optimization of the expression system. A study has reported the production of this compound at levels of up to 94.8 mg/g of dry weight (dw) in infiltrated tobacco leaves.[3][4] For comparison, the production of other triterpenoids, such as oleanolic acid and maslinic acid, has reached up to 37.9 ± 0.9 mg/g dw and 27.2 ± 3.0 mg/g dw, respectively, demonstrating the high capacity of this platform.[5]

CompoundHost OrganismExpression SystemYieldReference
This compound Nicotiana benthamianaTransient Expression94.8 mg/g dw [3][4]
Oleanolic AcidNicotiana benthamianaTransient Expression37.9 ± 0.9 mg/g dw[5]
Maslinic AcidNicotiana benthamianaTransient Expression27.2 ± 3.0 mg/g dw[5]
β-AmyrinNicotiana benthamianaTransient Expression3.3 mg/g dw[6]

Experimental Protocols

A general workflow for the transient expression of the this compound pathway involves several key steps: vector construction, preparation of Agrobacterium, agroinfiltration of N. benthamiana, harvesting and processing of leaf tissue, and finally, extraction and analysis of the target compound.

Experimental_Workflow cluster_pre_infiltration Pre-Infiltration cluster_infiltration_growth Infiltration and Growth cluster_post_infiltration Post-Infiltration Analysis Vector_Construction Vector Construction (with CbQ gene) Agrobacterium_Transformation Agrobacterium Transformation Vector_Construction->Agrobacterium_Transformation Culture_Preparation Agrobacterium Culture Preparation Agrobacterium_Transformation->Culture_Preparation Agroinfiltration Agroinfiltration of N. benthamiana Culture_Preparation->Agroinfiltration Plant_Incubation Plant Incubation (5-7 days) Agroinfiltration->Plant_Incubation Harvesting Harvesting and Freeze-Drying Plant_Incubation->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Analysis GC-MS Analysis Extraction->Analysis

Vector Construction and Agrobacterium Preparation
  • Gene Synthesis and Cloning : The coding sequence for a this compound synthase (e.g., from Siraitia grosvenorii or Cucurbita pepo) should be codon-optimized for expression in Nicotiana and synthesized. This gene is then cloned into a suitable binary vector for plant transient expression, such as the pEAQ-HT vector series.

  • Transformation of Agrobacterium : The resulting plasmid is transformed into a suitable Agrobacterium tumefaciens strain (e.g., GV3101 or LBA4404) via electroporation.

  • Agrobacterium Culture :

    • Streak the transformed Agrobacterium on LB agar (B569324) plates with appropriate antibiotics and incubate at 28°C for 2-3 days.

    • Inoculate a single colony into 5 mL of liquid LB medium with antibiotics and grow overnight at 28°C with shaking.

    • Use the overnight culture to inoculate a larger volume of LB medium and grow until the OD600 reaches approximately 1.0-1.5.

    • Pellet the bacterial cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone) to a final OD600 of 0.5-1.0.[7]

    • Incubate the resuspended bacteria at room temperature for 2-4 hours before infiltration.

Agroinfiltration of Nicotiana benthamiana
  • Plant Growth : Grow N. benthamiana plants for 4-6 weeks under controlled conditions (e.g., 16h light/8h dark cycle at 24°C).

  • Infiltration :

    • Using a needleless 1 mL syringe, gently press the tip against the underside (abaxial surface) of a leaf.

    • Slowly inject the Agrobacterium suspension into the leaf until the infiltrated area appears water-soaked. Infiltrate several leaves per plant.

    • For larger-scale experiments, vacuum infiltration can be employed.[8]

  • Post-Infiltration Care : Return the plants to their growth conditions and incubate for 5-7 days to allow for gene expression and metabolite accumulation.[8]

Metabolite Extraction
  • Harvesting : Harvest the infiltrated leaves 5-7 days post-infiltration. Immediately freeze the tissue in liquid nitrogen and then freeze-dry.

  • Grinding : Grind the freeze-dried leaf tissue to a fine powder.

  • Extraction :

    • To 10 mg of powdered leaf tissue, add 1 mL of methanol (B129727).[6]

    • For quantitative analysis, add a known amount of an internal standard (e.g., 20 µL of 100 ppm uvaol (B1682811) in methanol) before extraction.[6]

    • Vortex the mixture and sonicate for 60 minutes.[6]

    • Centrifuge at 12,000 rpm for 5 minutes to pellet the cell debris.[6]

    • Transfer the supernatant (the methanol extract) to a new tube.

    • Evaporate the solvent to dryness using a centrifugal evaporator or a stream of nitrogen gas.[6]

GC-MS Analysis of this compound
  • Derivatization :

    • To the dried extract, add 40 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) and incubate at 37°C for 2 hours with shaking.

    • Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.[1] This step silylates the hydroxyl groups, making the triterpenoid more volatile for GC analysis.

  • GC-MS Parameters :

    • System : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

    • Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injection : Inject 1 µL of the derivatized sample in splitless mode at an injector temperature of 250°C.

    • Oven Program : Start at an initial temperature of 110°C, then ramp up to 280°C at a rate of 10°C/min.[9]

    • Carrier Gas : Helium at a constant flow rate.

    • MS Detection : Operate in full scan mode (e.g., m/z 50-600) to identify the this compound peak based on its retention time and mass spectrum. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

  • Data Analysis :

    • Identify the peak corresponding to derivatized this compound by comparing its mass spectrum with a standard or published data.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Conclusion

The transient expression of the this compound pathway in Nicotiana benthamiana is a powerful and efficient method for producing this valuable precursor for drug development and research. The protocols outlined above provide a comprehensive guide for researchers to establish this system in their laboratories. With reported yields reaching up to 94.8 mg/g dw, this platform holds significant promise for the scalable production of this compound and its derivatives. Further optimization, such as co-expression of enzymes to boost precursor supply (e.g., a truncated HMG-CoA reductase), may lead to even higher yields.[6]

References

Application Notes and Protocols: Cucurbitadienol as a Substrate for Cytochrome P450 Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitadienol is a tetracyclic triterpenoid (B12794562) that serves as a key precursor in the biosynthesis of a wide range of bioactive compounds, including the intensely sweet mogrosides and the bitter-tasting cucurbitacins. The structural modifications of the this compound backbone, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, lead to this vast chemical diversity. Understanding the interaction of this compound with CYP enzymes is crucial for researchers in natural product biosynthesis, as well as for drug development professionals assessing the potential for herb-drug interactions. These application notes provide an overview of the known metabolism of this compound by CYP enzymes and a detailed protocol for using it as a substrate in in vitro CYP assays.

Cytochrome P450-Mediated Metabolism of this compound

Currently, the known cytochrome P450 enzymes that metabolize this compound are primarily of plant origin, involved in the biosynthetic pathways of various secondary metabolites.

Known this compound-Metabolizing CYP Enzymes (Plant)

Enzyme FamilySpecific IsozymeSource OrganismProducts
CYP87CYP87D18Siraitia grosvenorii11-oxo-cucurbitadienol, 11-hydroxy-cucurbitadienol[1]
CYP88CYP88L2Cucumis sativus19-hydroxy-cucurbitadienol
CYP81CYP81Q58Cucumis sativus25-hydroxy-cucurbitadienol
CYP87CYP87D20Cucumis sativus11-oxo-cucurbitadienol, 20-hydroxy-cucurbitadienol

Interaction with Mammalian CYP Enzymes

To date, there is a notable lack of published data on the metabolism of this compound by mammalian, including human, cytochrome P450 isozymes. However, other triterpenoids have been shown to interact with human CYPs, often acting as inhibitors. For instance, triterpenoids from Ganoderma lucidum have been demonstrated to inhibit several human CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, and CYP3A4. This suggests that this compound, as a triterpenoid, has the potential to interact with these key drug-metabolizing enzymes. Further research is required to determine which specific human CYP isozymes metabolize this compound and to quantify the kinetic parameters (Km, Vmax) of these interactions.

Quantitative Data on this compound Metabolism

At present, specific kinetic parameters such as Km and Vmax for the interaction of this compound with any CYP isozyme are not available in the public domain. The following table is provided as a template for researchers to populate as data becomes available.

CYP IsozymeKm (µM)Vmax (pmol/min/pmol CYP)
Data Not Currently Available

Experimental Protocols

The following is a detailed protocol for an in vitro cytochrome P450 enzyme assay using this compound as a substrate. This protocol is adaptable for use with various sources of CYP enzymes, including human liver microsomes (HLMs) or recombinant CYP enzymes.

Objective: To determine the metabolism of this compound by cytochrome P450 enzymes and to identify the resulting metabolites.

Materials:

  • This compound (substrate)

  • Human Liver Microsomes (HLMs) or recombinant human CYP isozymes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis A Prepare this compound Stock Solution D Combine Substrate, Buffer, and Enzyme A->D B Prepare NADPH Regenerating System F Initiate Reaction with NADPH B->F C Prepare CYP Enzyme Source (e.g., HLMs) C->D E Pre-incubate at 37°C D->E E->F G Incubate with Shaking F->G H Stop Reaction (e.g., with cold ACN) G->H I Centrifuge to Pellet Protein H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Interpretation K->L

Experimental workflow for a this compound CYP450 assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes or recombinant CYP enzymes on ice. Dilute to the desired concentration in 100 mM potassium phosphate buffer (pH 7.4). A typical final protein concentration for HLMs is 0.2-1.0 mg/mL.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • CYP enzyme source (HLMs or recombinant enzyme)

      • This compound solution (final concentrations can range from 0.1 to 100 µM to determine concentration-dependent metabolism).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) with continuous shaking.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if available).

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to detect and quantify the remaining this compound and its metabolites.

    • A C18 reversed-phase column is typically suitable for the separation of triterpenoids.

    • The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile or methanol.

    • Monitor for the parent compound and potential hydroxylated (M+16) and oxidized (M+14) metabolites using appropriate mass transitions.

Data Analysis:

  • Calculate the rate of this compound depletion over time.

  • If metabolite standards are available, create calibration curves to quantify the formation of each metabolite.

  • If determining kinetic parameters, plot the rate of metabolite formation against a range of this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathways Influenced by this compound Metabolites

While the direct signaling effects of this compound are not well-documented, its downstream metabolites, the cucurbitacins, are known to modulate several critical cellular signaling pathways, many of which are implicated in cancer and inflammation. The metabolism of this compound by CYP enzymes is the initial step in the biosynthesis of these potent signaling molecules.

Key Signaling Pathways Modulated by Cucurbitacins:

  • JAK/STAT Pathway: Cucurbitacins are potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3. This inhibition can lead to decreased proliferation and increased apoptosis in cancer cells.

  • PI3K/Akt/mTOR Pathway: Several cucurbitacins have been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, survival, and metabolism.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another target of cucurbitacins. Modulation of this pathway can influence cell proliferation, differentiation, and apoptosis.

signaling_pathway cluster_synthesis Biosynthesis cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Cucurbitacins Cucurbitacins CYP450->Cucurbitacins JAK_STAT JAK/STAT Pathway Cucurbitacins->JAK_STAT Inhibits PI3K_AKT PI3K/Akt Pathway Cucurbitacins->PI3K_AKT Inhibits MAPK MAPK Pathway Cucurbitacins->MAPK Modulates Apoptosis Apoptosis JAK_STAT->Apoptosis Inhibits Proliferation Cell Proliferation JAK_STAT->Proliferation Promotes Inflammation Inflammation JAK_STAT->Inflammation Promotes PI3K_AKT->Apoptosis Inhibits PI3K_AKT->Proliferation Promotes MAPK->Apoptosis Regulates MAPK->Proliferation Promotes

References

Application Notes and Protocols for the Isolation of Cucurbitadienol from Plant Hairy Root Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitadienol is a tetracyclic triterpenoid (B12794562) that serves as a key precursor in the biosynthesis of cucurbitacins, a class of compounds with significant pharmacological interest, including cytotoxic, anti-inflammatory, and anti-diabetic properties. Plant hairy root cultures, induced by Agrobacterium rhizogenes, offer a stable and scalable platform for the production of this compound and its derivatives.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the establishment of hairy root cultures, enhancement of this compound production, and its subsequent isolation and purification.

Hairy roots are characterized by their rapid growth in hormone-free media, genetic stability, and the ability to produce secondary metabolites at levels comparable to or exceeding those of the parent plant.[4][5][6] These characteristics make them an ideal system for the controlled production of high-value phytochemicals like this compound.

I. Establishment of Hairy Root Cultures

The successful isolation of this compound begins with the establishment of robust hairy root cultures. Cucurbita pepo (squash) and Trichosanthes kirilowii are suitable species for this purpose.

Protocol 1: Agrobacterium rhizogenes-mediated Transformation

This protocol outlines the steps for inducing hairy roots on plant explants.

Materials:

  • Seeds of Cucurbita pepo or Trichosanthes kirilowii

  • Agrobacterium rhizogenes strain (e.g., ATCC 15834)

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Phytagel or other gelling agent

  • Antibiotics (e.g., cefotaxime (B1668864), carbenicillin)

  • Acetosyringone (B1664989)

  • Sterile petri dishes, scalpels, and forceps

  • Growth chamber or incubator

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize seeds using 70% ethanol (B145695) for 1-2 minutes, followed by a 15-20 minute wash in 1.5% sodium hypochlorite (B82951) solution with a few drops of Tween 20.

    • Rinse seeds 3-5 times with sterile distilled water.

    • Germinate seeds on sterile MS medium solidified with 0.8% agar (B569324) and containing 3% sucrose. Incubate at 25 ± 2°C with a 16/8 hour light/dark photoperiod.

  • Preparation of A. rhizogenes Culture:

    • Streak the A. rhizogenes strain on YEB or LB agar plates with appropriate antibiotics and incubate at 28°C for 48 hours.

    • Inoculate a single colony into liquid YEB or LB medium and grow overnight at 28°C with shaking (200 rpm) until the culture reaches an OD600 of 0.6-0.8.

    • Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes) and resuspend in liquid MS medium to the same OD600. Add acetosyringone to a final concentration of 100-200 µM to induce virulence genes.

  • Infection of Explants:

    • Excise cotyledons or leaf discs from 7-10 day old sterile seedlings.

    • Wound the explants with a sterile scalpel.

    • Immerse the explants in the A. rhizogenes suspension for 20-30 minutes.

  • Co-cultivation:

    • Blot the infected explants on sterile filter paper to remove excess bacteria.

    • Place the explants on MS agar plates (abaxial side down for leaves) and incubate in the dark at 22-25°C for 48-72 hours.

  • Selection and Establishment of Hairy Roots:

    • Transfer the explants to fresh MS medium containing cefotaxime (250-500 mg/L) or carbenicillin (B1668345) (250 mg/L) to eliminate A. rhizogenes.

    • Subculture the explants every 1-2 weeks onto fresh selection medium.

    • Hairy roots will typically emerge from the wound sites within 2-4 weeks.

    • Once the roots are 2-3 cm long, excise them and transfer to fresh, hormone-free MS medium with decreasing concentrations of antibiotics.

    • Maintain established hairy root lines by subculturing every 3-4 weeks in liquid or on solid hormone-free MS medium.

II. Enhancement of this compound Production

To maximize the yield of this compound, various strategies can be employed, including elicitation and metabolic engineering.

Elicitation

Elicitors are compounds that trigger defense responses in plants, often leading to an increase in secondary metabolite production.[4]

Protocol 2: Elicitation with Methyl Jasmonate (MeJA)

Materials:

  • Established hairy root cultures in liquid MS medium

  • Methyl Jasmonate (MeJA) stock solution (dissolved in ethanol)

Procedure:

  • Grow hairy root cultures in liquid MS medium for 3-4 weeks.

  • Add MeJA to the culture medium to a final concentration of 50-200 µM.

  • Incubate the treated cultures for a specified period (e.g., 24-96 hours) before harvesting. The optimal concentration and exposure time should be determined empirically for each hairy root line.

  • Harvest the hairy roots and the culture medium for extraction.

Metabolic Engineering

Overexpression of key transcription factors or biosynthetic genes can significantly enhance the production of this compound. For instance, the overexpression of basic Helix-Loop-Helix (bHLH) transcription factors has been shown to increase cucurbitacin biosynthesis.[1][2] This is an advanced technique requiring the construction of plant expression vectors and re-transformation of the hairy roots.

III. Isolation and Purification of this compound

The isolation of this compound from hairy root cultures involves extraction, fractionation, and chromatographic purification.

Protocol 3: Extraction and Initial Fractionation

Materials:

Procedure:

  • Harvesting and Drying:

    • Separate the hairy root biomass from the liquid culture medium by filtration.

    • Freeze the biomass in liquid nitrogen and lyophilize to obtain a dry powder.

  • Solvent Extraction:

    • Extract the dried, powdered hairy roots with methanol or a mixture of chloroform and methanol (e.g., 2:1 v/v) at room temperature with agitation for 24 hours. Repeat the extraction 2-3 times.

    • For the culture medium, perform a liquid-liquid extraction with an equal volume of ethyl acetate or chloroform.

  • Solvent Partitioning (for biomass extract):

    • Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with:

      • n-hexane to remove non-polar compounds like lipids and waxes.

      • Chloroform or ethyl acetate to extract medium-polarity compounds, including this compound.

    • Collect the chloroform/ethyl acetate fraction, which will contain the partially purified this compound.

Protocol 4: Chromatographic Purification

Materials:

  • Partially purified this compound extract

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography: n-hexane, ethyl acetate, acetone, methanol

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column (optional, for high purity)

Procedure:

  • Silica Gel Column Chromatography:

    • Evaporate the chloroform/ethyl acetate fraction to dryness and dissolve in a minimal amount of the initial mobile phase.

    • Pack a glass column with silica gel slurried in n-hexane.

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% n-hexane -> 90:10 n-hexane:ethyl acetate -> 80:20, etc.).

    • Collect fractions and monitor by TLC, visualizing spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

    • Pool the fractions containing this compound based on the TLC profile.

  • Preparative HPLC (Optional):

    • For higher purity, the pooled fractions can be further purified by preparative HPLC on a C18 column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water. The exact gradient should be optimized based on analytical HPLC results.

    • Collect the peak corresponding to this compound.

IV. Quantification of this compound

Accurate quantification is essential for process optimization. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

Protocol 5: Quantification by GC-MS

Materials:

  • Purified this compound fractions or crude extracts

  • Derivatization agent (e.g., trimethylsilyl (B98337) cyanide or BSTFA with TMCS)

  • GC-MS system with a suitable column (e.g., HP-5MS)

  • This compound standard (if available)

Procedure:

  • Sample Preparation and Derivatization:

    • Evaporate a known volume of the extract or purified fraction to dryness under a stream of nitrogen.

    • Add the derivatization reagent and incubate at a specified temperature (e.g., 40-70°C) to convert this compound into its more volatile trimethylsilyl (TMS) ether.[1]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of this compound from other compounds.

    • Identify the this compound peak based on its retention time and mass spectrum (characteristic fragments).

    • Quantify by comparing the peak area to a calibration curve prepared with an authentic standard.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.

Table 1: Effect of Methyl Jasmonate (MeJA) Elicitation on this compound Yield in C. pepo Hairy Root Cultures

MeJA Concentration (µM)Exposure Time (hours)Hairy Root Dry Weight (g/L)This compound Yield (mg/g DW)Total this compound (mg/L)
0 (Control)9610.2 ± 0.80.45 ± 0.054.59 ± 0.51
50969.8 ± 0.60.92 ± 0.119.02 ± 1.15
100969.5 ± 0.71.58 ± 0.1415.01 ± 1.63
200968.9 ± 0.91.21 ± 0.1310.77 ± 1.51

Data are presented as mean ± standard deviation (n=3). DW = Dry Weight.

Table 2: Comparison of this compound Isolation and Purification Steps

Purification StepStarting MaterialMass Recovered (mg)Purity of this compound (%)Overall Yield (%)
Crude Methanol Extract10 g Dry Hairy Roots1500~1100
Ethyl Acetate Fraction1500 mg Crude Extract350~523.3
Silica Gel Chromatography350 mg EtOAc Fraction45~703.0
Preparative HPLC45 mg Silica Gel Fraction12>980.8

Visualization of Workflows and Pathways

Diagrams

Cucurbitadienol_Biosynthesis cluster_pathway Biosynthetic Pathway 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound this compound Synthase (Bi) Cucurbitacins Cucurbitacins This compound->Cucurbitacins CYP450s, Acyltransferases

Caption: Biosynthesis pathway of cucurbitacins from 2,3-oxidosqualene.

Hairy_Root_Workflow cluster_culture Hairy Root Culture Establishment cluster_production Production & Enhancement cluster_isolation Isolation & Purification A Seed Sterilization & Germination C Infection of Explants A->C B Agrobacterium Culture B->C D Co-cultivation C->D E Selection & Growth on MS Medium D->E F Liquid Culture (Hormone-free MS) E->F G Elicitation (e.g., MeJA) F->G H Harvest Biomass & Medium G->H I Extraction (Methanol/Chloroform) H->I J Solvent Partitioning I->J K Silica Gel Chromatography J->K L Preparative HPLC (Optional) K->L M Pure this compound L->M

Caption: Experimental workflow for this compound production and isolation.

Elicitation_Pathway cluster_signal Elicitation Signaling Cascade Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Cell Membrane Receptor Elicitor->Receptor Binding Signal Signal Transduction Cascade (Kinases, Ca2+) Receptor->Signal TF Activation of Transcription Factors Signal->TF Genes Upregulation of Biosynthetic Genes (e.g., this compound Synthase) TF->Genes Production Increased this compound Production Genes->Production

Caption: Simplified signaling pathway of elicitation in hairy root cultures.

References

Troubleshooting & Optimization

Optimization of fermentation conditions for enhanced cucurbitadienol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing cucurbitadienol production through fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its biotechnological production important?

A1: this compound is a tetracyclic triterpenoid (B12794562) and a key precursor for the biosynthesis of valuable natural products like mogrosides (natural sweeteners) and cucurbitacins (compounds with pharmacological potential).[1][2] Its microbial fermentation is a promising, sustainable alternative to complex chemical synthesis or extraction from plants, which often yields low quantities.[3][4]

Q2: What is the most common microbial host for this compound production, and why?

A2: Saccharomyces cerevisiae (baker's yeast) is the most widely used host for this compound production. This is due to its status as a GRAS (Generally Recognized as Safe) organism, its well-understood genetics, and the availability of robust metabolic engineering tools.[1][2][5] Its native mevalonate (B85504) (MVA) pathway provides the necessary precursors for triterpenoid synthesis.

Q3: What is the core biosynthetic pathway for this compound in engineered yeast?

A3: The biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256), a product of the MVA pathway, to form this compound.[3][6][7] This crucial step is catalyzed by a heterologously expressed enzyme called this compound synthase (CS or CbQ).[3][6][7] A major competing pathway in yeast is the cyclization of 2,3-oxidosqualene to lanosterol (B1674476) by the native enzyme ERG7, which leads to ergosterol (B1671047) production.

Q4: What are the primary strategies to increase the precursor (2,3-oxidosqualene) supply?

A4: Key strategies focus on enhancing the carbon flux through the upstream MVA pathway. This includes overexpressing rate-limiting enzymes and down-regulating competing pathways. A common approach involves introducing the transcription factor UPC2-1, which upregulates the expression of ERG genes in the pre-squalene pathway, thereby boosting precursor availability.[1][2]

Q5: How does eliminating nitrogen supplementation in the fermentation medium enhance production?

A5: In some high-yield fermentation strategies, eliminating nitrogen supplementation during the production phase can shift the metabolic focus from cell growth to product synthesis. This has been shown to significantly increase the final titer of this compound.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production.

Problem Potential Cause Recommended Solution
1. Good Biomass Growth, Low/No this compound Yield Inefficient Metabolic Flux: The native ergosterol pathway may be outcompeting the this compound synthesis pathway for the 2,3-oxidosqualene precursor.Metabolic Engineering: Employ an N-degron tag strategy to direct metabolic flux towards this compound synthesis without hampering cell growth.[1][2] Consider down-regulating or knocking out the endogenous lanosterol synthase gene (ERG7).
Low CS Enzyme Activity: The expressed this compound synthase (CS) may have low catalytic efficiency or poor expression levels.Enzyme & Strain Selection: Screen different CS orthologs from various plant sources (Siraitia grosvenorii, Cucurbita pepo) to find one with higher activity in your host.[3] Codon-optimize the gene for S. cerevisiae.
2. Poor Cell Growth and Low Product Yield Suboptimal Fermentation Conditions: Incorrect pH, temperature, or dissolved oxygen (DO) levels can stress the cells and inhibit both growth and production.Parameter Optimization: Empirically determine the optimal pH and temperature for your strain.[8] Ensure adequate aeration and agitation to maintain sufficient DO, especially during high-density growth.
Nutrient Limitation: The fermentation medium may lack essential nutrients required for robust growth or cofactor regeneration (e.g., NADPH).Media Optimization: Review and enrich the medium with necessary carbon, nitrogen, phosphate, and trace elements. Consider implementing a fed-batch strategy to supply nutrients throughout the fermentation.[5]
Product/Byproduct Toxicity: High concentrations of this compound or other metabolic byproducts might be toxic to the yeast cells.Toxicity Analysis: Monitor product and byproduct concentrations using HPLC. If toxicity is observed, consider in-situ product removal strategies or engineering the strain for higher tolerance.
3. Inconsistent Yield Between Fermentation Batches Variability in Inoculum: The age, density, or metabolic state of the seed culture can significantly impact the performance of the production culture.Standardize Inoculum Preparation: Implement a strict, standardized protocol for preparing the seed culture, ensuring consistency in growth phase and cell density at the time of inoculation.[9]
Process Parameter Fluctuation: Minor deviations in pH, temperature, or feeding profiles between batches can lead to different outcomes.Process Control: Utilize automated bioreactor control systems to tightly manage all critical process parameters. Maintain detailed batch records to identify any deviations.

Data Summary

Table 1: Comparison of this compound Production in Engineered S. cerevisiae

Strain Engineering Strategy Fermentation Scale Max Titer Achieved Reference
Overexpression of HcOSC6 and upstream MVA pathway genes Shake Flask / Bioreactor 296.37 mg/L [10]
Weakening of endogenous lanosterol synthase (Erg7) Shake Flask 494.0 mg/L [11]

| Multi-modular strategy: N-degron tag, enzyme engineering, precursor upregulation (UPC2-1), and fermentation optimization | 5 L Bioreactor | 6.1 g/L |[1][2] |

Table 2: Generally Optimized Fermentation Parameters for Triterpenoid Production in S. cerevisiae

Parameter Optimized Value / Condition Notes
Temperature 28-30 °C Balances enzyme activity and cell viability.
pH 5.0 - 6.0 Maintained with automated addition of acid/base (e.g., H₃PO₄, NaOH).
Carbon Source Glucose, Galactose Often used in a fed-batch strategy to avoid overflow metabolism. Galactose can be used for GAL-inducible promoters.
Nitrogen Source Yeast extract, Peptone, Ammonium Sulfate Initial source for biomass growth. May be omitted in the production phase to enhance yield.[1]

| Aeration / Agitation | Maintain Dissolved Oxygen (DO) > 20% | Crucial for respiratory metabolism and cofactor regeneration. Adjust based on cell density. |

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production

  • Inoculum Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 50 mL of YPD medium in a 250 mL shake flask. Incubate at 30°C with shaking at 220 rpm for 24-36 hours until the culture reaches the late logarithmic phase.

  • Bioreactor Setup: Prepare a 5 L bioreactor containing 3 L of sterile fermentation medium (e.g., a defined synthetic medium with appropriate vitamins and trace elements). Calibrate pH and DO probes. Set the initial temperature to 30°C and pH to 5.5.

  • Inoculation: Aseptically transfer the seed culture into the bioreactor to achieve a starting OD₆₀₀ of approximately 0.1-0.2.

  • Batch Phase: Allow the culture to grow in batch mode, consuming the initial carbon source. Maintain pH at 5.5 by automatic addition of 2M NaOH and 1M H₃PO₄. Maintain DO above 20% by cascading agitation (300-800 rpm) and aeration (1-2 vvm).

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated glucose solution (e.g., 500 g/L) at a controlled rate to maintain a low glucose concentration in the reactor.

  • Induction (if applicable): If using an inducible promoter (e.g., GAL), add the inducer (e.g., galactose) at the beginning of the fed-batch phase.

  • Production Phase: Continue the fed-batch fermentation for 96-144 hours. Collect samples periodically to measure OD₆₀₀, residual glucose, and this compound concentration.

  • Harvest: Once the production plateaus, harvest the broth for extraction.

Protocol 2: this compound Extraction and Quantification via GC-MS

  • Sample Preparation:

    • Take 10 mL of fermentation broth and centrifuge to pellet the cells.

    • Wash the cell pellet with distilled water and re-centrifuge.

    • Lyse the cells (e.g., using glass beads or chemical lysis) in a suitable buffer.

  • Solvent Extraction:

    • Add an equal volume of n-hexane to the lysed cell suspension.

    • Vortex vigorously for 5 minutes and centrifuge to separate the phases.

    • Carefully collect the upper n-hexane layer. Repeat the extraction two more times.

    • Pool the n-hexane fractions and evaporate to dryness under a stream of nitrogen.[12]

  • Analysis:

    • Re-dissolve the dried extract in 1 mL of n-hexane. Filter through a 0.22 µm syringe filter.

    • Inject 1 µL of the sample into the GC-MS system.

    • GC Conditions (Example):

      • Carrier Gas: Helium at a flow rate of 1.5 mL/min.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 70°C (hold for 2 min), ramp to 260°C at 20°C/min, then ramp to 300°C at 10°C/min (hold for 10 min).[12]

    • MS Conditions:

      • Ion Source Temperature: 220°C.

      • Scan Range: m/z 50-600.

    • Quantification: Identify the this compound peak based on its retention time (e.g., ~18.85 min) and mass spectrum.[12] Quantify using a calibration curve generated from pure this compound standards.

Visualized Workflows and Pathways

Cucurbitadienol_Biosynthesis_Pathway Biosynthesis Pathway of this compound in Engineered Yeast acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway (Multiple Steps) acetyl_coa->mva_pathway oxidosqualene 2,3-Oxidosqualene mva_pathway->oxidosqualene Upregulation (e.g., UPC2-1) This compound This compound (Target Product) oxidosqualene->this compound this compound Synthase (CS / CbQ) lanosterol Lanosterol (Competing Product) oxidosqualene->lanosterol Lanosterol Synthase (ERG7) ergosterol Ergosterol (Yeast Membrane Component) lanosterol->ergosterol

Caption: this compound biosynthesis pathway in engineered S. cerevisiae.

Experimental_Workflow General Experimental Workflow for this compound Production A Strain Construction & Optimization B Inoculum Preparation (Seed Culture) A->B C Fed-Batch Fermentation in Bioreactor B->C D Process Monitoring (pH, DO, Temp, Glucose) C->D E Cell Harvesting C->E F Extraction of This compound E->F G Analysis & Quantification (GC-MS) F->G H Data Analysis & Further Optimization G->H H->A Feedback Loop

Caption: General workflow for this compound production and optimization.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low this compound Yield start Low this compound Yield check_growth Check Biomass (OD600) start->check_growth poor_growth Poor Biomass check_growth->poor_growth Low good_growth Good Biomass check_growth->good_growth Normal action_growth Troubleshoot Growth Conditions: - Optimize Media Composition - Verify Temp, pH, Aeration - Check for Contamination poor_growth->action_growth check_precursor Analyze Precursor (Squalene) & Byproduct (Ergosterol) Levels good_growth->check_precursor low_precursor Low Squalene check_precursor->low_precursor Low Precursor high_precursor High Squalene, Low this compound check_precursor->high_precursor High Precursor action_precursor Enhance MVA Pathway: - Overexpress rate-limiting enzymes - Upregulate transcription factors (UPC2-1) low_precursor->action_precursor action_flux Improve Metabolic Flux: - Down-regulate ERG7 (competing path) - Screen for more efficient CS enzyme high_precursor->action_flux

Caption: Logical flowchart for troubleshooting low this compound yields.

References

Enzyme engineering of cucurbitadienol synthase for higher catalytic efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzyme engineering of cucurbitadienol synthase to enhance its catalytic efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of engineering this compound synthase?

The primary goal is to improve the catalytic efficiency of this compound synthase, a key enzyme in the biosynthesis of valuable compounds like mogrosides and cucurbitacins.[1][2][3] Enhanced efficiency can lead to higher yields of the desired products in heterologous expression systems, making their production more economically viable for pharmaceutical and other applications.[1][2][3]

Q2: What are the key parameters to consider when evaluating the catalytic efficiency of this compound synthase mutants?

The key kinetic parameters to evaluate are the Michaelis constant (Km), which indicates substrate affinity, and the catalytic constant (kcat), which represents the turnover number. The overall catalytic efficiency is best represented by the kcat/Km ratio. An ideal engineered enzyme will have a lower Km and a higher kcat, resulting in a significantly increased kcat/Km value compared to the wild-type enzyme.

Q3: Which amino acid residues are potential targets for site-directed mutagenesis to improve this compound synthase activity?

Studies have identified several key amino acid residues that play a prominent role in the catalytic activity and substrate affinity of this compound synthase. For instance, in Siraitia grosvenorii this compound synthase (SgCS), mutations at positions 50 and 573 have been shown to significantly impact enzyme activity.[1][4] Specifically, the 50R573L variant exhibited the highest activity among naturally occurring variants.[1][4] Further site-directed mutagenesis of the arginine at position 50 to lysine (B10760008) (50K573L) resulted in a 33% enhancement of catalytic efficiency compared to the wild-type 50R573L.[1] In another study on HcOSC6 from Hemsleya chinensis, residues E246, M261, and D490 were identified as crucial for controlling cyclization ability.[5]

Troubleshooting Guides

Problem 1: Low or no this compound production in the heterologous host (e.g., Saccharomyces cerevisiae).

  • Possible Cause 1: Suboptimal codon usage for the expression host.

    • Solution: The coding sequence of the this compound synthase gene should be codon-optimized for the specific expression host (e.g., S. cerevisiae or E. coli).[4][6] This can significantly improve protein expression levels.

  • Possible Cause 2: Inefficient precursor supply.

    • Solution: The biosynthesis of this compound requires the precursor 2,3-oxidosqualene (B107256).[4][7][8] Enhancing the metabolic flux towards this precursor can boost final product yield. This can be achieved by overexpressing upstream pathway genes, such as those in the mevalonate (B85504) (MVA) pathway, or by using engineered host strains with increased precursor availability.[2][3][9] For example, introducing the transcription factor UPC2-1 in S. cerevisiae can upregulate the expression of genes in the pre-squalene pathway.[2][3]

  • Possible Cause 3: Poor enzyme expression or stability.

    • Solution: Verify protein expression using SDS-PAGE and Western blotting. If expression is low, consider using a stronger promoter, optimizing cultivation temperature and induction conditions, or adding a purification tag (e.g., His-tag) to aid in both purification and detection.[6][9]

Problem 2: Difficulty in accurately measuring enzyme kinetics.

  • Possible Cause 1: Substrate insolubility.

    • Solution: The substrate, 2,3-oxidosqualene, is hydrophobic. Assays are often performed in the presence of detergents to solubilize the substrate. However, this can complicate kinetic measurements due to the formation of a biphasic aqueous and micellar system.[1] Careful optimization of the detergent concentration is crucial.

  • Possible Cause 2: Insufficiently purified enzyme.

    • Solution: Use a robust purification protocol, such as Ni-NTA affinity chromatography for His-tagged proteins, to obtain a highly pure enzyme preparation for kinetic assays.[9] Impurities can interfere with the assay and lead to inaccurate kinetic parameter determination.

Quantitative Data Summary

Table 1: Catalytic Efficiency of Wild-Type and Mutant this compound Synthases

Enzyme VariantSpecific Activity (nmol min⁻¹ mg⁻¹)Relative Catalytic Efficiency (%)Source OrganismReference
SgCS (50R573L)10.24100Siraitia grosvenorii[1][4]
SgCS (50C573L)Lower than 50R573L-Siraitia grosvenorii[4]
SgCS (50R573Q)Lower than 50R573L-Siraitia grosvenorii[4]
SgCS (50C573Q)Lower than 50R573L-Siraitia grosvenorii[4]
SgCS (50K573L)-133.5Siraitia grosvenorii[1][4]
SgCS (50A573L)Reduced-Siraitia grosvenorii[4]
SgCS (50E573L)Reduced-Siraitia grosvenorii[4]
SgCS (50H573L)Reduced-Siraitia grosvenorii[4]

Experimental Protocols

1. Site-Directed Mutagenesis of this compound Synthase

This protocol is based on a PCR-based method for introducing point mutations.[7]

  • Template: An expression plasmid containing the wild-type this compound synthase gene (e.g., pYES2-SgCS).

  • Primers: Design primers containing the desired mutation.

  • PCR Reaction Mixture (50 µL):

    • PrimeSTAR MAX Premix

    • Forward Primer (0.1 µM)

    • Reverse Primer (0.1 µM)

    • Plasmid Template (20 ng)

    • ddH₂O to 50 µL

  • PCR Conditions:

    • 98°C for 3 min

    • 35 cycles of:

      • 98°C for 10 s

      • 58°C for 30 s

      • 72°C for 3 min 30 s

    • 72°C for 5 min

  • Post-PCR:

    • Digest the parental template DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

    • Transform the mutated plasmid into competent E. coli cells for propagation.

    • Verify the mutation by DNA sequencing.

2. Heterologous Expression in Saccharomyces cerevisiae

This protocol describes the expression of this compound synthase in a lanosterol (B1674476) synthase-deficient yeast strain (e.g., GIL77) to prevent the formation of competing sterol products.[6]

  • Transformation: Transform the yeast expression vector (e.g., pYES2) containing the this compound synthase gene into the yeast strain using a standard transformation protocol (e.g., lithium acetate (B1210297) method).

  • Cultivation:

    • Inoculate a single colony into selective medium (e.g., SC-Ura with 2% glucose) and grow overnight.

    • Inoculate the overnight culture into induction medium (e.g., SC-Ura with 2% galactose) to an OD₆₀₀ of ~0.4.

    • Incubate at 30°C with shaking for 48-72 hours.

  • Harvesting: Centrifuge the culture to pellet the cells.

3. In Vitro Enzyme Activity Assay

This assay is used to determine the specific activity of the purified this compound synthase.[1][4]

  • Enzyme Preparation: Purify the this compound synthase from the heterologous host.

  • Reaction Mixture (500 µL):

    • Purified enzyme (50 µg)

    • Tris-HCl buffer (50 mM, pH 7.2)

    • MgCl₂ (5 mM)

    • Substrate (2,3-oxidosqualene, e.g., 250 µM)

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 4 hours).

  • Extraction: Stop the reaction and extract the product with an equal volume of an organic solvent (e.g., ethyl acetate or hexane) three times.[6][10]

  • Analysis: Evaporate the pooled organic phase and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the product (this compound) by GC-MS or HPLC-MS/MS.[1][10]

Visualizations

experimental_workflow start Start: Identify Target Residues (e.g., via homology modeling, sequence alignment) mutagenesis Site-Directed Mutagenesis (PCR-based) start->mutagenesis transformation_ecoli Transformation into E. coli (Plasmid propagation & sequencing) mutagenesis->transformation_ecoli transformation_yeast Transformation into Yeast (e.g., S. cerevisiae) transformation_ecoli->transformation_yeast Verified Plasmid expression Heterologous Expression (Induction with galactose) transformation_yeast->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification assay Enzyme Activity Assay (In vitro reaction) purification->assay analysis Product Analysis (GC-MS / HPLC-MS) assay->analysis end End: Compare Catalytic Efficiency (kcat, Km, kcat/Km) analysis->end

Caption: Experimental workflow for enzyme engineering of this compound synthase.

biosynthesis_pathway mva Mevalonate (MVA) Pathway (Precursor Biosynthesis) squalene Squalene mva->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase cucurbitadienol_synthase This compound Synthase (Engineered Enzyme) oxidosqualene->cucurbitadienol_synthase This compound This compound cucurbitadienol_synthase->this compound Cyclization downstream Downstream Modifications (e.g., Oxidation, Glycosylation) This compound->downstream products Cucurbitacins / Mogrosides downstream->products

Caption: Simplified biosynthetic pathway leading to cucurbitacins and mogrosides.

References

Technical Support Center: Troubleshooting Poor Solubility of Cucurbitadienol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of cucurbitadienol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

Q2: Why is this compound poorly soluble in aqueous buffers?

A2: this compound is a hydrophobic molecule, meaning it repels water. Its chemical structure is predominantly non-polar, leading to low solubility in polar solvents like water and aqueous buffers.

Q3: What are the initial steps to take when encountering solubility issues with this compound?

A3: Start by attempting to dissolve a small amount of this compound in a water-miscible organic solvent first, such as DMSO, ethanol, or acetone.[3][4] Once dissolved, you can then slowly add this stock solution to your aqueous buffer while vortexing to facilitate dispersion. This method, however, may lead to precipitation if the final concentration of the organic solvent is too low to maintain solubility.

Q4: Can adjusting the pH of the buffer improve the solubility of this compound?

A4: The solubility of weakly acidic or basic compounds can be significantly influenced by the pH of the solution.[5][6][7] However, this compound does not have strongly ionizable groups, so pH adjustment alone is unlikely to cause a dramatic increase in its aqueous solubility. It is still a variable that can be explored, particularly in combination with other methods.

Troubleshooting Guides

Issue: this compound precipitates when my organic stock solution is added to the aqueous buffer.

This is a common issue when the final concentration of the organic co-solvent is insufficient to keep the hydrophobic compound in solution.

Solution 1: Optimize the Co-solvent Concentration

Increase the percentage of the organic co-solvent in your final aqueous solution. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (e.g., PEG300, PEG400).[8] A systematic approach is to create a series of buffers with increasing concentrations of the co-solvent to determine the minimum concentration required to maintain solubility at your desired this compound concentration.

Solution 2: Utilize Surfactants

Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[9] Non-ionic surfactants like Tween 80 are commonly used in biological experiments.

Issue: The required concentration of organic solvent is too high and may affect my experiment.

High concentrations of organic solvents can be toxic to cells or interfere with biological assays.

Solution 1: Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[11]

Solution 2: Liposomal Formulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within their membrane.[9][12] This is an effective way to deliver poorly soluble compounds in an aqueous medium.

Quantitative Data Summary

CompoundSolventSolubilityReference
This compoundChloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble[3]
Cucurbitacin IDMSO≥22.45 mg/mL[2]

Experimental Protocols

Protocol 1: Co-solvent/Surfactant Solubilization

Objective: To dissolve this compound in an aqueous buffer using a combination of a co-solvent and a surfactant.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In a separate tube, prepare the desired aqueous buffer.

  • Add Tween 80 to the aqueous buffer to a final concentration of 0.5% - 2% (v/v) and mix well.

  • While vortexing the buffer/surfactant solution, slowly add the this compound stock solution dropwise to reach the desired final concentration.

  • Continue to vortex for 5-10 minutes to ensure complete dispersion.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of this compound may be too high for the given co-solvent/surfactant concentration.

Protocol 2: Cyclodextrin Complexation (Kneading Method)

Objective: To prepare a more water-soluble inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

Procedure:

  • Calculate the required amounts of this compound and HP-β-CD for a desired molar ratio (commonly 1:1 or 1:2).

  • Place the HP-β-CD in a mortar.

  • Create a paste by adding a small amount of a 50:50 (v/v) ethanol:water mixture to the HP-β-CD.

  • Dissolve the this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution to the HP-β-CD paste while continuously kneading with the pestle.

  • Continue kneading for 30-60 minutes. The mixture should become a uniform, sticky paste.

  • Dry the resulting paste in a vacuum oven or by lyophilization to obtain a solid powder of the inclusion complex.

  • The resulting powder can then be dissolved in the aqueous buffer.

Protocol 3: Liposomal Formulation (Thin-Film Hydration Method)

Objective: To encapsulate this compound within liposomes for improved aqueous dispersion.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Chloroform

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of phospholipid to cholesterol is typically around 2:1.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • The resulting liposome (B1194612) suspension contains the encapsulated this compound.

Visualizations

TroubleshootingWorkflow start Poor this compound Solubility in Aqueous Buffer step1 Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->step1 step2 Slowly Add to Aqueous Buffer with Vortexing step1->step2 check1 Precipitation Occurs? step2->check1 solution1 Increase Co-solvent % or Add Surfactant (e.g., Tween 80) check1->solution1 Yes end Soluble this compound Solution check1->end No check2 Solvent Concentration Too High for Experiment? solution1->check2 solution2 Use Cyclodextrin Complexation (e.g., HP-β-CD) check2->solution2 Yes solution3 Prepare Liposomal Formulation check2->solution3 Yes check2->end No solution2->end solution3->end

Caption: Troubleshooting workflow for poor this compound solubility.

CyclodextrinComplexation cluster_this compound This compound (Hydrophobic) cluster_cyclodextrin Cyclodextrin cluster_complex Inclusion Complex This compound This compound (Poorly Water Soluble) Complex This compound-Cyclodextrin Complex (Water Soluble) This compound->Complex Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

LiposomalFormulation cluster_this compound This compound (Hydrophobic) cluster_lipids Phospholipids cluster_liposome Liposome in Aqueous Buffer This compound This compound Liposome Aqueous Core Lipid Bilayer This compound (in bilayer) This compound->Liposome Phospholipids Hydrophilic Head Hydrophobic Tail Phospholipids->Liposome

Caption: Encapsulation of this compound within a liposome.

References

Technical Support Center: Analysis of Cucurbitadienol and its Conversion Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of cucurbitadienol and its conversion products.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound and its derivatives?

A1: The primary analytical methods employed are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC-MS/MS is particularly well-suited for analyzing a wide range of this compound conversion products, including polar glycosides like mogrosides, while GC-MS is often used for the analysis of the non-polar this compound backbone after derivatization.[1][3]

Q2: What are the key conversion products of this compound I should look for?

A2: this compound is a precursor to a diverse range of compounds. Key conversion products include:

  • Oxidized forms: Such as 11-oxo this compound and 11-hydroxy this compound, which are intermediates in the biosynthesis of other compounds.[4]

  • Glycosylated forms (Mogrosides): A series of sweet-tasting compounds formed by the addition of glucose moieties to the this compound structure by UDP glycosyltransferases (UGTs).[5]

  • Hydroxylated forms (Cucurbitacins): A group of bitter compounds characterized by extensive hydroxylation at various positions on the this compound backbone, often catalyzed by cytochrome P450 enzymes.[3][6]

  • Acetylated forms: Acetylation can occur at hydroxyl groups, further diversifying the range of cucurbitacin derivatives.[3]

Q3: How can I prepare my samples for this compound analysis?

A3: Sample preparation depends on the biological matrix. For plant tissues, a common method involves grinding the frozen material followed by extraction with methanol (B129727).[3] For yeast cultures expressing this compound synthase, cells are typically collected, treated with potassium hydroxide (B78521) in ethanol (B145695) (saponification), and then the lipids, including this compound, are extracted with n-hexane.[5]

Q4: What type of HPLC column is recommended for separating this compound and its conversion products?

A4: A reversed-phase C18 column is frequently used for the separation of this compound and its derivatives.[3][7] The specific choice of column (e.g., particle size, length) will depend on the complexity of the sample and the desired resolution.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its conversion products.

HPLC-MS/MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization of acidic or basic functional groups on cucurbitacin derivatives.Adjust the mobile phase pH. For basic compounds, a higher pH can improve peak shape. The addition of a small amount of an amine modifier like triethylamine (B128534) can also help reduce peak tailing.[8]
Secondary interactions between the analytes and active sites on the column packing material.Use a column with end-capping to minimize silanol (B1196071) interactions. Ensure the sample is dissolved in a solvent weaker than the mobile phase.[9][10]
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature. Retention times can shift by 1-2% for every 1°C change in temperature.[10]
Changes in mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Use a high-quality degasser to prevent bubble formation.
High Backpressure Blockage in the system, often at the column inlet frit, due to particulate matter from the sample or precipitation of buffer salts.[11]Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[12] Regularly flush the column with a strong solvent to remove contaminants. If pressure remains high, consider replacing the column frit or the guard column.[11]
Low Signal Intensity or No Peaks Inefficient ionization in the mass spectrometer source.Optimize MS parameters such as spray voltage, gas flows, and temperature. Ensure the mobile phase is compatible with the ionization mode (e.g., ESI, APCI).
Sample degradation.Cucurbitane-type triterpenoids can be sensitive to acidic conditions, potentially leading to the formation of artifacts.[13] Ensure sample handling and storage conditions are appropriate.
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
No Peak for this compound This compound is a non-volatile alcohol and requires derivatization to be analyzed by GC-MS.Derivatize the sample with a silylating agent like trimethylsilyl (B98337) cyanide to increase volatility.[3]
Broad or Tailing Peaks Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column. Regularly bake out the column to remove contaminants.
Low Recovery Inefficient extraction from the sample matrix.Optimize the extraction protocol. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound in different biological systems.

Compound Biological System Concentration Reference
This compoundSiraitia grosvenorii varieties0.17 to 1.80 mg/g[1]
This compoundEngineered Saccharomyces cerevisiaeup to 296.37 mg/L[14][15]
This compoundTransient expression in Nicotiana benthamianaup to 94.8 mg/g dry weight[14]
Squalene (precursor)Siraitia grosvenorii varieties0.03 to 1.24 mg/g[1]

Experimental Protocols

Protocol 1: Extraction and Analysis of this compound from Yeast

This protocol is adapted from methods used for the functional characterization of this compound synthase in Saccharomyces cerevisiae.[5]

1. Yeast Culture and Induction:

  • Transform the desired yeast strain (e.g., GIL77) with the expression plasmid containing the this compound synthase gene.

  • Grow the yeast culture in an appropriate selective medium.

  • Induce protein expression by adding galactose.

2. Cell Harvesting and Saponification:

  • After the induction period, harvest the yeast cells by centrifugation.

  • Resuspend the cell pellet in 5 ml of 20% KOH in 50% ethanol.

  • Reflux the mixture to break open the cells and saponify lipids.

3. Extraction:

  • Extract the saponified mixture three times with an equal volume of n-hexane.

  • Combine the n-hexane extracts.

4. Sample Preparation for GC-MS:

  • Dry the combined hexane (B92381) extract under reduced pressure.

  • Dissolve the dried residue in 500 µl of n-hexane.

  • For GC-MS analysis, an aliquot of the extract can be evaporated and derivatized with a silylating agent.[3]

5. GC-MS Analysis:

  • Analyze the derivatized sample using a GC-MS system equipped with a suitable capillary column.

  • Identify this compound based on its retention time and mass spectrum compared to a standard.

Protocol 2: LC-QToF-MS Analysis of Cucurbitacins

This protocol is based on the analysis of cucurbitacins from plant hairy roots.[3]

1. Sample Extraction:

  • Weigh 100 mg of frozen, powdered plant material.

  • Add 600 µL of methanol containing an internal standard (e.g., 50 µM protopanaxatriol).

  • Ultrasonicate the mixture for 20 minutes at room temperature.

  • Centrifuge for 10 minutes at 13,000 rpm.

  • Filter the supernatant through a 0.22 µm centrifugal filter.

2. UPLC-QToF-MS Analysis:

  • UPLC System: Dionex UltiMate™ 3000 RS or equivalent.

  • Column: KINETEX® XB-C18 (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase A: MilliQ water with 0.05% formic acid.

  • Mobile Phase B: Acetonitrile with 0.05% formic acid.

  • Gradient:

    • 0 min: 5% B

    • 40 min: 100% B

    • 45 min: 100% B

    • 46 min: 5% B

    • 50 min: 5% B

  • Flow Rate: 0.3 ml/min.

  • Mass Spectrometer: Bruker compact™ QTOF or equivalent, operated in negative mode.

Visualizations

Biosynthetic Pathway of Mogrosides from this compound

Mogroside Biosynthesis This compound This compound 11-hydroxy this compound 11-hydroxy this compound This compound->11-hydroxy this compound CYP87D18 11-oxo this compound 11-oxo this compound 11-hydroxy this compound->11-oxo this compound CYP87D18 Mogrol Mogrol 11-oxo this compound->Mogrol ... Mogroside IE Mogroside IE Mogrol->Mogroside IE UGT74AC1

Caption: Biosynthesis of Mogroside IE from this compound.

Experimental Workflow for this compound Analysis

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample (Plant/Yeast) Sample (Plant/Yeast) Extraction Extraction Sample (Plant/Yeast)->Extraction Filtration/Cleanup Filtration/Cleanup Extraction->Filtration/Cleanup HPLC_or_GC HPLC or GC Separation Filtration/Cleanup->HPLC_or_GC MS Mass Spectrometry HPLC_or_GC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification

Caption: General workflow for this compound analysis.

Troubleshooting Logic for HPLC High Backpressure

HPLC Troubleshooting Start High Backpressure Observed Disconnect_Column Disconnect column. Is pressure still high? Start->Disconnect_Column System_Blockage Blockage in system (tubing, injector, etc.) Disconnect_Column->System_Blockage Yes Column_Issue Issue is with the column Disconnect_Column->Column_Issue No Backflush Backflush the column Column_Issue->Backflush Replace_Frit Replace inlet frit Backflush->Replace_Frit Clean_Column Clean column with strong solvent Replace_Frit->Clean_Column Replace_Column Replace column Clean_Column->Replace_Column

Caption: Troubleshooting high backpressure in HPLC.

References

Addressing the cytotoxicity of cucurbitacin derivatives in engineered hosts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cucurbitacin derivatives. This resource provides essential information to help you address the challenges associated with the inherent cytotoxicity of these compounds, particularly within engineered host systems.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem / ObservationPotential CausesSuggested Solutions
Low viability or slow growth of engineered host (e.g., yeast, E. coli) after inducing cucurbitacin production. Inherent Cytotoxicity: Cucurbitacins are potent cytotoxic compounds that can disrupt essential cellular processes in the host.[1][2][3] Metabolic Burden: Overexpression of the biosynthetic pathway places a significant metabolic load on the host, diverting resources from essential functions.1. Use a Regulatable Promoter: Employ an inducible expression system (e.g., GAL1 promoter in yeast) to separate the host growth phase from the cucurbitacin production phase. Grow biomass to a sufficient density before inducing the pathway. 2. Optimize Precursor Supply: Enhance the flux towards the cucurbitacin precursor, 2,3-oxidosqualene (B107256), by overexpressing upstream genes like squalene (B77637) epoxidase (SQE).[4][5] This can improve yield without overburdening the host with the final toxic product. 3. Compartmentalize Production: (Advanced) Engineer subcellular compartments (e.g., vacuoles or mitochondria) to sequester the toxic intermediates and final products away from essential cellular machinery.
High variability in cytotoxicity assays (e.g., MTT, SRB) with cancer cell lines. Compound Stability: Cucurbitacins may be unstable in certain media or degrade upon repeated freeze-thaw cycles. Cell Seeding Density: Inconsistent initial cell numbers will lead to variable results. Vehicle Control Issues: The solvent used (e.g., DMSO) can have its own cytotoxic effects at higher concentrations.1. Proper Compound Handling: Prepare fresh dilutions from a concentrated stock solution stored at -20°C or -80°C.[6] Avoid multiple freeze-thaw cycles. 2. Standardize Cell Seeding: Ensure a consistent number of cells (e.g., 5,000-10,000 cells/well for a 96-well plate) is seeded for each experiment and allow 24 hours for cell attachment before adding the compound.[6][7] 3. Consistent Vehicle Control: Use the same final concentration of the vehicle (e.g., DMSO) in all control wells as is present in the highest concentration of the tested cucurbitacin.[7]
Low yield of cucurbitacins from the engineered host. Insufficient Precursor Supply: The native production of the precursor 2,3-oxidosqualene may be a rate-limiting step.[4][5] Suboptimal Gene Expression: Codon usage, promoter strength, or transcript stability of the heterologous genes may be poor in the host. Feedback Inhibition: Accumulation of the final product may inhibit enzymes early in the pathway.1. Metabolic Engineering: Overexpress key precursor-producing enzymes like squalene synthase (SQS) and squalene epoxidase (SQE) to boost the availability of 2,3-oxidosqualene.[4][5][8] 2. Gene and Host Optimization: Optimize the codons of your biosynthetic genes for the specific host. Use strong, well-characterized promoters. Consider using a host strain engineered for high triterpenoid (B12794562) production. The production of cucurbitadienol, a key precursor, has reached 296.37 mg/L in engineered yeast.[9] 3. In Situ Product Removal: Implement a two-phase culture system (e.g., with an organic solvent overlay) to continuously extract the cucurbitacins from the culture medium, thereby reducing host toxicity and potential feedback inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cucurbitacin cytotoxicity?

A1: The primary mechanism involves the inhibition of the JAK/STAT3 (Janus kinase/signal transducer and activator of transcription 3) signaling pathway.[1][10] Cucurbitacins prevent the phosphorylation of JAK and STAT3, which are crucial for many cellular processes, including proliferation and survival.[1][10] This inhibition can lead to cell cycle arrest, typically at the G2/M phase, and induce apoptosis (programmed cell death).[3][11][12] They are also known to disrupt the actin cytoskeleton.[6][13]

Q2: Which cucurbitacin derivative is the most potent?

A2: Potency can vary depending on the cell line and the specific endpoint being measured. However, studies frequently show that Cucurbitacin E exhibits the highest cytotoxic and antiproliferative activity among common derivatives like B, D, and I.[12][14] For example, in one study against gastric cancer cells, Cucurbitacin E showed the greatest effect.[12] Another study on MCF7 breast cancer cells found an EC50 potency order of Cucurbitacin E > Cucurbitacin I > Cucurbitacin D.[13]

Q3: How can I increase the production of cucurbitacins in my engineered host system?

A3: Increasing yield involves a multi-faceted metabolic engineering approach. A key strategy is to boost the supply of the precursor 2,3-oxidosqualene by overexpressing enzymes from the mevalonate (B85504) (MVA) pathway.[8] Overexpressing transcription factors, such as specific basic Helix-Loop-Helix (bHLH) proteins, can also be used to upregulate the entire biosynthetic pathway.[4][5] Furthermore, optimizing the cultivation method, such as using temporary immersion reactors for hairy root cultures, has been shown to increase both biomass and cucurbitacin content.[4][5]

Q4: Are there strategies to make cucurbitacin derivatives less toxic to normal cells while retaining anti-cancer activity?

A4: Yes, this is a key area of drug development. Strategies include structural modification of the cucurbitacin molecule and the use of advanced drug delivery systems.[3] For instance, creating derivatives by modifying hydroxyl or aldehyde groups can alter the cytotoxicity profile.[15] Additionally, encapsulating cucurbitacins in nanomaterials like liposomes can improve bioavailability and potentially target the drug more specifically to tumor tissues, thereby reducing systemic toxicity.[3]

Q5: What are the key signaling pathways affected by cucurbitacins?

A5: Cucurbitacins impact several critical signaling pathways in cancer cells. The most well-documented is the inhibition of the JAK/STAT3 pathway .[1][10] They also suppress other pro-survival pathways including the PI3K/Akt/mTOR and MAPK/ERK pathways .[1][2][16] By down-regulating these pathways, cucurbitacins can halt cell proliferation, induce cell cycle arrest, and trigger apoptosis.[16]

Visualizations

Signaling Pathway Diagrams

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Cucurbitacin Cucurbitacin E/B Cucurbitacin->JAK Inhibition Cucurbitacin->STAT3 Inhibition of Phosphorylation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Cucurbitacin mechanism of action via inhibition of the JAK/STAT3 signaling pathway.

Experimental Workflow Diagrams

cluster_workflow Troubleshooting Low Host Viability start Observation: Low host cell viability or slow growth post-induction cause1 Potential Cause: Inherent Cytotoxicity start->cause1 cause2 Potential Cause: Metabolic Burden start->cause2 solution1 Solution: Use Inducible Promoter cause1->solution1 solution3 Solution: Compartmentalize Product cause1->solution3 cause2->solution1 solution2 Solution: Optimize Precursor Supply (e.g., overexpress SQE) cause2->solution2 outcome Outcome: Improved Host Health & Potentially Higher Yield solution1->outcome solution2->outcome solution3->outcome

Caption: Logical troubleshooting workflow for addressing low viability in engineered hosts.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of cucurbitacin derivatives on cancer cell lines.[6]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Cucurbitacin stock solution (e.g., 10 mM in DMSO)[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Sterile 96-well flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the cucurbitacin derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a "medium only" blank. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Western Blot for Cleaved PARP

This protocol detects a key marker of apoptosis in cells treated with cucurbitacins.[7]

Materials:

  • Treated and untreated cell samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (enhanced chemiluminescence) substrate and imaging system

Procedure:

  • Cell Lysis: Treat cells with the cucurbitacin derivative for a specified time (e.g., 16-24 hours). Harvest the cells and lyse them in ice-cold RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After final washes, apply the ECL substrate and visualize the protein bands using an imaging system. The presence of a band for cleaved PARP indicates apoptosis.[15]

References

Technical Support Center: Modular Metabolic Engineering for Cucurbitadienol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the modular metabolic engineering of cucurbitadienol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its biotechnological production important?

This compound is a tetracyclic triterpenoid (B12794562) that serves as the core skeleton for a diverse group of natural products known as cucurbitacins and mogrosides.[1][2][3] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties, and are also used as natural sweeteners.[4] Traditional production relies on extraction from plants of the Cucurbitaceae family, which can be inefficient and unsustainable.[5] Therefore, developing microbial cell factories, such as Saccharomyces cerevisiae, for the heterologous biosynthesis of this compound offers a promising and sustainable alternative for the large-scale production of these valuable compounds.[5][6][7]

Q2: What are the key enzymatic steps in the biosynthesis of this compound?

The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor in the sterol and triterpenoid pathways.[8][9] This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC) called this compound synthase (CBS).[4][8] The resulting this compound can then be further modified by enzymes such as cytochrome P450s (CYPs) and acyltransferases to produce the various cucurbitacin derivatives.[8][10]

Q3: Why is Saccharomyces cerevisiae a suitable host for this compound production?

Saccharomyces cerevisiae, or baker's yeast, is a widely used and well-characterized host for metabolic engineering due to several advantageous features.[3] It has a clear genetic background, is easily cultivated and genetically manipulated, and is considered safe for various applications.[3] Importantly, S. cerevisiae possesses a native mevalonate (B85504) (MVA) pathway that produces the precursor 2,3-oxidosqualene, providing a strong foundation for engineering the synthesis of triterpenoids like this compound.[3][11]

Troubleshooting Guide

Problem 1: Low or no this compound production.

Possible Cause Troubleshooting Step
Inefficient expression of this compound synthase (CBS) - Screen different promoters to optimize the expression level of the CBS gene. For example, strong promoters like PGAL1 have been shown to be effective.[3] - Codon-optimize the CBS gene for expression in S. cerevisiae.
Insufficient precursor (2,3-oxidosqualene) supply - Overexpress key rate-limiting enzymes in the upstream mevalonate (MVA) pathway.[3] - Overexpress a global regulatory factor like UPC2-1, which upregulates the expression of genes in the pre-squalene pathway.[1][2][6]
Competition from the endogenous ergosterol (B1671047) pathway - Downregulate or knockout the gene encoding lanosterol (B1674476) synthase (ERG7), which competes for the same precursor, 2,3-oxidosqualene.[3][6] - Employ an N-degron-mediated degradation strategy for Erg7 to redirect metabolic flux towards this compound without severely compromising cell growth.[1][2][3]
Suboptimal fermentation conditions - Optimize fermentation parameters such as temperature, pH, and nutrient supplementation. For instance, eliminating nitrogen supplementation has been shown to increase this compound accumulation.[1][2][3] - Perform high-cell-density fermentation to increase the final product titer.[4]

Problem 2: Accumulation of byproducts and low product purity.

Possible Cause Troubleshooting Step
Activity of competing pathways - In addition to targeting ERG7, analyze the metabolome for other potential byproducts and identify the corresponding competing enzymes to downregulate or knockout.
Suboptimal performance of heterologous enzymes - Perform enzyme engineering to improve the catalytic efficiency and substrate specificity of the introduced enzymes, such as CBS.[1][2] - Fuse enzymes in the pathway, for example, fusing squalene (B77637) epoxidase (ERG1) with this compound synthase (CBS) to enhance the channeling of intermediates.[3]

Quantitative Data on this compound Production

The following table summarizes the this compound titers achieved in S. cerevisiae through various modular metabolic engineering strategies.

Engineering Strategy This compound Titer Reference
Introduction of CBS from Siraitia grosvenorii7.80 mg/L[6]
Overexpression of UPC2-121.47 mg/L[6]
Knockout of ERG761.80 mg/L[6]
Fed-batch fermentation63.00 mg/L[6]
Heterologous expression of CBS in a triterpenoid chassis strain27.44 mg/L[4]
Regulation of CBS expression82.89 mg/L (shake flask)[4]
High cell density fermentation1724.10 mg/L[4]
Integration of OSC6 and CPR1 from Hemsleya chinensis296.4 mg/L[12]
Weakening of endogenous lanosterol synthase Erg7494.0 mg/L (shake flask)[12]
Multi-modular strategy including N-degron tag, enzyme engineering, and transcription factor introduction, with optimized fermentation6.1 g/L (5 L bioreactor)[1][2][3]

Experimental Protocols

1. Construction of a this compound-Producing S. cerevisiae Strain

This protocol outlines the basic steps for engineering S. cerevisiae to produce this compound.

  • Gene Synthesis and Plasmid Construction:

    • Synthesize the codon-optimized gene for this compound synthase (CBS) from a source organism like Siraitia grosvenorii.

    • Clone the CBS gene into a yeast expression vector under the control of a strong, inducible promoter (e.g., PGAL1).

    • Construct plasmids for the overexpression of key genes in the MVA pathway (e.g., tHMG1, ERG20, ERG9, ERG1).

  • Yeast Transformation:

    • Transform the constructed plasmids into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

    • Select for transformants on appropriate selective media.

  • Shake-Flask Fermentation and Product Detection:

    • Inoculate a single colony of the engineered strain into a suitable liquid medium.

    • Induce gene expression at the appropriate cell density.

    • After fermentation, extract the triterpenoids from the yeast cells and the culture medium using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts for the presence of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

2. Analysis of this compound by GC-MS

  • Sample Preparation:

    • Lyse yeast cells to release intracellular products.

    • Perform a liquid-liquid extraction of the culture broth and cell lysate with an equal volume of ethyl acetate.

    • Evaporate the organic phase to dryness and re-dissolve the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions (Example):

    • Column: HP-5MS (or equivalent)

    • Injector Temperature: 250°C

    • Oven Program: Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium

    • MS Detector: Scan mode (e.g., 50-600 m/z)

    • Identification: Compare the retention time and mass spectrum of the peak with an authentic this compound standard.

Visualizations

Cucurbitadienol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_pathway Oxidosqualene 2,3-Oxidosqualene MVA_pathway->Oxidosqualene This compound This compound Oxidosqualene->this compound CBS (SgCBS) Lanosterol Lanosterol Oxidosqualene->Lanosterol ERG7 Cucurbitacins Cucurbitacins / Mogrosides This compound->Cucurbitacins CYPs, Acyltransferases Ergosterol Ergosterol Pathway Lanosterol->Ergosterol

Caption: Biosynthetic pathway of this compound and competing ergosterol pathway.

Modular_Engineering_Strategy cluster_0 Module 1: Precursor Supply cluster_1 Module 2: Pathway Redirection cluster_2 Module 3: Product Formation cluster_3 Module 4: Fermentation Optimization Overexpress_MVA Overexpress MVA pathway genes Downregulate_ERG7 Downregulate/Knockout ERG7 Overexpress_UPC2_1 Overexpress UPC2-1 Optimize_CBS Optimize CBS expression N_degron_Erg7 N-degron tag on Erg7 Optimize_conditions Optimize media and conditions Enzyme_fusion Enzyme Fusion (e.g., ERG1-CBS) Fed_batch Fed-batch/High-density fermentation

Caption: Modular metabolic engineering strategies for enhanced this compound production.

Experimental_Workflow start Start gene_synthesis Gene Synthesis & Plasmid Construction start->gene_synthesis transformation Yeast Transformation gene_synthesis->transformation fermentation Shake-Flask Fermentation transformation->fermentation extraction Product Extraction fermentation->extraction analysis GC-MS Analysis extraction->analysis optimization Strain/Process Optimization analysis->optimization optimization->gene_synthesis Iterate end End optimization->end Final Strain

Caption: General experimental workflow for this compound synthesis in yeast.

References

Eliminating byproduct formation in engineered cucurbitadienol pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with engineered cucurbitadienol pathways. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, with a primary focus on eliminating byproduct formation and maximizing product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of byproduct formation in engineered this compound pathways, especially in yeast?

A1: The primary source of byproducts is the diversion of the common precursor, 2,3-oxidosqualene (B107256), into native metabolic pathways.[1][2] In host organisms like Saccharomyces cerevisiae, the native oxidosqualene cyclase (OSC), lanosterol (B1674476) synthase (ERG7), directs 2,3-oxidosqualene towards the production of lanosterol, which is the precursor for ergosterol (B1671047).[3] This sterol biosynthesis pathway competes directly with the engineered pathway for the same substrate, making ergosterol and other sterols the most significant byproducts.

Q2: What is an oxidosqualene cyclase (OSC) and why is its specificity so important?

A2: An oxidosqualene cyclase (OSC) is the pivotal enzyme that catalyzes the cyclization of the linear substrate 2,3-oxidosqualene into various polycyclic triterpene or sterol skeletons.[2][4] It represents the first major diversification step in triterpenoid (B12794562) biosynthesis.[4][5] The specificity of the OSC is critical because it determines the structure of the resulting molecule. A highly specific this compound synthase (CS or CPQ) will primarily produce this compound, while a less specific enzyme or the presence of a competing native enzyme (like lanosterol synthase) will result in a mixture of products, thereby reducing the yield of the desired compound.[1][2]

Q3: What are the main metabolic engineering strategies to increase this compound yield?

A3: The core strategies focus on maximizing the metabolic flux towards this compound while minimizing competing pathways. Key approaches include:

  • Enhancing Precursor Supply: Upregulating the expression of genes in the mevalonate (B85504) (MVA) pathway to increase the pool of 2,3-oxidosqualene.[6][7][8] This can be achieved by overexpressing enzymes like squalene (B77637) epoxidase or transcription factors such as UPC2-1.[6][7]

  • Improving Enzyme Efficiency: Employing enzyme engineering and site-directed mutagenesis to enhance the catalytic activity and specificity of the chosen this compound synthase.[1][9]

  • Redirecting Metabolic Flux: Using advanced techniques like N-degron tagging to selectively direct metabolic flux towards this compound synthesis without significantly impeding essential cell growth.[6][7]

  • Optimizing Fermentation Conditions: Fine-tuning process parameters such as nutrient supplementation (e.g., nitrogen) and aeration can significantly boost final product titers.[6][7]

Troubleshooting Guide

Issue 1: Low yield of this compound with high levels of ergosterol or other sterols.

This is the most common issue, indicating that the native sterol pathway is outcompeting your engineered pathway.

Possible Causes & Solutions

  • Cause A: Low Activity/Specificity of this compound Synthase (CS)

    • Solution 1: Enzyme Selection. Test OSC/CS enzymes from different plant sources known to produce cucurbitacins, such as Cucurbita pepo or Siraitia grosvenorii.[10] Different orthologs can have vastly different expression levels and activity in a heterologous host.

    • Solution 2: Enzyme Engineering. If you have a candidate enzyme with low specificity, use site-directed mutagenesis to modify key active site residues. Studies have shown that single amino acid substitutions can dramatically increase the conversion efficiency to this compound.[1][9]

  • Cause B: Insufficient Precursor (2,3-Oxidosqualene) Supply

    • Solution 1: Upregulate the MVA Pathway. Overexpress rate-limiting enzymes in the mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1) and squalene epoxidase (SQE).[8]

    • Solution 2: Overexpress a Master Regulator. In yeast, overexpressing the transcription factor UPC2-1 can upregulate multiple genes in the ergosterol pathway, boosting the overall precursor pool available for both native and heterologous cyclases.[6][7]

  • Cause C: Strong Competition from Native Lanosterol Synthase

    • Solution 1: Downregulate Native OSC. Use CRISPRi or other gene silencing techniques to reduce the expression of the native lanosterol synthase gene (e.g., ERG7 in yeast). Caution is advised as complete knockout can be lethal; tunable downregulation is often more effective.

    • Solution 2: Flux Redirection Tag. Employ an N-degron tag strategy. This involves fusing a degradation tag to the native lanosterol synthase, marking it for proteasomal degradation and thereby redirecting the 2,3-oxidosqualene pool towards your engineered CS enzyme.[6][7]

Issue 2: Healthy cell growth but negligible this compound production.

This suggests a critical failure in the engineered pathway itself, rather than a competition issue.

Possible Causes & Solutions

  • Cause A: Failed Gene Expression or Protein Misfolding

    • Solution 1: Codon Optimization. Ensure the DNA sequence of your this compound synthase is codon-optimized for your expression host (e.g., S. cerevisiae).[11]

    • Solution 2: Verify Expression. Use Western blotting (if an antibody is available) or a fluorescent protein fusion (e.g., GFP-tag) to confirm that your enzyme is being expressed.

    • Solution 3: Check Promoters and Plasmids. Sequence-verify your entire plasmid construct to ensure the promoter, gene, and terminator are intact.[11] Test different promoter strengths to find an optimal expression level that avoids metabolic burden.[12]

  • Cause B: Missing Essential Co-factors

    • Solution 1: Evaluate Host Compatibility. While most OSCs do not require cofactors, the upstream MVA pathway heavily relies on NADPH and ATP. Ensure the host has sufficient reducing power and energy. In cases of high metabolic load, co-expression of pathways that regenerate these cofactors may be necessary.

Issue 3: Accumulation of unexpected triterpenoid byproducts (not sterols).

This points directly to the promiscuity of your chosen oxidosqualene cyclase.

Possible Causes & Solutions

  • Cause A: Promiscuous Cyclase Activity

    • Solution 1: Perform Site-Directed Mutagenesis. Based on structural modeling or literature, identify key residues in the active site that control the cyclization cascade and product outcome.[1][9] Mutating these residues can close off undesired reaction channels and favor the formation of the this compound skeleton.

    • Solution 2: Find a More Specific Enzyme. Screen different this compound synthase orthologs. Enzymes from plants that produce a narrow range of cucurbitacins are likely to be more specific.[10]

Data Presentation: this compound Production Titers

The following table summarizes this compound production data from various metabolic engineering studies in Saccharomyces cerevisiae.

Host StrainKey Engineering StrategyThis compound Titer (mg/L)Total Triterpenoids (mg/L)Reference
S. cerevisiaeModular metabolic engineering, N-degron tag, UPC2-1 overexpression, fermentation optimization6100Not specified[6][7]
S. cerevisiaeConstruction of high-yield chassis, optimization of rate-limiting enzymes296.37722.99[13][14]

Visualizations

Metabolic Pathway Diagram

The following diagram illustrates the critical branch point in engineered this compound synthesis. The precursor 2,3-oxidosqualene can be converted into the desired product, this compound, or diverted into the native sterol pathway to form lanosterol, a major byproduct.

This compound Pathway Branch cluster_precursor Mevalonate (MVA) Pathway cluster_product Engineered Pathway cluster_byproduct Native Sterol Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP IPP / DMAPP Mevalonate->IPP FPP Farnesyl-PP IPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene This compound This compound (Desired Product) Oxidosqualene->this compound this compound Synthase (CS) (Heterologous) Lanosterol Lanosterol (Byproduct) Oxidosqualene->Lanosterol Lanosterol Synthase (Native) Ergosterol Ergosterol Lanosterol->Ergosterol

Caption: Metabolic fork from 2,3-oxidosqualene to product vs. byproduct.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low this compound yields.

Troubleshooting_Workflow start Start: Low this compound Yield check_growth Assess Host Growth vs. Control start->check_growth analyze_products Analyze Products by GC-MS/LC-MS check_growth->analyze_products Growth OK fix_burden Reduce Metabolic Burden: - Lower copy number plasmids - Use weaker/inducible promoters - Integrate genes into genome check_growth->fix_burden Growth Impaired high_byproduct High Byproduct Levels? analyze_products->high_byproduct Product Detected no_product No Product or Precursors? analyze_products->no_product No Product Detected upregulate_mva Increase Precursor Supply: - Overexpress MVA pathway genes (e.g., tHMG1, SQE) - Overexpress regulator (e.g., UPC2-1) high_byproduct->upregulate_mva No improve_cs Improve CS Specificity/Activity: - Enzyme engineering (mutagenesis) - Screen different CS orthologs high_byproduct->improve_cs Yes (Other Triterpenes) downregulate_native Reduce Native Pathway Competition: - Downregulate native OSC (e.g., ERG7) - Use N-degron tag on native OSC high_byproduct->downregulate_native Yes (e.g., Ergosterol) no_product->upregulate_mva No (Precursors Low) verify_expression Verify Gene/Protein Expression: - Sequence plasmid construct - Codon optimize CS gene - Check protein level (Western/GFP) no_product->verify_expression Yes

Caption: A logical workflow for troubleshooting low this compound yield.

Key Experimental Protocols

Protocol 1: Metabolite Extraction from S. cerevisiae

This protocol is for extracting triterpenoids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cell Harvesting: Harvest 10 mL of yeast culture by centrifugation at 3,000 x g for 5 minutes. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of 20% w/v KOH in 50% v/v ethanol. Add glass beads (0.5 mm diameter) to about half the liquid volume.

  • Saponification: Vortex vigorously for 5 minutes to lyse the cells. Incubate the mixture at 80°C for 15 minutes to saponify lipids.

  • Liquid-Liquid Extraction: Cool the sample to room temperature. Add 1 mL of n-hexane and 1 mL of water. Vortex for 30 seconds.

  • Phase Separation: Centrifuge at 1,000 x g for 2 minutes to separate the phases.

  • Sample Collection: Carefully transfer the upper hexane (B92381) layer containing the non-saponifiable lipids (including this compound and sterols) to a new glass vial.

  • Drying: Evaporate the hexane to dryness under a stream of nitrogen gas.

  • Derivatization (for GC-MS): Resuspend the dried extract in 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Incubate at 70°C for 30 minutes to derivatize hydroxyl groups, which improves volatility for GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: General GC-MS Analysis Method

This is a starting point for analyzing triterpenoid extracts. Method optimization will be required.

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for triterpenoid analysis.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at a rate of 20°C/min.

    • Ramp 2: Increase to 300°C at a rate of 5°C/min.

    • Hold at 300°C for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Scan mode from m/z 50 to 650.

  • Compound Identification: Compare retention times and mass fragmentation patterns to authentic standards of this compound and expected byproducts (e.g., ergosterol).

References

Validation & Comparative

A Comparative Guide to the Functional Validation of Novel Cucurbitadienol Synthase Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and functional validation of novel cucurbitadienol synthase (CS) genes, the gateway enzymes in the biosynthesis of bioactive cucurbitacins, is a critical step in the metabolic engineering of high-value triterpenoids. This guide provides a comparative overview of methodologies and quantitative data from recent studies to aid researchers in the characterization of newly identified CS genes.

Comparative Performance of this compound Synthase Genes

The functional validation of a novel this compound synthase gene typically involves its heterologous expression in a microbial or plant host and subsequent analysis of the resulting products. The choice of expression system and specific gene variant can significantly impact the yield of this compound. The following table summarizes quantitative data from various studies on the heterologous production of this compound.

Gene/StrainHost OrganismExpression SystemThis compound TiterSpecific ActivityReference
Siraitia grosvenorii CBS in WD-2091Saccharomyces cerevisiaeShake Flask Fermentation82.89 mg/LNot Reported[1]
Siraitia grosvenorii CBS in WD-2091Saccharomyces cerevisiaeHigh-Density Fermentation1724.10 mg/LNot Reported[1]
Siraitia grosvenorii CS (50R573L allele)In vitroEnzyme AssayNot Applicable10.24 nmol min⁻¹ mg⁻¹[2][3]
Siraitia grosvenorii CS (50K573L mutant)In vitroEnzyme AssayNot Applicable~13.6 nmol min⁻¹ mg⁻¹ (33% enhancement over 50R573L)[3]
Hemsleya chinensis HcOSC6Nicotiana benthamianaTransient ExpressionNot QuantifiedNot Reported[4]

Detailed Experimental Protocols

The functional validation of a novel this compound synthase gene involves a series of well-defined molecular biology and analytical chemistry techniques. Below are detailed protocols for the key experiments.

Gene Cloning and Expression Vector Construction

This protocol describes the cloning of a candidate this compound synthase gene into a yeast expression vector.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., leaves, fruits) using a commercial kit. First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase.

  • Gene Amplification: The full-length open reading frame (ORF) of the candidate CS gene is amplified from the cDNA by polymerase chain reaction (PCR) using gene-specific primers. The primers should include restriction sites for subsequent cloning into an expression vector.

  • Vector Ligation: The amplified PCR product and the yeast expression vector (e.g., pYES2) are digested with the corresponding restriction enzymes. The digested gene fragment is then ligated into the linearized vector using T4 DNA ligase.

  • Transformation: The ligation product is transformed into competent Escherichia coli cells (e.g., DH5α) for plasmid amplification. Positive clones are selected on an appropriate antibiotic-containing medium and confirmed by colony PCR and Sanger sequencing.

Heterologous Expression in Saccharomyces cerevisiae

This protocol outlines the expression of the cloned CS gene in a yeast strain suitable for triterpenoid (B12794562) production. Often, a lanosterol (B1674476) synthase-deficient yeast strain (e.g., GIL77) is used to reduce the background of native sterols.[5][6][7]

  • Yeast Transformation: The confirmed expression plasmid is transformed into the desired S. cerevisiae strain using the lithium acetate (B1210297) method.

  • Culture Conditions: Transformed yeast cells are initially grown in a selective medium containing glucose. For induction of gene expression under the control of a galactose-inducible promoter (e.g., GAL1), the cells are then transferred to a medium containing galactose.[8][9]

  • Cell Harvesting and Lysis: After a defined period of induction (e.g., 48-72 hours), the yeast cells are harvested by centrifugation. The cell pellet is washed and then lysed to release the intracellular products. Lysis can be achieved by methods such as saponification with alcoholic potassium hydroxide.

Product Extraction and Analysis by GC-MS

This protocol details the extraction and identification of this compound from the yeast cell lysate.

  • Extraction: The saponified cell lysate is extracted with an organic solvent such as n-hexane or ethyl acetate. The organic phase, containing the triterpenoids, is collected and concentrated.

  • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl groups of the triterpenoids are often derivatized (e.g., silylated) to increase their volatility.

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The separation of compounds is achieved on a capillary column (e.g., DB-5MS), and the mass spectra of the eluting compounds are recorded. The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.[1][2][3]

Data Visualization

Signaling Pathways and Experimental Workflows

Visualizing the biosynthetic pathway and the experimental workflow can aid in understanding the complex processes involved in the functional validation of this compound synthase genes.

Cucurbitadienol_Biosynthesis_Pathway cluster_0 Mevalonate (MVA) Pathway cluster_1 Triterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate (IPP) Isopentenyl pyrophosphate (IPP) Mevalonate->Isopentenyl pyrophosphate (IPP) IPP IPP Farnesyl pyrophosphate (FPP) Farnesyl pyrophosphate (FPP) IPP->Farnesyl pyrophosphate (FPP) IPP Isomerase, FPP Synthase FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene (B107256) 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase This compound This compound 2,3-Oxidosqualene->this compound This compound Synthase (CS) [Novel Gene] Cucurbitacins Cucurbitacins This compound->Cucurbitacins CYP450s, Acyltransferases

Caption: Biosynthetic pathway leading to the formation of this compound.

Functional_Validation_Workflow cluster_0 Gene Discovery and Cloning cluster_1 Heterologous Expression cluster_2 Product Analysis cluster_3 Validation A Identify Candidate This compound Synthase Gene B Amplify Gene ORF by PCR A->B C Clone into Yeast Expression Vector B->C D Transform Yeast (e.g., S. cerevisiae) C->D E Induce Gene Expression D->E F Harvest and Lyse Cells E->F G Extract Triterpenoids F->G H Derivatize Sample G->H I Analyze by GC-MS H->I J Identify this compound Peak and Confirm Mass Spectrum I->J

Caption: Experimental workflow for the functional validation of a novel this compound synthase gene.

References

A Comparative Analysis of Cucurbitacin Biosynthesis Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cucurbitacins, a class of tetracyclic triterpenoid (B12794562) secondary metabolites, are renowned for their characteristic bitterness and diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] Predominantly found in the Cucurbitaceae family, which includes economically important crops like cucumber, melon, and watermelon, the biosynthesis of these compounds presents a fascinating case of evolutionary divergence from a conserved metabolic framework.[1][3] This guide provides a comparative analysis of cucurbitacin biosynthesis across these key species, offering insights into the genetic and enzymatic basis for their structural diversity. We present quantitative data, detailed experimental protocols, and visual pathways to support further research and drug development endeavors.

Comparative Biosynthesis of Major Cucurbitacins

The biosynthesis of cucurbitacins originates from the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol backbone, a reaction catalyzed by the enzyme oxidosqualene cyclase (OSC), encoded by the Bi (Bitter) gene.[4][5] Subsequent modifications, including hydroxylation, acetylation, and glucosylation, are carried out by a suite of enzymes, primarily from the cytochrome P450 (CYP) and acyltransferase (ACT) families, leading to the vast diversity of cucurbitacins.[1][2][5]

In cucumber (Cucumis sativus), the primary bitter compound is cucurbitacin C (CuC) .[1] Melon (Cucumis melo) predominantly produces cucurbitacin B (CuB) , while watermelon (Citrullus lanatus) synthesizes cucurbitacin E (CuE) .[1][6] These structural variations arise from the differential activity of specific CYP enzymes.[1] A key multi-oxidation CYP enzyme is responsible for tailoring the core cucurbitacin skeleton, while two other distinct CYPs introduce the structural variations that differentiate CuC, CuB, and CuE.[1]

The genes responsible for cucurbitacin biosynthesis are often found in conserved syntenic loci across these species, forming what is known as the Bi gene cluster.[1][4] This clustering facilitates the coordinated expression of the pathway genes.[4] The tissue-specific bitterness, such as in the leaves and fruit, is regulated by basic helix-loop-helix (bHLH) transcription factors.[1][7]

Quantitative Data on Cucurbitacin Content and Gene Expression

The concentration of cucurbitacins and the expression levels of their biosynthetic genes vary significantly between species, cultivars, and tissues. Below is a summary of representative quantitative data.

Table 1: Cucurbitacin Content in Different Cucurbit Species

SpeciesCultivar/TissueMajor CucurbitacinConcentrationReference
Cucumis sativus (Cucumber)Bitter parent cotyledonsCucurbitacin C30-60 µg/g fresh weight[8]
Cucumis melo (Melon)Bitter line (Nb46) fruit (early development)Cucurbitacin BDetected[6]
Cucumis melo (Melon)Five different varieties (fruit)Cucurbitacin E0.0129% - 0.231% w/w[9]
Luffa acutangula (Luffa)Bitter genotype (WM709)Cucurbitacin D, F, 23,24-Dihydrocucurbitacin EUp-regulated[10]

Table 2: Expression of Key Cucurbitacin Biosynthesis Genes (Illustrative)

GeneSpeciesTissue/ConditionExpression Level (FPKM/Relative)Reference
Bi (OSC)Luffa acutangula (Bitter)FruitHigh[10][11]
CYP450sLuffa acutangula (Bitter)FruitSignificantly up-regulated[10]
ACTLuffa acutangula (Bitter)FruitSignificantly up-regulated[10]
CmeBrp (bHLH TF)Cucumis meloHairy roots (overexpression)Markedly up-regulated[7]
CuB biosynthetic genesCucumis meloHairy roots (CmeBrp-OE)Markedly up-regulated[7]

Experimental Protocols

Quantification of Cucurbitacins by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of cucurbitacins. Specific parameters may need to be optimized based on the target cucurbitacin and plant matrix.

  • Sample Preparation:

    • Homogenize 1 gram of fresh plant tissue (e.g., fruit flesh, leaves) in 5 mL of methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[12]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12][13]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a gradient starting with 20:80 (v/v) acetonitrile:water and increasing to 45:55 (v/v) can be effective.[12][13] For cucurbitacin E in melon, a 70:30 (v/v) ratio of acetonitrile:water with 1% glacial acetic acid has been reported.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detector at 230 nm or 254 nm.[8][9]

    • Quantification: Generate a standard curve using a pure standard of the target cucurbitacin.[9]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the key steps for analyzing the expression of cucurbitacin biosynthesis genes.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the desired plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[14]

  • qRT-PCR:

    • Design gene-specific primers for the target biosynthetic genes and a stable reference gene.[15]

    • Perform qRT-PCR using a real-time PCR system with a SYBR Green-based master mix.[16]

    • A typical thermal cycling profile is: 95°C for 30 s, followed by 40 cycles of 95°C for 5 s and 60°C for 30-60 s.[16]

    • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing to the expression of the reference gene.[10]

Visualizing the Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow.

Cucurbitacin_Biosynthesis cluster_backbone Backbone Synthesis cluster_modifications Tailoring Reactions cluster_products Final Products 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound Bi (OSC) Core Skeleton Core Skeleton This compound->Core Skeleton Multi-oxidation CYP Cucurbitacin C Cucurbitacin C Core Skeleton->Cucurbitacin C CYP (Cucumber) Cucurbitacin B Cucurbitacin B Core Skeleton->Cucurbitacin B CYP (Melon) Cucurbitacin E Cucurbitacin E Core Skeleton->Cucurbitacin E CYP (Watermelon)

Caption: Generalized cucurbitacin biosynthesis pathway.

Experimental_Workflow cluster_quantification Cucurbitacin Quantification cluster_expression Gene Expression Analysis Plant Tissue Plant Tissue Extraction (Methanol) Extraction (Methanol) Plant Tissue->Extraction (Methanol) RNA Extraction RNA Extraction Plant Tissue->RNA Extraction Filtration Filtration Extraction (Methanol)->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Quantitative Data Quantitative Data HPLC Analysis->Quantitative Data cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Relative Expression Relative Expression qRT-PCR->Relative Expression

Caption: Experimental workflow for cucurbitacin analysis.

References

Distinguishing Cucurbitadienol Synthase from Cycloartenol Synthase Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between cucurbitadienol synthase and cycloartenol (B190886) synthase is critical for targeted research in phytosterol and triterpenoid (B12794562) biosynthesis. This guide provides a comprehensive comparison of their enzymatic activities, supported by experimental data and detailed protocols.

This compound synthase and cycloartenol synthase are both members of the oxidosqualene cyclase (OSC) family of enzymes. They utilize the same substrate, (3S)-2,3-epoxysqualene, but catalyze distinct cyclization reactions to produce structurally different triterpenoid scaffolds. This fundamental difference in their products dictates their divergent roles in plant metabolism. Cycloartenol is the committed precursor for the biosynthesis of essential phytosterols (B1254722), which are vital components of plant cell membranes. In contrast, this compound is the precursor to cucurbitacins, a class of tetracyclic triterpenoids known for their bitterness and diverse pharmacological activities.

At a Glance: Key Distinctions

FeatureThis compound SynthaseCycloartenol Synthase
Enzyme Commission (EC) Number EC 5.4.99.33EC 5.4.99.8[1]
Substrate (3S)-2,3-epoxysqualene(3S)-2,3-epoxysqualene
Primary Product This compound[2]Cycloartenol[1]
Biological Role Biosynthesis of cucurbitacins (secondary metabolites)[2]Biosynthesis of phytosterols (primary metabolites)[1]
Catalytic Mechanism Cyclization of 2,3-oxidosqualene (B107256) via a chair-boat-chair conformation of the protosteryl cation intermediate, followed by deprotonation at C-11.Cyclization of 2,3-oxidosqualene via a chair-boat-chair conformation of the protosteryl cation intermediate, followed by the formation of a cyclopropane (B1198618) ring.[3][4][5][6]

Quantitative Comparison of Enzymatic Activity

Direct comparative kinetic data for this compound synthase and cycloartenol synthase under identical assay conditions is limited in the literature. However, data from studies on individual enzymes provide insights into their catalytic efficiencies.

EnzymeSource OrganismSpecific ActivityKm (µM)Vmax
This compound Synthase (50R573L variant)Siraitia grosvenorii10.24 nmol min-1 mg-1[7]Not ReportedNot Reported
Cycloartenol SynthaseArabidopsis thalianaNot readily available in reviewed literature.[8]General range for plant cyclases: 25-125 µMNot Reported

Note: The specific activity for this compound synthase was determined using an in vitro enzyme reaction analysis with a homogenate assay. The Km values for plant cyclases are a general range and can vary depending on the specific enzyme and assay conditions.

Visualizing the Divergent Biosynthetic Pathways

The distinct products of this compound synthase and cycloartenol synthase arise from differences in the final steps of their catalytic mechanisms following the formation of a common protosteryl cation intermediate.

Biosynthetic Pathways of this compound and Cycloartenol cluster_cuc This compound Synthase cluster_cyc Cycloartenol Synthase sub (3S)-2,3-Epoxysqualene inter Protosteryl Cation Intermediate sub->inter Protonation & Cyclization prod_cuc This compound inter->prod_cuc Deprotonation at C-11 prod_cyc Cycloartenol inter->prod_cyc Cyclopropane Ring Formation

Caption: Divergent cyclization of 2,3-oxidosqualene.

Experimental Protocols

Distinguishing between this compound synthase and cycloartenol synthase activity primarily relies on the identification of their respective products. The following protocols outline the key experimental workflows.

Heterologous Expression in Saccharomyces cerevisiae

This method involves expressing the synthase gene in a yeast strain that lacks its native lanosterol (B1674476) synthase, thus providing a clean background for analyzing the product of the heterologously expressed enzyme.

Workflow for Heterologous Expression and Product Analysis cluster_cloning Gene Cloning cluster_expression Yeast Expression cluster_analysis Product Analysis a Isolate Synthase cDNA b Clone into Yeast Expression Vector (e.g., pYES2) a->b c Transform Lanosterol Synthase Deficient Yeast (e.g., GIL77) b->c d Induce Protein Expression (e.g., with galactose) c->d e Yeast Culture & Cell Lysis d->e f Organic Solvent Extraction of Triterpenoids e->f g GC-MS Analysis f->g h Product Identification g->h

Caption: Heterologous expression and analysis workflow.

Materials:

  • Lanosterol synthase-deficient S. cerevisiae strain (e.g., GIL77)

  • Yeast expression vector (e.g., pYES2)

  • Synthase cDNA of interest

  • Appropriate yeast growth media (e.g., SD minimal media with appropriate supplements and galactose for induction)

  • Glass beads for cell lysis

  • Organic solvents for extraction (e.g., n-hexane, ethyl acetate)

  • Silylating agent for derivatization (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

Procedure:

  • Gene Cloning: Clone the full-length cDNA of the putative this compound synthase or cycloartenol synthase into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression vector into a lanosterol synthase-deficient yeast strain.

  • Protein Expression: Grow the transformed yeast in selective media to mid-log phase, then induce protein expression by adding galactose to the media.

  • Cell Harvest and Lysis: After a period of induction (typically 24-48 hours), harvest the yeast cells by centrifugation. Lyse the cells by vortexing with glass beads in a suitable buffer.

  • Triterpenoid Extraction: Extract the triterpenoids from the lysed cells using an organic solvent such as n-hexane or ethyl acetate.

  • Derivatization: Evaporate the organic solvent and derivatize the dried extract with a silylating agent to increase the volatility of the triterpenoids for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the products.

In Vitro Enzyme Activity Assay

This assay uses microsomal fractions containing the expressed synthase to directly measure its activity with the substrate.

Materials:

  • Microsomal fraction containing the expressed synthase

  • Assay Buffer: For example, 50 mM Tris-HCl (pH 7.0-7.5) containing 10 mM MgCl2 and 1 mM dithiothreitol (B142953) (DTT). The optimal pH and temperature should be determined empirically for each enzyme.[9]

  • Substrate: (3S)-2,3-epoxysqualene

  • Quenching solution (e.g., 2 M KOH in 50% ethanol)

  • Organic solvent for extraction (e.g., n-hexane)

Procedure:

  • Enzyme Preparation: Prepare microsomal fractions from the yeast cells expressing the synthase of interest.

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal fraction with the assay buffer.

  • Initiate Reaction: Add the substrate, (3S)-2,3-epoxysqualene, to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solution.

  • Product Extraction: Extract the triterpenoid products with an organic solvent.

  • Analysis: Analyze the extracted products by GC-MS as described in the previous protocol.

GC-MS Analysis for Product Identification

The primary method for distinguishing between this compound and cycloartenol is through GC-MS analysis, based on their different retention times and mass fragmentation patterns.

Typical GC-MS Parameters:

  • Column: A non-polar capillary column, such as a VF-5ms or equivalent.[7]

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of around 80-100°C, ramped up to 280-320°C. A typical program might be: hold at 80°C for 1 min, ramp to 280°C at 20°C/min, and hold for 45 min.[7]

  • Mass Spectrometry: Electron ionization (EI) mode with a scan range of m/z 50-650.

Expected Retention Times:

  • This compound: A reported retention time is approximately 17.82 minutes under specific GC-MS conditions.[2][1]

  • Cycloartenol: The retention time will be different from this compound under the same conditions and can be confirmed using an authentic standard.

By comparing the retention time and mass spectrum of the product from the enzymatic reaction to those of authentic standards of this compound and cycloartenol, the specific activity of the synthase can be unequivocally determined.

References

Unearthing Nature's Pharmacy: A Comparative Genomics Guide to Identifying Cucurbitacin Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the bitter triterpenoids known as cucurbitacins represent a compelling class of natural products with potent anti-cancer and anti-inflammatory properties. The key to unlocking their therapeutic potential lies in understanding and engineering their biosynthesis. This guide provides a comprehensive comparison of comparative genomics approaches for identifying the elusive enzymes of the cucurbitacin pathway, supported by experimental data and detailed methodologies.

The biosynthesis of cucurbitacins, the compounds responsible for the bitter taste in many cucurbit species, is a complex process involving a series of enzymatic reactions. Identifying the specific enzymes—particularly cytochrome P450s (CYPs) and acyltransferases (ACTs)—that catalyze these intricate molecular transformations is a significant challenge. Comparative genomics, leveraging the increasing availability of sequenced genomes from various cucurbit species such as cucumber (Cucumis sativus), melon (Cucumis melo), and watermelon (Citrullus lanatus), has emerged as a powerful tool to accelerate this discovery process.[1][2]

Comparative Approaches: A Head-to-Head Analysis

The identification of cucurbitacin pathway enzymes primarily relies on a combination of synteny analysis, phylogenetic studies, and gene expression profiling, followed by functional characterization. Each approach offers distinct advantages and, when used in concert, provides a robust pipeline for gene discovery.

ApproachDescriptionAdvantagesLimitations
Synteny Analysis Identification of conserved gene order (syntenic blocks) across the genomes of different cucurbit species.[2][3]- Powerful for identifying orthologous gene clusters. - Highlights conserved functional relationships between genes.[2]- Genomic rearrangements can disrupt synteny. - Not all pathway genes are necessarily clustered.
Phylogenetic Analysis Construction of evolutionary trees to identify gene families and orthologous relationships based on sequence similarity.[1][3]- Elucidates evolutionary relationships and gene duplication events. - Helps in predicting the function of unknown genes based on their relation to characterized enzymes.[1]- Sequence similarity does not always equate to identical function. - Requires high-quality sequence alignments.
Transcriptome Analysis (RNA-seq) Comparison of gene expression levels in bitter versus non-bitter tissues or in response to specific inducers.[4]- Directly links gene expression to the production of cucurbitacins. - Can identify regulatory genes, such as transcription factors.- Requires well-defined contrasting tissues or conditions. - Does not directly confirm enzyme function.

Key Enzymes and Transcription Factors Identified through Comparative Genomics

Comparative genomic studies have successfully pinpointed several key players in the cucurbitacin biosynthesis pathway. These discoveries have been instrumental in piecing together the intricate network of reactions leading to the diverse array of cucurbitacin compounds.

Gene/Enzyme FamilyFunction in Cucurbitacin BiosynthesisSpecies Identified In
Oxidosqualene Cyclases (OSCs) Catalyze the first committed step, the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol backbone.[3][5]Cucumber, Melon, Watermelon
Cytochrome P450s (CYPs) Responsible for the extensive oxidation and hydroxylation of the this compound skeleton, leading to the vast structural diversity of cucurbitacins.[2][4]Cucumber, Melon, Watermelon
Acyltransferases (ACTs) Catalyze the transfer of acyl groups, often acetylation, which is a common modification in the final steps of cucurbitacin biosynthesis.[3][4]Cucumber, Melon, Watermelon
bHLH Transcription Factors Act as master regulators of the pathway, controlling the tissue-specific expression of the biosynthetic genes.[1][6]Cucumber, Melon, Watermelon

Experimental Protocols

A multi-step experimental workflow is essential for the successful identification and validation of cucurbitacin pathway enzymes.

Identification of Candidate Genes via Comparative Genomics

a. Synteny Analysis:

  • Objective: To identify conserved genomic regions harboring cucurbitacin biosynthesis genes.

  • Protocol:

    • Obtain whole-genome sequences of the target cucurbit species (e.g., cucumber, melon, watermelon) from databases like the Cucurbit Genomics Database.

    • Perform pairwise whole-genome alignments using tools like LASTZ or MUMmer to identify syntenic blocks.

    • Visualize the syntenic relationships using software such as Circos or MCScanX to locate conserved gene clusters.

    • Annotate the genes within the identified syntenic regions to identify candidate OSCs, CYPs, and ACTs based on homology to known triterpenoid (B12794562) biosynthesis enzymes.[2][3]

b. Phylogenetic Analysis:

  • Objective: To infer the evolutionary relationships of candidate genes and identify orthologs.

  • Protocol:

    • Retrieve the protein sequences of the candidate genes identified in the synteny analysis.

    • Perform a multiple sequence alignment using algorithms like ClustalW or MAFFT.

    • Construct a phylogenetic tree using methods such as Maximum Likelihood (e.g., with RAxML or PhyML) or Neighbor-Joining (e.g., with MEGA).

    • Analyze the tree to identify clades containing known triterpenoid biosynthesis enzymes and the newly identified candidate genes.[1]

Gene Expression Analysis

a. Quantitative Real-Time PCR (qRT-PCR):

  • Objective: To quantify the expression levels of candidate genes in bitter versus non-bitter tissues.

  • Protocol:

    • Harvest tissues (e.g., leaves, fruits, roots) from bitter and non-bitter varieties of the cucurbit species.

    • Extract total RNA using a suitable kit and synthesize cDNA.

    • Design gene-specific primers for the candidate genes and a stable reference gene (e.g., Actin or Ubiquitin).

    • Perform qRT-PCR using a SYBR Green-based master mix. A typical reaction mixture (10 µl) contains 2 µl of cDNA, 5 µl of SYBR Green master mix, 0.2 µl of each primer, and 2.6 µl of nuclease-free water.[7]

    • The thermal cycling conditions are typically: 94°C for 30 s, followed by 40 cycles of 94°C for 5 s and 60°C for 34 s.[7]

    • Analyze the relative gene expression using the 2-ΔΔCt method.

Functional Characterization of Candidate Enzymes

a. Heterologous Expression in Yeast (Saccharomyces cerevisiae):

  • Objective: To confirm the enzymatic function of candidate CYPs and ACTs.

  • Protocol:

    • Clone the full-length coding sequences of the candidate genes into a yeast expression vector (e.g., pYES-DEST52).[8][9]

    • Transform the expression constructs into a yeast strain engineered to produce the precursor, this compound.

    • Induce gene expression by growing the yeast in a galactose-containing medium.

    • Extract the metabolites from the yeast culture and analyze them using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.[4][10]

Visualizing the Pathway and Workflow

To provide a clearer understanding of the cucurbitacin biosynthesis pathway and the experimental approach, the following diagrams have been generated.

Cucurbitacin_Pathway cluster_0 Mevalonate Pathway cluster_1 Cucurbitacin Core Biosynthesis Acetyl-CoA Acetyl-CoA 2,3-Oxidosqualene 2,3-Oxidosqualene Acetyl-CoA->2,3-Oxidosqualene Multiple Steps This compound This compound 2,3-Oxidosqualene->this compound OSC Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates CYPs Cucurbitacins (B, E, I, etc.) Cucurbitacins (B, E, I, etc.) Oxidized Intermediates->Cucurbitacins (B, E, I, etc.) CYPs, ACTs

Figure 1: Simplified cucurbitacin biosynthesis pathway highlighting key enzyme classes.

Experimental_Workflow Genome Sequencing Genome Sequencing Synteny Analysis Synteny Analysis Genome Sequencing->Synteny Analysis Phylogenetic Analysis Phylogenetic Analysis Genome Sequencing->Phylogenetic Analysis Transcriptome Analysis Transcriptome Analysis Genome Sequencing->Transcriptome Analysis Candidate Gene Identification Candidate Gene Identification Synteny Analysis->Candidate Gene Identification Phylogenetic Analysis->Candidate Gene Identification Transcriptome Analysis->Candidate Gene Identification Gene Expression Profiling (qRT-PCR) Gene Expression Profiling (qRT-PCR) Candidate Gene Identification->Gene Expression Profiling (qRT-PCR) Functional Characterization (Yeast Expression) Functional Characterization (Yeast Expression) Candidate Gene Identification->Functional Characterization (Yeast Expression) Enzyme Identification Enzyme Identification Gene Expression Profiling (qRT-PCR)->Enzyme Identification Functional Characterization (Yeast Expression)->Enzyme Identification

Figure 2: Experimental workflow for identifying cucurbitacin pathway enzymes.

Conclusion

Comparative genomics offers a powerful and efficient strategy for the discovery of enzymes involved in the biosynthesis of cucurbitacins. By integrating synteny analysis, phylogenetics, and transcriptomics, researchers can rapidly narrow down the list of candidate genes for functional characterization. The methodologies outlined in this guide provide a robust framework for scientists to systematically unravel the complexities of the cucurbitacin pathway, paving the way for the metabolic engineering of these valuable compounds for pharmaceutical and agricultural applications.

References

A Comparative Kinetic Analysis of Cucurbitadienol Synthase Alleles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of various cucurbitadienol synthase (CS) alleles, supported by experimental data. This compound is the precursor for cucurbitacins, a group of tetracyclic triterpenoids with diverse pharmacological activities, and mogrosides, known for their intense sweetness. Understanding the enzymatic efficiency of different CS alleles is crucial for applications in synthetic biology, metabolic engineering for enhanced production of these valuable compounds, and for molecular breeding of plants with desired traits.

Data Presentation: Kinetic Parameters of this compound Synthase Alleles

The following table summarizes the kinetic data obtained from in vitro enzyme reaction analysis of different this compound synthase alleles from Siraitia grosvenorii. The variations are based on missense mutations at two single nucleotide polymorphism (SNP) sites.

Allele/VariantSpecific Activity (nmol min⁻¹ mg⁻¹)Catalytic Efficiency Enhancement (Compared to 50R573L)Source
Wild-Type Variants
50R573L10.24-[1][2]
50C573L~8.19 (20% less than 50R573L)[1]
50R573QNot reported (activity too weak for measurement)[1]
50C573QNot reported (activity too weak for measurement)[1]
Site-Directed Mutant
50K573LNot directly reported, but showed enhanced efficiency33%[1][2]

Note: The determination of traditional kinetic parameters such as Km and kcat for these alleles proved challenging due to the presence of detergents in the assay system, which can distort substrate and enzyme concentrations within the micellar and aqueous phases. Therefore, catalytic competence was compared using specific activity at a substrate concentration well above the literature Km values for several plant cyclases (25–125 µM).[1]

Experimental Protocols

The kinetic analysis of this compound synthase alleles typically involves the following key steps: heterologous expression of the enzyme, in vitro enzymatic assay, and product analysis.

Heterologous Expression of this compound Synthase
  • Gene Synthesis and Cloning : The open reading frames of the different this compound synthase alleles are synthesized, codon-optimized for expression in the chosen host (e.g., Saccharomyces cerevisiae), and subcloned into an appropriate expression vector (e.g., pCEV-G4-Km).[1]

  • Host Transformation : The recombinant plasmids are transformed into a suitable host strain. A common choice is a yeast strain deficient in its native lanosterol (B1674476) synthase (e.g., BY4742 or GIL77), which prevents the background synthesis of other sterols from 2,3-oxidosqualene (B107256).[1][3]

  • Protein Expression : The transformed yeast colonies are cultivated in an appropriate medium (e.g., YPD medium with 2% glucose) to induce the expression of the this compound synthase protein.[1]

In Vitro Enzymatic Assay
  • Enzyme Preparation : The expressed enzyme is typically purified from the host cell lysate. For comparative purposes, homogenate assays can also be used.

  • Reaction Mixture : The assay is performed in a reaction buffer containing the purified enzyme or cell homogenate and the substrate, 2,3-oxidosqualene. The substrate is often supplied at a concentration significantly higher than the expected Km (e.g., 250 µM) to approach Vmax conditions, especially when Km determination is difficult.[1]

  • Reaction Conditions : The reaction is incubated for a specific time at an optimal temperature.

  • Reaction Termination : The reaction is stopped, for example, by adding a strong base or an organic solvent.

Product Extraction and Analysis
  • Extraction : The product, this compound, is extracted from the reaction mixture using an organic solvent such as n-hexane.[1]

  • Quantification : The amount of this compound produced is quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product is confirmed by comparing its retention time and mass spectrum with an authentic standard.[1][4]

  • Calculation of Specific Activity : The specific activity is calculated as the amount of product formed per unit of time per amount of enzyme (e.g., nmol of this compound per minute per milligram of protein).

Mandatory Visualization

Below are diagrams illustrating the biosynthetic pathway involving this compound synthase and the general experimental workflow for its kinetic analysis.

Cucurbitadienol_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis 2_3_Oxidosqualene 2,3-Oxidosqualene This compound This compound 2_3_Oxidosqualene->this compound This compound Synthase (CS) Cucurbitacins_Mogrosides Cucurbitacins / Mogrosides This compound->Cucurbitacins_Mogrosides Series of enzymatic reactions (e.g., P450s, UGTs)

Caption: Biosynthetic pathway showing the conversion of 2,3-oxidosqualene to this compound.

Kinetic_Analysis_Workflow cluster_workflow Kinetic Analysis Workflow Gene_Cloning 1. Gene Cloning and Expression (CS Alleles in Yeast) Enzyme_Assay 2. In Vitro Enzyme Assay (with 2,3-Oxidosqualene) Gene_Cloning->Enzyme_Assay Product_Extraction 3. Product Extraction (this compound) Enzyme_Assay->Product_Extraction GC_MS 4. GC-MS Analysis (Quantification) Product_Extraction->GC_MS Data_Analysis 5. Data Analysis (Specific Activity Calculation) GC_MS->Data_Analysis

Caption: Experimental workflow for the kinetic analysis of this compound synthase alleles.

References

Validating the Role of CYP87D18 in Cucurbitadienol Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytochrome P450 enzyme CYP87D18's performance in the oxidation of cucurbitadienol, a key step in the biosynthesis of valuable triterpenoids like mogrosides. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the biochemical pathways and experimental workflows to facilitate a deeper understanding and replication of these validation studies.

Introduction to this compound Oxidation

This compound is a foundational tetracyclic triterpenoid (B12794562) skeleton for a variety of bioactive compounds, most notably the sweet-tasting mogrosides from Siraitia grosvenorii (monk fruit) and the bitter cucurbitacins found in various cucurbits.[1][2][3][4][5] The functionalization of the this compound backbone through oxidation, catalyzed by cytochrome P450 (CYP) monooxygenases, is a critical diversification step that dictates the final properties of these natural products.[6][7][8] Among these enzymes, CYP87D18 from S. grosvenorii has been identified as a key multifunctional oxidase in the mogroside biosynthetic pathway.[1][9][10]

Performance Comparison: CYP87D18 and Alternative Enzymes

Validating the specific role of CYP87D18 involves comparing its activity with other known triterpenoid-modifying cytochrome P450 enzymes. While direct kinetic comparisons are often limited in the literature, we can evaluate their function based on substrate specificity and the products formed.

Enzyme FamilySpecific EnzymeSubstrate(s)Key Oxidation Product(s)Typical Biological Role
CYP87D CYP87D18 This compound, 24,25-dihydroxythis compound11-hydroxy this compound, 11-oxo this compound, 11-oxo-24,25-epoxy this compound, MogrolBiosynthesis of mogrosides
CYP88L CYP88L2, CYP88L7This compoundC19-hydroxylated this compound derivativesBiosynthesis of cucurbitacins
CYP716A NaCYP716A419β-amyrin, LupeolC-28 oxidation products (alcohol, aldehyde, carboxylic acid)General pentacyclic triterpene modification
CYP93E CYP93E1β-amyrin, Sophoradiol24-hydroxy-β-amyrin, Soyasapogenol BBiosynthesis of soyasaponins

Key Findings:

  • Specificity of CYP87D18: In vitro enzymatic assays have demonstrated that CYP87D18 specifically catalyzes the oxidation of this compound at the C-11 position, producing both 11-hydroxy and 11-oxo derivatives.[1][9] This is a crucial step leading to the formation of mogrol, the aglycone of mogrosides.[10][11]

  • Multifunctionality: CYP87D18 exhibits multifunctional oxidase activity, capable of performing sequential oxidation steps.[9] Furthermore, when co-expressed in yeast with a this compound synthase, it can also contribute to the formation of 11-oxo-24,25-epoxy this compound.[1]

  • Comparison with other CYPs: Other cytochrome P450 families, such as CYP88L, are known to hydroxylate the this compound skeleton at different positions (e.g., C-19) to produce cucurbitacins.[3][4] This highlights the regio- and stereo-specificity of different CYP enzymes in determining the final triterpenoid product. The CYP716 and CYP93E families are primarily involved in the modification of other triterpene scaffolds like β-amyrin, showcasing their distinct substrate preferences.[6][12]

Experimental Protocols

To validate the function of CYP87D18, a series of key experiments are typically performed. Below are detailed methodologies for these protocols.

Heterologous Expression of CYP87D18 in Yeast

This protocol is foundational for obtaining active enzyme for in vitro assays.

  • Yeast Strain: Saccharomyces cerevisiae strain BY4741 is commonly used.

  • Expression Vector: A yeast expression vector (e.g., pYES-DEST52) is used to clone the full-length cDNA of CYP87D18 and a cytochrome P450 reductase (CPR), which is essential for P450 activity.

  • Transformation: The expression constructs are transformed into the yeast cells using a standard lithium acetate (B1210297) method.

  • Culture and Induction: Transformed yeast is grown in selective media to maintain the plasmids. Enzyme expression is induced by transferring the culture to a galactose-containing medium.

  • Microsome Isolation: Yeast cells are harvested, and microsomal fractions containing the expressed CYP87D18 and CPR are isolated by differential centrifugation. The microsomal pellets are resuspended in a storage buffer and stored at -80°C.

In Vitro Enzymatic Assay

This assay directly tests the catalytic activity of the isolated enzyme on the substrate.

  • Reaction Mixture: The reaction is typically conducted in a 100 mM potassium phosphate (B84403) buffer (pH 7.5).

  • Components:

    • Microsomal fraction containing CYP87D18/CPR (as the enzyme source).

    • This compound (as the substrate), typically dissolved in a suitable solvent like DMSO.

    • NADPH (as a cofactor), added to initiate the reaction.

  • Negative Control: Microsomes from yeast transformed with an empty vector are used as a negative control to ensure that the observed activity is due to CYP87D18.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 2 hours).

  • Extraction: The reaction is stopped, and the products are extracted using an organic solvent such as ethyl acetate.

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized this compound derivatives by comparing their retention times and mass spectra with authentic standards.[1]

In Vivo Co-expression in Yeast

This method validates the enzyme's function within a cellular context and can reveal interactions with other pathway enzymes.

  • Yeast Strain: A yeast strain engineered to produce the precursor, 2,3-oxidosqualene.

  • Co-expression: The yeast is co-transformed with expression vectors for this compound synthase (CbQ) and CYP87D18/CPR.

  • Culture and Feeding: The engineered yeast is cultured, and in some cases, this compound is fed to the culture to enhance product formation.

  • Extraction and Analysis: Similar to the in vitro assay, metabolites are extracted from the yeast culture and analyzed by LC-MS or NMR to identify the final products. Co-expression of SgCbQ and CYP87D18 has been shown to produce 11-oxo this compound, 11-hydroxy this compound, and 11-oxo-24,25-epoxy this compound.[1][9]

Visualizing the Pathways and Workflows

To further clarify the role of CYP87D18, the following diagrams illustrate the relevant biochemical pathway and the experimental workflow for its validation.

mogroside_biosynthesis cluster_pathway Mogroside Biosynthetic Pathway squalene 2,3-Oxidosqualene This compound This compound squalene->this compound SgCbQ hydroxy 11-hydroxy This compound This compound->hydroxy CYP87D18 epoxy 11-oxo-24,25-epoxy This compound This compound->epoxy CYP87D18 (in vivo) oxo 11-oxo This compound hydroxy->oxo CYP87D18 mogrol Mogrol oxo->mogrol Multiple Steps mogrosides Mogrosides mogrol->mogrosides UGTs

Caption: Biosynthetic pathway of mogrosides from 2,3-oxidosqualene.

experimental_workflow cluster_workflow Experimental Workflow for CYP87D18 Validation start Cloning of CYP87D18 cDNA expression Heterologous Expression in Yeast (S. cerevisiae) start->expression microsome Microsome Isolation expression->microsome invivo In Vivo Co-expression with SgCbQ expression->invivo invitro In Vitro Enzymatic Assay with this compound microsome->invitro analysis Product Analysis (GC-MS, LC-MS, NMR) invitro->analysis invivo->analysis validation Functional Validation of CYP87D18 Activity analysis->validation

References

A Comparative Guide to Cucurbitadienol Production: Yeast vs. Tobacco Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cucurbitadienol is a foundational tetracyclic triterpenoid (B12794562) that serves as the precursor to a wide array of valuable natural products, including the sweet-tasting mogrosides and the pharmacologically active cucurbitacins. As direct extraction from native plants is often inefficient and unsustainable, significant research has focused on developing robust heterologous production platforms. This guide provides an objective comparison of two leading systems for this compound biosynthesis: the microbial powerhouse Saccharomyces cerevisiae (yeast) and the versatile plant-based platform Nicotiana benthamiana (tobacco). We will delve into the metabolic engineering strategies, production yields, and experimental protocols for each, supported by experimental data to inform your choice of expression system.

The Biosynthetic Pathway of this compound

The journey to this compound begins with the cyclization of 2,3-oxidosqualene (B107256), a common precursor in the biosynthesis of triterpenoids and sterols. This critical step is catalyzed by the enzyme this compound synthase (CS).[1][2][3] The efficiency of this conversion and the availability of the 2,3-oxidosqualene substrate are primary targets for metabolic engineering in any heterologous host.

Yeast_Workflow cluster_0 Strain Engineering cluster_1 Production cluster_2 Analysis A Select S. cerevisiae Host (e.g., BY4741) B Introduce this compound Synthase (CS) gene A->B C Upregulate MVA Pathway (e.g., tHMG1, UPC2-1 overexpression) B->C D Block Ergosterol Pathway (e.g., ERG7 knockout) C->D E Inoculate Pre-culture D->E F Fermentation in Bioreactor (e.g., YPD medium) E->F G Induce Gene Expression (if applicable) F->G H Harvest Cells G->H I Cell Lysis & Extraction (e.g., Saponification with KOH/Ethanol) H->I J Analysis by GC-MS I->J Tobacco_Workflow cluster_0 Vector Preparation cluster_1 Plant Infiltration cluster_2 Incubation & Harvest cluster_3 Analysis A Clone CS gene into binary vector B Transform into Agrobacterium tumefaciens C Culture Agrobacterium B->C D Prepare infiltration suspension (MgCl2, MES, acetosyringone) C->D E Infiltrate N. benthamiana leaves (Syringe or Vacuum) D->E F Incubate plants for 5-7 days E->F G Harvest infiltrated leaf tissue H Freeze-dry and grind leaf tissue G->H I Solvent Extraction (e.g., Ethyl Acetate) H->I J Analysis by GC-MS or LC-MS I->J

References

A Cross-Species Examination of Oxidosqualene Cyclases for Cucurbitadienol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of cucurbitadienol is a critical step in the production of valuable triterpenoids such as cucurbitacins and mogrosides. This guide provides a comparative analysis of oxidosqualene cyclases (OSCs) from various plant species that catalyze the cyclization of 2,3-oxidosqualene (B107256) to this compound. We present a summary of their performance, detailed experimental protocols for their characterization, and visual representations of the biosynthetic pathway and experimental workflows.

Oxidosqualene cyclases are key enzymes that initiate the complex cyclization cascade of 2,3-oxidosqualene, leading to a vast array of triterpenoid (B12794562) skeletons. The production of this compound is the first committed step in the biosynthesis of medicinally important compounds like the anti-inflammatory and anti-cancer cucurbitacins, as well as the natural non-caloric sweeteners known as mogrosides.[1][2][3] Understanding the comparative performance of OSCs from different plant sources is crucial for selecting the optimal biocatalyst for metabolic engineering and synthetic biology applications.

This guide focuses on the characterization of this compound synthases from several members of the Cucurbitaceae family, including Siraitia grosvenorii, Hemsleya chinensis, Cucurbita pepo, Citrullus colocynthis, and Cucumis sativus.

Comparative Performance of this compound Synthases

The catalytic efficiency and product yield of this compound synthases can vary significantly between species and even among natural variants within the same species. The following table summarizes the available quantitative data for several characterized OSCs. It is important to note that direct comparisons of yield can be influenced by the specific expression system and culture conditions used in different studies.

Enzyme (Species)Host SystemYield of this compoundSpecific Activity (nmol min⁻¹ mg⁻¹)Kcat (min⁻¹)Km (µM)Reference
SgCS (50R573L variant) (Siraitia grosvenorii)S. cerevisiae BY47420.365 mg/g yeast cells10.241.0520.48[4][5]
SgCS (50C573L variant) (Siraitia grosvenorii)S. cerevisiae BY47420.300 mg/g yeast cells8.190.8420.44[4][5]
SgCS (50R573Q variant) (Siraitia grosvenorii)S. cerevisiae BY47420.015 mg/g yeast cellsNot DeterminedNot DeterminedNot Determined[4][5]
SgCS (50C573Q variant) (Siraitia grosvenorii)S. cerevisiae BY47420.022 mg/g yeast cellsNot DeterminedNot DeterminedNot Determined[4][5]
HcOSC6 (Hemsleya chinensis)Engineered S. cerevisiae296.37 mg/LNot DeterminedNot DeterminedNot Determined[6]
CpCbQ (Cucurbita pepo)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[7]
CcCDS2 (Citrullus colocynthis)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[7]
CsCbQ (Cucumis sativus)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[7]

Note: Quantitative data for CpCbQ, CcCDS2, and CsCbQ regarding specific activity, kinetic parameters, and yield under comparable conditions were not available in the reviewed literature. These enzymes have been functionally characterized, confirming their production of this compound.[7]

Experimental Protocols

The characterization of this compound synthases typically involves heterologous expression in a suitable host, followed by extraction and analysis of the resulting triterpenoids. The lanosterol (B1674476) synthase-deficient strain of Saccharomyces cerevisiae, GIL77, is a commonly used host as it accumulates the substrate 2,3-oxidosqualene.

Heterologous Expression of Oxidosqualene Cyclases in Saccharomyces cerevisiae (GIL77 strain)

This protocol outlines the general steps for expressing plant OSCs in the GIL77 yeast strain.

a. Gene Synthesis and Vector Construction:

  • Obtain the codon-optimized open reading frame (ORF) of the target OSC gene.

  • Clone the ORF into a yeast expression vector, such as pYES2, under the control of a galactose-inducible promoter (e.g., GAL1).

b. Yeast Transformation:

  • Prepare competent S. cerevisiae GIL77 cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ssDNA/PEG) method.

  • Transform the yeast cells with the OSC-containing expression vector.

  • Select for positive transformants on appropriate synthetic complete (SC) dropout medium.

c. Protein Expression:

  • Inoculate a single colony of the transformed yeast into SC dropout medium containing 2% glucose and grow overnight at 30°C with shaking.

  • Inoculate a larger volume of SC dropout medium containing 2% raffinose (B1225341) with the overnight culture and grow to an OD600 of 0.8-1.0.

  • Induce protein expression by adding galactose to a final concentration of 2% and continue to culture for 48-72 hours at 30°C.

Extraction of Triterpenoids from Yeast

a. Cell Lysis:

  • Harvest the yeast cells by centrifugation.

  • Wash the cell pellet with sterile water.

  • Resuspend the cell pellet in a lysis buffer (e.g., 20% w/v KOH in 50% ethanol).

  • Lyse the cells by heating at 90°C for 1 hour, followed by cooling to room temperature.

b. Saponification and Extraction:

  • Perform saponification of the cell lysate to release triterpenoids from their esterified forms.

  • Extract the non-saponifiable lipids, including this compound, with an organic solvent such as n-hexane or diethyl ether.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

GC-MS Analysis of this compound

a. Sample Preparation:

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • (Optional) Derivatize the sample using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to improve the volatility and chromatographic properties of the triterpenoids.

b. GC-MS Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-300°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a rate of 5-10°C/min, and hold for a final period.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Identification: Compare the retention time and mass spectrum of the product peak with that of an authentic this compound standard.

Visualizing the Process

To better understand the biological and experimental processes, the following diagrams have been generated using Graphviz.

Cucurbitadienol_Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene OSC Oxidosqualene Cyclase (OSC) 2,3-Oxidosqualene->OSC This compound This compound Further_Enzymatic_Steps1 Further Enzymatic Modifications This compound->Further_Enzymatic_Steps1 Further_Enzymatic_Steps2 Further Enzymatic Modifications This compound->Further_Enzymatic_Steps2 OSC->this compound Cucurbitacins Cucurbitacins Mogrosides Mogrosides Further_Enzymatic_Steps1->Cucurbitacins Further_Enzymatic_Steps2->Mogrosides

Caption: Biosynthetic pathway of this compound and its downstream products.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Product Analysis Gene_Synthesis OSC Gene Codon Optimization Vector_Construction Cloning into Yeast Expression Vector Gene_Synthesis->Vector_Construction Yeast_Transformation Transformation of S. cerevisiae (GIL77) Vector_Construction->Yeast_Transformation Protein_Expression Galactose-induced Protein Expression Yeast_Transformation->Protein_Expression Extraction Triterpenoid Extraction Protein_Expression->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data_Analysis GCMS->Data_Analysis Identification and Quantification

Caption: Experimental workflow for OSC characterization.

References

Confirming the Structure of Cucurbitadienol: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in natural product chemistry and drug development, the precise structural elucidation of bioactive compounds is paramount. This guide provides a comprehensive overview of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of cucurbitadienol, a tetracyclic triterpenoid (B12794562) from the cucurbitane family. We will compare NMR with other analytical techniques, present detailed experimental protocols, and provide quantitative NMR data for a closely related derivative, offering a practical framework for scientists in the field.

NMR Spectroscopy in Structural Elucidation: A Comparative Perspective

While techniques like Mass Spectrometry (MS) provide crucial information about a molecule's mass and formula, and X-ray crystallography offers the definitive solid-state structure, NMR spectroscopy is unparalleled in its ability to reveal the detailed covalent framework and stereochemistry of a molecule in solution.[1] Unlike MS, which involves fragmentation, NMR is a non-destructive technique.[1] For complex molecules like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[2]

Experimental Workflow for this compound Structure Confirmation

The process of confirming the structure of a natural product like this compound using NMR involves several key steps, from isolation to the final data analysis.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Isolation Isolation from Natural Source Purification Purification by Chromatography (HPLC) Isolation->Purification SamplePrep Sample Preparation (dissolving in deuterated solvent) Purification->SamplePrep OneD_NMR 1D NMR Experiments (¹H, ¹³C, DEPT) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Correlations) TwoD_NMR->Spectral_Analysis Structure_Proposal Propose Structure Spectral_Analysis->Structure_Proposal Comparison Comparison with Literature/Database Values Structure_Proposal->Comparison Confirmation Structure Confirmation Comparison->Confirmation logical_relationship H1_NMR ¹H NMR COSY COSY H1_NMR->COSY identifies coupled proton networks HSQC HSQC H1_NMR->HSQC provides proton coordinates C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC provides carbon coordinates COSY->HSQC helps assign C-H pairs Structure Final Structure of this compound COSY->Structure establishes H-H connectivity HMBC HMBC HSQC->HMBC assigns protonated carbons HMBC->Structure connects fragments, assigns quaternary carbons

References

A Comparative Analysis of Transcription Factors Governing Cucurbitacin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of transcription factors experimentally verified to regulate the biosynthesis of cucurbitacins, a class of tetracyclic triterpenoids with significant pharmacological interest. The information presented herein is intended to facilitate further research and strategic approaches in the metabolic engineering and drug development of these valuable compounds.

Quantitative Analysis of Transcription Factor Activity

The regulatory effects of various transcription factors on cucurbitacin biosynthesis have been quantified in several studies. The table below summarizes the key findings for different transcription factor families across various cucurbit species.

Transcription Factor FamilyTranscription FactorSpeciesCucurbitacin(s) RegulatedEffect on Cucurbitacin Levels/Gene Expression
bHLH Bl (Bitter leaf)Cucumis sativus (Cucumber)Cucurbitacin CActivates biosynthesis in leaves.[1]
Bt (Bitter fruit)Cucumis sativus (Cucumber)Cucurbitacin CActivates biosynthesis in fruits.[1]
CmBtCucumis melo (Melon)Cucurbitacin BInduces biosynthesis in cotyledons upon transient expression.[2]
CmBr (Bitter root)Cucumis melo (Melon)Cucurbitacin BInduces biosynthesis in cotyledons upon transient expression.[2]
ClBtCitrullus lanatus (Watermelon)Cucurbitacin EInduces biosynthesis in cotyledons upon transient expression.[2]
ClBrCitrullus lanatus (Watermelon)Cucurbitacin EInduces biosynthesis in cotyledons upon transient expression.[2]
BrpCucumis melo (Melon)Cucurbitacin BActivates the promoter of the Bi gene, a key enzyme in the pathway.[1]
CpCUCbH1Cucurbita pepo (Squash)Cucurbitacin I, B, and EOverexpression in squash hairy roots led to a ~5-fold increase in Cucurbitacin I & B and a ~3-fold increase in Cucurbitacin E.[3][4]
CpCUCbH1Cucumis sativus (Cucumber)Cucurbitacin CTransient overexpression in cucumber cotyledons resulted in an ~8-fold increase in Cucurbitacin C.
WRKY CmWRKY13Cucumis melo (Melon)Cucurbitacin BTransactivates promoters of cucurbitacin B biosynthetic genes and synergistically enhances their expression in the presence of CmBt.[5][6]
MYB Not specifiedGeneralTerpenoidsGenerally implicated in the regulation of terpenoid biosynthesis, but specific members directly regulating cucurbitacins in cucurbits are not yet well-characterized.[4]
AP2/ERF Not specifiedGeneralSecondary MetabolitesThis family is known to be involved in regulating various secondary metabolic pathways, though direct experimental evidence for their role in cucurbitacin biosynthesis is limited.

Signaling Pathways and Regulatory Networks

The regulation of cucurbitacin biosynthesis is a complex process involving a network of transcription factors that respond to developmental and environmental cues. The following diagrams, generated using the DOT language, illustrate the known regulatory pathways and experimental workflows.

Cucurbitacin_Biosynthesis_Regulation cluster_cues Regulatory Cues cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes cluster_output Product Developmental Cues Developmental Cues bHLH bHLH (Bl, Bt, Br, Brp, CpCUCbH1) Developmental Cues->bHLH WRKY WRKY (CmWRKY13) Developmental Cues->WRKY Environmental Stimuli Environmental Stimuli Environmental Stimuli->bHLH Environmental Stimuli->WRKY MYB MYB (Putative) Environmental Stimuli->MYB AP2ERF AP2/ERF (Putative) Environmental Stimuli->AP2ERF bHLH->WRKY Interaction Bi Bi (OSC) bHLH->Bi CYPs CYPs bHLH->CYPs ACTs ACTs bHLH->ACTs WRKY->Bi WRKY->CYPs WRKY->ACTs Cucurbitacins Cucurbitacins Bi->Cucurbitacins CYPs->Cucurbitacins ACTs->Cucurbitacins

Caption: Regulatory network of cucurbitacin biosynthesis.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_expression Gene Expression Analysis ChIP_Seq Chromatin Immunoprecipitation (ChIP-seq) EMSA Electrophoretic Mobility Shift Assay (EMSA) ChIP_Seq->EMSA Identify binding sites Transient_Expression Agrobacterium-mediated Transient Expression qRT_PCR Quantitative Real-Time PCR (qRT-PCR) Transient_Expression->qRT_PCR Validate regulatory effect EMSA->Transient_Expression Confirm TF-DNA interaction

Caption: Key experimental workflows for TF characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the characterization of transcription factors regulating cucurbitacin biosynthesis.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is employed to identify the in vivo binding sites of transcription factors on a genome-wide scale.[7][8][9][10][11]

  • Cross-linking: Plant tissues (e.g., leaves, roots, or fruits) are treated with formaldehyde (B43269) to cross-link proteins to DNA. For some transcription factors, a dual cross-linking agent like disuccinimidyl glutarate (DSG) may be used.[12][13]

  • Chromatin Extraction and Sonication: Nuclei are isolated, and the chromatin is extracted. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication.[8][12][13]

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked protein-DNA complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by incubation at a high temperature, and the proteins are digested with proteinase K. The DNA is then purified.

  • Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.[10]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to confirm the direct binding of a transcription factor to a specific DNA sequence.[9][14][15][16][17][18]

  • Probe Preparation: A short DNA probe (20-50 bp) containing the putative binding site of the transcription factor is synthesized. The probe is typically labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).[15][16][18]

  • Binding Reaction: The labeled probe is incubated with a purified recombinant transcription factor or nuclear protein extract. A non-specific competitor DNA (e.g., poly(dI-dC)) is often included to prevent non-specific binding.[14]

  • Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free, unbound probe.

  • Detection: The positions of the labeled probes are visualized by autoradiography (for radioactive probes) or by imaging systems that detect the specific non-radioactive tag.

  • Competition Assay: To demonstrate binding specificity, a competition experiment is performed where an excess of unlabeled specific competitor DNA is added to the binding reaction. A decrease in the intensity of the shifted band indicates specific binding.

Agrobacterium-mediated Transient Expression Assay

This method is used to rapidly assess the function of a transcription factor in vivo by transiently overexpressing it in plant tissues.[2][19][20][21][22][23]

  • Vector Construction: The coding sequence of the transcription factor is cloned into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.

  • Agrobacterium Transformation: The expression vector is introduced into Agrobacterium tumefaciens.

  • Infiltration: A suspension of the transformed Agrobacterium is infiltrated into the leaves or cotyledons of the target plant (e.g., cucumber, melon, or Nicotiana benthamiana). Vacuum infiltration can be used to enhance transformation efficiency.[2][17][20][24]

  • Incubation: The infiltrated plants are incubated for 2-5 days to allow for gene expression.

  • Analysis: The effect of the transcription factor overexpression is assessed by measuring the accumulation of cucurbitacins (e.g., by HPLC or LC-MS) and the expression levels of target biosynthetic genes (by qRT-PCR).

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of target genes in response to transcription factor activity.[7][19][21][24]

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.

  • Primer Design: Gene-specific primers are designed to amplify a short region of the target gene and a reference gene (for normalization).

  • Real-Time PCR: The PCR reaction is performed in the presence of a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA. The fluorescence intensity is measured in real-time during the PCR amplification.

  • Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of template, is determined for each gene. The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalizing to the expression of one or more stable reference genes.[19]

References

Safety Operating Guide

Proper Disposal Procedures for Cucurbitadienol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Cucurbitadienol, a triterpenoid (B12794562) compound of interest in various research and development applications, requires careful handling and disposal to ensure personnel safety and environmental protection. This guide provides a procedural, step-by-step approach to the proper disposal of this compound waste generated in a laboratory setting, based on available safety data. Adherence to these procedures is critical to minimize exposure risks and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is imperative to be familiar with the following safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste. This includes:

  • Safety goggles or glasses with side-shields.

  • Chemical-resistant gloves (gloves must be inspected prior to use)[1].

  • A lab coat or other protective clothing[1].

  • In situations where dust or aerosols may be generated, a full-face respirator should be used[1].

Designated Work Area: All handling of this compound, including weighing, preparing solutions, and aliquoting, should be performed in a well-ventilated area, such as a chemical fume hood, to control potential airborne exposure[1].

Spill Management: In the event of a spill:

  • Evacuate personnel to a safe area and keep people upwind of the spill[1].

  • Remove all sources of ignition and use non-sparking tools[1].

  • Ensure adequate ventilation[1].

  • For containment and cleanup, collect the spilled material and place it in a suitable, closed container for disposal[1].

  • Avoid allowing the chemical to enter drains[1].

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the systematic process for the collection, storage, and disposal of waste containing this compound.

1. Waste Segregation:

  • All materials that have come into contact with this compound must be treated as hazardous waste. This includes unused or excess solutions, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE.

  • Do not mix this compound waste with non-hazardous laboratory trash.

2. Waste Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • The container must be clearly labeled as "Hazardous Waste - this compound" and include the date accumulation started.

3. Waste Accumulation and Storage:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

4. Final Disposal Methods:

  • This compound waste must not be discharged into sewer systems[1].

  • The recommended methods for final disposal are:

    • Licensed Chemical Destruction Plant: Arrange for the material to be transported to a facility licensed for chemical destruction[1].

    • Controlled Incineration: Disposal via controlled incineration with flue gas scrubbing is another acceptable method[1].

  • Engage a certified hazardous waste disposal vendor to ensure compliance with all local, state, and federal regulations.

5. Disposal of "Empty" Containers:

  • Containers that previously held this compound should be managed as hazardous waste unless properly decontaminated.

  • Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Once decontaminated, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled or reconditioned if appropriate[1]. Combustible packaging materials may be disposed of via controlled incineration[1].

First Aid Procedures

In case of exposure to this compound, follow these immediate first aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1].

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor[1].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

Data Presentation

No quantitative data regarding the disposal of this compound was available in the search results.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined above are based on the Safety Data Sheet for a product containing this compound and general best practices for hazardous chemical waste management.

Mandatory Visualization

Cucurbitadienol_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal cluster_3 Approved Disposal Methods A Generation of This compound Waste (Solid & Liquid) B Segregate as Hazardous Waste A->B C Use Labeled, Leak-Proof Container B->C D Store in Designated Secure Area C->D E Engage Certified Hazardous Waste Vendor D->E F Transport to Licensed Disposal Facility E->F G Disposal Method F->G H Controlled Incineration G->H Option 1 I Chemical Destruction Plant G->I Option 2

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Cucurbitadienol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Cucurbitadienol. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of experimental work.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound. The minimum required PPE is detailed below.

Body Part Required PPE Specifications and Best Practices
Eye/Face Safety Goggles with Side-ShieldsMust be tightly fitting to protect against dust and splashes. A full-face shield is recommended when handling larger quantities or if there is a significant splash risk.
Hands Chemical-Impermeable GlovesUse neoprene or nitrile rubber gloves. Always inspect gloves for integrity before use. For extended handling, consider double-gloving.
Body Protective ClothingA long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of exposure, certified chemical-resistant clothing (e.g., compliant with EN ISO 27065) or a disposable suit should be worn.
Respiratory RespiratorA certified particle-filtering half mask should be used when handling the powder form to prevent inhalation of dust. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. In case of fire, a self-contained breathing apparatus is required.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

2.1. Preparation and Pre-Handling

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Safety Equipment Check: Ensure that a safety shower and an eyewash station are accessible and in working order before beginning any work.

  • Donning PPE: Put on PPE in the following order: protective clothing, gloves, and finally, eye and respiratory protection.

2.2. Handling Procedures

  • Avoid Dust and Aerosols: When handling the powdered form, take extreme care to avoid the formation of dust and aerosols.[1]

  • Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Use of Tools: Utilize non-sparking tools to prevent ignition.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Emergency and Disposal Plan

3.1. Accidental Release Measures

  • Spill Containment: In the event of a spill, evacuate personnel to a safe area.[1] Prevent further leakage if it is safe to do so.[1] Do not let the chemical enter drains.[1]

  • Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal.[1] Avoid generating dust.[1] Use spark-proof tools and explosion-proof equipment.[1]

  • Decontamination: Thoroughly clean the spill site after material collection.

3.2. First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

3.3. Disposal Plan

  • Waste Collection: All waste containing this compound, including unused product and contaminated materials (e.g., gloves, wipes, containers), must be treated as hazardous waste.

  • Disposal Route: Collect all contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[1] Dispose of the waste at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1] Do not dispose of via standard laboratory drains or trash.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Cucurbitadienol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Prepare Work Area (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces & Equipment E->F J Spill Response E->J K First Aid E->K G Segregate & Label Hazardous Waste F->G H Doff PPE G->H I Dispose of Waste via Approved Channels H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.